molecular formula C23H22ClN5O3S B1664949 Amuvatinib Hydrochloride CAS No. 1055986-67-8

Amuvatinib Hydrochloride

货号: B1664949
CAS 编号: 1055986-67-8
分子量: 484.0 g/mol
InChI 键: IKQFRXPMBGQJGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Amuvatinib Hydrochloride is the hydrochloride salt of an orally bioavailable synthetic carbothioamide with potential antineoplastic activity. Multitargeted receptor tyrosine kinase inhibitor MP470 binds to mutant forms of the stem cell factor receptor (c-Kit;  SCFR), inhibiting clinically relevant mutants of this receptor tyrosine kinase that may be associated with resistance to therapy. In addition, MP470 inhibits activities of other receptor tyrosine kinases, such as c-Met, Ret oncoprotein, and mutant forms of Flt3 and PDGFR alpha, which are frequently dysregulated in variety of tumors. This agent also suppresses the induction of DNA repair protein Rad51, thereby potentiating the activities of DNA damage-inducing agents. Mutant forms of c-Kit are often associated with tumor chemoresistance.

属性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S.ClH/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21;/h1-6,11,13H,7-10,12,14H2,(H,24,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQFRXPMBGQJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147206
Record name Amuvatinib hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055986-67-8
Record name Amuvatinib hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amuvatinib hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMUVATINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14L8O2K12B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amuvatinib Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amuvatinib Hydrochloride (formerly MP-470) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor that has shown promise in preclinical and clinical studies for the treatment of various solid tumors. Its unique dual mechanism of action, targeting critical oncogenic driver kinases such as c-KIT, PDGFRα, and FLT3, while simultaneously suppressing the DNA repair protein RAD51, positions it as a compelling candidate for both monotherapy and combination therapy. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of Amuvatinib, supplemented with detailed experimental protocols and comprehensive quantitative data.

Discovery and Development

Amuvatinib was discovered through targeted drug discovery programs focused on identifying potent inhibitors of clinically relevant mutant forms of receptor tyrosine kinases that drive cancer progression and resistance to existing therapies.[1][2] The development of Amuvatinib was driven by the need for effective treatments for cancers harboring mutations in c-KIT and PDGFRα, such as gastrointestinal stromal tumors (GIST), which can become resistant to first-line inhibitors like imatinib.[3] Early preclinical studies demonstrated its potent in vitro activity against these mutant kinases and in vivo efficacy in human tumor xenograft models.[3][4]

Amuvatinib's development has progressed through Phase I and Phase II clinical trials, investigating its safety, pharmacokinetics, and efficacy as a single agent and in combination with standard-of-care chemotherapies in patients with advanced solid tumors, including small cell lung cancer.[4][5][6]

Synthesis of this compound

A plausible synthetic route would involve the preparation of two key building blocks: 4-(benzofuro[3,2-d]pyrimidin-4-yl)piperazine and N-(benzo[d][7]dioxol-5-ylmethyl)isothiocyanate. These intermediates would then be reacted to form the final thiourea linkage. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

Mechanism of Action

Amuvatinib exhibits a dual mechanism of action that contributes to its anti-cancer activity: inhibition of multiple receptor tyrosine kinases and suppression of DNA damage repair.

Multi-Targeted Kinase Inhibition

Amuvatinib is a potent inhibitor of several receptor tyrosine kinases that are frequently dysregulated in cancer, including c-KIT, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and FMS-like Tyrosine Kinase 3 (FLT3).[2][8] It also shows activity against c-MET and RET.[2][9] By binding to the ATP-binding pocket of these kinases, Amuvatinib blocks their downstream signaling pathways, thereby inhibiting cancer cell proliferation, survival, and angiogenesis.[8]

Amuvatinib_Kinase_Inhibition cluster_membrane Cell Membrane RTK c-KIT / PDGFRα / FLT3 Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) RTK->Downstream_Signaling Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds Amuvatinib Amuvatinib Amuvatinib->RTK Inhibits Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes

Figure 1. Amuvatinib inhibits key receptor tyrosine kinases.
Suppression of DNA Damage Repair via RAD51 Inhibition

A unique aspect of Amuvatinib's mechanism is its ability to suppress the expression and function of the RAD51 protein.[10] RAD51 is a critical component of the homologous recombination pathway, a major mechanism for the repair of DNA double-strand breaks.[10][11] By downregulating RAD51, Amuvatinib impairs the cancer cells' ability to repair DNA damage induced by chemotherapy and radiotherapy, thereby sensitizing them to these treatments.[10] This dual action of inhibiting survival pathways and compromising DNA repair makes Amuvatinib a potent anti-cancer agent, particularly in combination therapies.[5]

Amuvatinib_RAD51_Inhibition Chemo_Radiation Chemotherapy / Radiation DNA_Damage DNA Double-Strand Breaks Chemo_Radiation->DNA_Damage RAD51 RAD51 DNA_Damage->RAD51 Activates Homologous_Recombination Homologous Recombination (DNA Repair) RAD51->Homologous_Recombination Cell_Survival Cell Survival Homologous_Recombination->Cell_Survival Apoptosis Apoptosis Homologous_Recombination->Apoptosis Amuvatinib Amuvatinib Amuvatinib->RAD51 Suppresses

Figure 2. Amuvatinib suppresses RAD51-mediated DNA repair.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of Amuvatinib
Kinase TargetIC50 (nM)Mutant Variant
c-Kit10Wild-Type
c-Kit34V560G
c-Kit127V654A
c-Kit10D816H
c-Kit950D816V
PDGFRα40V561D
PDGFRα81D842V
Flt381Wild-Type
Flt310-8400D835Y

Data compiled from multiple sources.[7][8][12]

Table 2: Clinical Trial Results for Amuvatinib
Clinical TrialPhaseCancer TypeTreatmentKey Findings
NCT00894894IAdvanced Solid TumorsAmuvatinib MonotherapyWell-tolerated up to 1,500 mg/day. One GIST patient showed a PET response and stable disease. Decreased Rad51 expression observed in a patient's skin biopsy.[3][4]
NCT00881166IbAdvanced Solid TumorsAmuvatinib + Standard Chemotherapy12% partial response rate, primarily in neuroendocrine, NSCLC, and SCLC tumors. 45% of patients had stable disease.[5]
Phase IIIIPlatinum-Refractory SCLCAmuvatinib + Carboplatin/Etoposide2 confirmed partial responses (8.7%). 3 patients (13%) had stable disease.[6]

Experimental Protocols

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of Amuvatinib against a target kinase.

Materials:

  • Target kinase (e.g., c-KIT, PDGFRα)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • This compound (serial dilutions)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

  • TR-FRET plate reader

Procedure:

  • Prepare a serial dilution of Amuvatinib in the assay buffer.

  • In a 384-well plate, add the Amuvatinib dilutions.

  • Add a pre-mixed solution of the target kinase and the Europium-labeled anti-tag antibody to each well.

  • Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of Amuvatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Amuvatinib Start->Prepare_Reagents Plate_Setup Add Amuvatinib, Kinase-Antibody Mix, and Tracer to 384-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate for 60 minutes at RT Plate_Setup->Incubation Measurement Measure TR-FRET Signal Incubation->Measurement Data_Analysis Calculate Emission Ratio and Plot Dose-Response Curve Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Figure 3. Workflow for a TR-FRET based kinase inhibition assay.
RAD51 Suppression Assay (Western Blot)

This protocol describes the detection of RAD51 protein levels in cancer cells following treatment with Amuvatinib.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against RAD51

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Amuvatinib for a specified time (e.g., 24-48 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of RAD51 protein.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with a unique dual mechanism of action. Its ability to potently inhibit key oncogenic kinases and simultaneously compromise the DNA damage repair machinery in cancer cells provides a strong rationale for its continued clinical development, both as a single agent and in combination with DNA-damaging therapies. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of Amuvatinib.

References

Amuvatinib Hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Amuvatinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib (formerly known as MP470) is a multi-targeted tyrosine kinase inhibitor with a dual mechanism of action that includes the inhibition of key oncogenic signaling pathways and the suppression of DNA repair mechanisms, rendering cancer cells more susceptible to conventional therapies.[1][2] This guide provides a comprehensive overview of the molecular mechanisms of Amuvatinib, its inhibitory profile, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Dual Inhibition of Oncogenic Kinases and DNA Repair

Amuvatinib functions as an orally bioavailable synthetic carbothioamide with potent antineoplastic activity.[2] Its primary mechanism revolves around the inhibition of multiple receptor tyrosine kinases (RTKs) that are frequently dysregulated in various tumors.[2] Concurrently, Amuvatinib disrupts the homologous recombination (HR) pathway of DNA double-strand break repair by inhibiting the RAD51 protein.[1][3] This dual action not only impedes tumor growth and survival but also sensitizes cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.[1]

Inhibition of Receptor Tyrosine Kinases

Amuvatinib targets a specific array of RTKs, including c-KIT, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and Fms-like Tyrosine Kinase 3 (FLT3), along with c-MET and c-RET.[3][4] It also demonstrates activity against various mutant forms of c-KIT and PDGFRα, which are often associated with resistance to other kinase inhibitors.[2][4] The inhibition of these kinases disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. In LNCaP prostate cancer cells, for instance, Amuvatinib has been shown to decrease the phosphorylation of Akt and ERK1/2.[4] Furthermore, in SF767 glioblastoma cells, it inhibits c-Met phosphorylation.[4]

Inhibition of RAD51 and Homologous Recombination

A pivotal aspect of Amuvatinib's mechanism is its ability to suppress the expression and function of RAD51, a key protein in the homologous recombination pathway for DNA repair.[1] This inhibition is associated with a reduction in ribosomal protein S6 phosphorylation and an overall inhibition of global translation.[1] By impairing the HR pathway, Amuvatinib sensitizes tumor cells to agents that cause double-strand DNA breaks, such as ionizing radiation and mitomycin C.[1]

Quantitative Data: Inhibitory Profile of Amuvatinib

The following table summarizes the in vitro inhibitory activity of Amuvatinib against various kinases.

Target KinaseIC50 ValueMutant Forms Inhibited (IC50)
c-Kit10 nM[4]c-KitD816V, c-KitD816H, c-KitV560G, c-KitV654A (10 nM - 8.4 μM)[4]
PDGFRα40 nM[4]PDGFRαV561D, PDGFRαD842V (10 nM - 8.4 μM)[4]
Flt381 nM[4]Flt3D835Y (10 nM - 8.4 μM)[4]
c-METData not available-
c-RETData not available-
AXLInhibits tyrosine phosphorylation at 1 μM in MDA-MB-231 cells[4]-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Amuvatinib and a general workflow for assessing its activity.

G cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cKIT c-KIT PI3K_Akt PI3K/Akt Pathway cKIT->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cKIT->RAS_MAPK PDGFRa PDGFRα PDGFRa->PI3K_Akt PDGFRa->RAS_MAPK FLT3 FLT3 FLT3->PI3K_Akt STAT STAT Pathway FLT3->STAT cMET c-MET cMET->PI3K_Akt cMET->RAS_MAPK Amuvatinib Amuvatinib Amuvatinib->cKIT inhibits Amuvatinib->PDGFRa inhibits Amuvatinib->FLT3 inhibits Amuvatinib->cMET inhibits Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Amuvatinib's inhibition of key receptor tyrosine kinases and downstream pathways.

G cluster_drug_action cluster_translation Protein Translation cluster_dna_repair DNA Repair cluster_sensitization Therapeutic Sensitization Amuvatinib Amuvatinib S6_Phos Ribosomal Protein S6 Phosphorylation Amuvatinib->S6_Phos inhibits HR Homologous Recombination Amuvatinib->HR inhibits Global_Translation Global Translation S6_Phos->Global_Translation leads to inhibition of RAD51_exp RAD51 Expression Global_Translation->RAD51_exp reduces RAD51_exp->HR is required for Chemo_sens Chemosensitization HR->Chemo_sens inhibition leads to Radio_sens Radiosensitization HR->Radio_sens inhibition leads to

Mechanism of Amuvatinib-induced sensitization to DNA damaging agents.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are outlines of key methodologies used to characterize the mechanism of action of Amuvatinib.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of Amuvatinib to inhibit the activity of specific kinases.

  • Principle: Recombinant kinases are incubated with a specific substrate, radiolabeled ATP (e.g., γ-³²P-ATP), and varying concentrations of Amuvatinib.[4] The inhibitory effect is measured by the reduction in substrate phosphorylation.

  • Methodology Outline:

    • Prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and a buffer solution.

    • Add Amuvatinib at a range of concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding radiolabeled ATP.

    • Incubate the reaction for a defined period (e.g., 30 minutes) at an optimal temperature (e.g., 30°C).[4]

    • Stop the reaction, often by adding a solution containing EDTA.

    • Separate the phosphorylated substrate from the unreacted ATP, typically using gel electrophoresis (SDS-PAGE).[4]

    • Quantify the amount of radioactivity incorporated into the substrate using autoradiography or a phosphorimager.[4]

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of Amuvatinib concentration.

Cell Proliferation Assay

This assay assesses the cytotoxic or cytostatic effects of Amuvatinib on cancer cell lines.

  • Principle: Cells are cultured in the presence of varying concentrations of Amuvatinib, and the number of viable cells is measured after a specific incubation period.

  • Methodology Outline:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Amuvatinib. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified duration (e.g., 72 hours).

    • Assess cell viability using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the inhibition of kinase signaling pathways within cells.

  • Principle: Western blotting allows for the detection of specific proteins and their phosphorylation status in cell lysates.

  • Methodology Outline:

    • Treat cultured cancer cells with Amuvatinib for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-ERK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Normalize the results to a loading control (e.g., β-actin or GAPDH) and the total protein level of the target.

Direct Repeat Green Fluorescent Protein (DR-GFP) Assay for Homologous Recombination

This cell-based assay measures the efficiency of homologous recombination.[1]

  • Principle: The assay utilizes a cell line containing a chromosomally integrated GFP gene that is inactivated by an I-SceI recognition site. A second, truncated GFP fragment serves as a template for repair. Expression of the I-SceI endonuclease creates a double-strand break, and successful HR repair restores a functional GFP gene, which can be quantified by flow cytometry.

  • Methodology Outline:

    • Culture the DR-GFP reporter cell line (e.g., U2OS-DR-GFP).

    • Treat the cells with Amuvatinib at various concentrations for a defined period.

    • Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a double-strand break.

    • Incubate the cells for a period that allows for DNA repair and GFP expression (e.g., 48-72 hours).

    • Harvest the cells and analyze them by flow cytometry to determine the percentage of GFP-positive cells.

    • A reduction in the percentage of GFP-positive cells in Amuvatinib-treated samples compared to controls indicates inhibition of homologous recombination.

Conclusion

This compound exhibits a compelling dual mechanism of action, positioning it as a promising therapeutic agent. By simultaneously inhibiting key oncogenic tyrosine kinases and the RAD51-mediated DNA repair pathway, Amuvatinib can directly impede tumor growth and synergize with DNA-damaging therapies. The in-depth understanding of its molecular targets and mechanisms of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for its continued development and clinical application in oncology.

References

Amuvatinib Hydrochloride: An In-depth Technical Target Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib Hydrochloride (formerly MP-470) is a multi-targeted tyrosine kinase inhibitor with a unique dual mechanism of action that includes the direct inhibition of key oncogenic kinases and the suppression of DNA repair mechanisms. This technical guide provides a comprehensive overview of the target profile of Amuvatinib, detailing its inhibitory activities, mechanism of action, and the experimental methodologies used for its characterization.

Core Target Profile

Amuvatinib is an orally bioavailable, selective inhibitor of several receptor tyrosine kinases, including c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and FMS-like tyrosine kinase 3 (FLT3).[1] It also demonstrates potent activity against various mutant forms of these kinases, which are often implicated in therapeutic resistance.[2] Furthermore, Amuvatinib targets c-MET and c-RET.[3] A key differentiator in its mechanism is the suppression of Rad51, a critical protein in the homologous recombination pathway of DNA double-strand break repair.[4][5] This dual action of inhibiting oncogenic signaling and compromising DNA repair enhances the cytotoxic effects of DNA-damaging agents like chemotherapy and radiation.

Quantitative Inhibitory Activity

The inhibitory potency of Amuvatinib against its primary kinase targets has been determined through various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity (IC50) of Amuvatinib against Primary Kinase Targets

Target KinaseIC50 (nM)
c-Kit10
PDGFRα40
FLT381

Data sourced from Selleck Chemicals product information.[1]

Table 2: Inhibitory Activity (IC50) of Amuvatinib against Mutant Kinases

KinaseMutationIC50 (µM)Exon
c-KITD816V0.95017
c-KITD816H0.01017
c-KITV560G0.03411
c-KITV654A0.12713
PDGFRαD842V0.08118
PDGFRαV561D0.04012

Data adapted from a presentation by Dr. James William Welsh at the 11th Annual Targeted Therapies of Lung Cancer Meeting.[2] Note: These values are presented in micromolar (µM).

Mechanism of Action and Signaling Pathways

Amuvatinib exerts its anti-cancer effects through the inhibition of critical signaling pathways that drive tumor cell proliferation, survival, and DNA repair.

Inhibition of Receptor Tyrosine Kinase Signaling

By targeting c-KIT, PDGFRα, FLT3, and c-MET, Amuvatinib blocks the initiation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways. These pathways are central to regulating cell growth, survival, and differentiation. Inhibition of these kinases leads to decreased phosphorylation of key downstream effectors, ultimately resulting in cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK c-KIT / PDGFRα / FLT3 / c-MET PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Amuvatinib Amuvatinib Amuvatinib->RTK Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Amuvatinib inhibits key receptor tyrosine kinases (RTKs) to block downstream PI3K/AKT and MAPK/ERK signaling pathways, thereby reducing cell proliferation and survival.

Suppression of Rad51 and DNA Repair

A unique aspect of Amuvatinib's mechanism is its ability to suppress the expression of Rad51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair. This inhibition of DNA repair sensitizes cancer cells to DNA-damaging agents. The suppression of Rad51 is linked to the inhibition of the PI3K/AKT and MAPK/ERK pathways, which are known to regulate Rad51 expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amuvatinib Amuvatinib Kinase_Inhibition Kinase Inhibition (c-KIT, PDGFRα, etc.) Amuvatinib->Kinase_Inhibition Signaling_Pathways PI3K/AKT & MAPK/ERK Pathway Inhibition Kinase_Inhibition->Signaling_Pathways Rad51 Rad51 Expression Signaling_Pathways->Rad51 Suppresses HR_Repair Homologous Recombination DNA Repair Rad51->HR_Repair Sensitization Sensitization to Chemo/Radiotherapy HR_Repair->Sensitization Inhibition leads to

Figure 2: Amuvatinib-mediated kinase inhibition leads to the suppression of Rad51 expression, impairing DNA repair and sensitizing tumor cells to genotoxic therapies.

Experimental Protocols

The characterization of Amuvatinib's target profile involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Amuvatinib against target kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human kinases (e.g., c-Kit, PDGFRα) are used. A generic substrate such as poly(Glu, Tyr) 4:1 is coated onto 96-well microplates.

  • Compound Dilution: Amuvatinib is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and various concentrations of Amuvatinib are incubated in a kinase reaction buffer containing ATP and MgCl2 at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. This is often done using an ELISA-based method with a specific anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

  • Data Analysis: The absorbance is read using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of Amuvatinib and fitting the data to a sigmoidal dose-response curve.

G Start Start Prepare_Reagents Prepare Kinase, Substrate, and Amuvatinib Dilutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, ATP, and Amuvatinib Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Add Anti-Phosphotyrosine Antibody-HRP Stop_Reaction->Detect_Phosphorylation Read_Plate Read Absorbance Detect_Phosphorylation->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Experimental workflow for an in vitro kinase inhibition assay to determine the IC50 of Amuvatinib.

Cell Viability Assay (MTT/CCK-8 Assay)

Objective: To assess the cytotoxic and anti-proliferative effects of Amuvatinib on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Amuvatinib or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against the log concentration of Amuvatinib.

Western Blot Analysis for Phosphorylated Proteins and Rad51

Objective: To investigate the effect of Amuvatinib on the phosphorylation status of downstream signaling proteins and the expression level of Rad51.

Methodology:

  • Cell Lysis: Cells treated with Amuvatinib are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-AKT, phospho-ERK) or for total Rad51. A corresponding total protein antibody is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Amuvatinib in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. Amuvatinib is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration.

  • Data Analysis: Tumor growth curves are plotted for each group. The efficacy of Amuvatinib is assessed by comparing the tumor growth inhibition in the treated group to the control group.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with a distinct mechanism of action that combines the inhibition of key oncogenic signaling pathways with the suppression of DNA repair. Its ability to target wild-type and mutant kinases, coupled with its Rad51-suppressing activity, provides a strong rationale for its continued investigation in various solid and hematological malignancies, both as a single agent and in combination with DNA-damaging therapies. The experimental protocols outlined in this guide provide a framework for the continued preclinical and clinical evaluation of this compound.

References

Amuvatinib Hydrochloride: A Technical Guide to c-Kit and PDGFRα Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amuvatinib hydrochloride (MP470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor demonstrating potent activity against clinically relevant mutations in the c-Kit and platelet-derived growth factor receptor alpha (PDGFRα) kinases.[1][2][3][4] This technical guide provides an in-depth overview of the inhibitory action of amuvatinib on these key oncogenic drivers, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. In addition to its activity as a kinase inhibitor, amuvatinib also functions as a DNA repair suppressor by targeting the RAD51 protein.[1][2][4] This dual mechanism of action positions amuvatinib as a compound of interest in the development of novel cancer therapeutics, particularly for malignancies driven by aberrant c-Kit and PDGFRα signaling, such as gastrointestinal stromal tumors (GIST).

Mechanism of Action: Dual Inhibition of c-Kit and PDGFRα

Amuvatinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs), thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and migration. Its potent inhibitory activity against mutant forms of c-Kit and PDGFRα makes it a promising agent for cancers that have developed resistance to other tyrosine kinase inhibitors.[5]

c-Kit Signaling Pathway and Inhibition by Amuvatinib

The c-Kit receptor, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Mutations in the KIT gene can result in ligand-independent, constitutive activation of the receptor, driving oncogenesis. Amuvatinib effectively blocks this aberrant signaling by inhibiting the kinase activity of both wild-type and mutant c-Kit.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus cKit c-Kit Receptor RAS RAS cKit->RAS PI3K PI3K cKit->PI3K PDGFRa PDGFRα Receptor PDGFRa->RAS PDGFRa->PI3K SCF SCF SCF->cKit Ligand Binding PDGF PDGF PDGF->PDGFRa Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Amuvatinib Amuvatinib Amuvatinib->cKit Inhibition Amuvatinib->PDGFRa Inhibition

Figure 1: Simplified c-Kit and PDGFRα signaling pathways and Amuvatinib inhibition.
PDGFRα Signaling Pathway and Inhibition by Amuvatinib

Similar to c-Kit, the PDGFRα receptor is activated by its ligand, platelet-derived growth factor (PDGF). This activation triggers a signaling cascade that overlaps with the c-Kit pathway, also involving the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Amuvatinib's inhibitory action on PDGFRα further contributes to its anti-proliferative effects in cancers where this receptor is dysregulated.

Quantitative Inhibitory Activity

The potency of amuvatinib has been quantified against various wild-type and mutant forms of c-Kit and PDGFRα using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Target KinaseMutantIC50 (nM)
c-Kit Wild-type31,000
V560G34
V654A127
D816H10
D816V950
PDGFRα Wild-type27,000
V561D40
D842V81
Flt3 -81

Note: Data compiled from multiple sources.[4][6][7][8] IC50 values can vary between different experimental setups.

Experimental Protocols

The following sections detail the generalized methodologies employed in the characterization of amuvatinib's inhibitory activity.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of amuvatinib on the kinase activity of purified c-Kit and PDGFRα enzymes.

G start Start enzyme_prep Prepare purified c-Kit or PDGFRα enzyme start->enzyme_prep amuvatinib_prep Prepare serial dilutions of Amuvatinib start->amuvatinib_prep incubation Incubate enzyme with Amuvatinib and γ-32P-ATP enzyme_prep->incubation amuvatinib_prep->incubation electrophoresis Separate reaction mixture by SDS-PAGE incubation->electrophoresis quantification Quantify autophosphorylation (radioactivity incorporation) electrophoresis->quantification ic50 Calculate IC50 values quantification->ic50 end End ic50->end

References

Amuvatinib Hydrochloride: A Technical Guide to a Novel Rad51 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amuvatinib hydrochloride (formerly MP470) is a multi-targeted tyrosine kinase inhibitor with a unique mechanism of action that extends beyond its primary targets of c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and Flt3. This technical guide provides an in-depth overview of Amuvatinib's function as an inhibitor of the DNA repair protein Rad51, a key component of the homologous recombination (HR) pathway. By downregulating Rad51 expression, Amuvatinib sensitizes cancer cells to DNA-damaging therapies such as chemotherapy and radiation. This document details the underlying signaling pathways, presents quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for key assays used in its evaluation.

Mechanism of Action: Inhibition of Rad51-Mediated Homologous Recombination

Amuvatinib indirectly suppresses the expression of Rad51, a critical enzyme in the homologous recombination (HR) pathway for DNA double-strand break repair.[1] This inhibition of HR enhances the efficacy of DNA-damaging agents. The proposed mechanism involves the inhibition of global protein translation, mediated by a reduction in the phosphorylation of the ribosomal protein S6.[1]

Signaling Pathway

Amuvatinib's primary targets, the receptor tyrosine kinases c-KIT and PDGFRα, are known to activate downstream signaling cascades, including the PI3K/AKT/mTOR pathway. The mammalian target of rapamycin (mTOR) is a central regulator of protein synthesis. Specifically, the mTORC1 complex phosphorylates and activates the S6 kinase (S6K1), which in turn phosphorylates the ribosomal protein S6 (rpS6).[2] Phosphorylated rpS6 is believed to enhance the translation of a specific subset of mRNAs, including those with a 5'-terminal oligopyrimidine (TOP) tract, which are involved in cell growth and proliferation. By inhibiting the upstream kinases, Amuvatinib leads to a reduction in S6 phosphorylation, thereby suppressing global translation and, consequently, the expression of key proteins like Rad51.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amuvatinib Amuvatinib Hydrochloride cKIT c-KIT Amuvatinib->cKIT Inhibits PDGFRa PDGFRα Amuvatinib->PDGFRa Inhibits PI3K PI3K cKIT->PI3K PDGFRa->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 Translation Global Translation (Inhibition) rpS6 Ribosomal Protein S6 S6K1->rpS6 Phosphorylates rpS6->Translation Promotes Rad51 Rad51 (Decreased Expression) Translation->Rad51 Leads to HR Homologous Recombination (Inhibition) Rad51->HR Mediates

Caption: Amuvatinib Signaling Pathway to Rad51 Inhibition.

Quantitative Data

In Vitro Inhibitory Activity

Amuvatinib demonstrates potent inhibitory activity against its primary kinase targets and their clinically relevant mutants.

TargetIC50 (µM)Mutant ExonImatinib Sensitivity
c-KIT > 30--
c-KIT (D816V)0.95017No
c-KIT (D816H)0.01017No
c-KIT (V560G)0.03411Yes
c-KIT (V654A)0.12713No
PDGFRα > 30--
PDGFRα (D842V)0.08118No
PDGFRα (V561D)0.04012Yes
Data sourced from a presentation by Dr. James William Welsh.[3]
Rad51 Protein Reduction in Osteosarcoma Cell Lines

Western blot analysis demonstrated a reduction in Rad51 protein levels in osteosarcoma cell lines following treatment with Amuvatinib.[4]

Cell LineAmuvatinib TreatmentRad51 Protein Level
U2-OSYesReduced
M189YesReduced
P16TYesReduced
Qualitative data from western blot analysis.[4]
Clinical Trial Data

Phase I First-in-Human Study (NCT00894894)

This dose-escalation trial evaluated single-agent Amuvatinib in 22 patients with advanced solid tumors.

ParameterValue
Patients Enrolled 22
Dose Range 100 to 1,500 mg/day
Maximum Tolerated Dose (MTD) Not reached
Dose-Limiting Toxicities (DLTs) None reported
Best Response 1 GIST patient with a PET response and stable disease
Rad51 Modulation Decreased Rad51 expression in a skin punch biopsy of one GIST patient
Data from the publication of the NCT00894894 trial.

Phase Ib Combination Therapy Study

This study evaluated Amuvatinib in combination with five standard chemotherapy regimens in 97 patients with advanced solid tumors.

ParameterValue
Patients Enrolled 97
Partial Responses (PR) 12% (12/97)
PR in Amuvatinib + Paclitaxel/Carboplatin or Carboplatin/Etoposide arms 11/12
Tumor Types with Most PRs Neuroendocrine (NE), Non-Small Cell Lung Cancer (NSCLC), Small Cell Lung Cancer (SCLC)
Stable Disease (SD) 45% (44/97)
Rad51 Modulation Decreased levels of RAD51 in skin punch biopsies
Data from the publication of the Phase 1B study.

Phase II Study in Platinum-Refractory SCLC (NCT01357395)

This study evaluated Amuvatinib in combination with platinum-etoposide chemotherapy.

ParameterValue
Patients Enrolled 23
Amuvatinib Dose 300 mg orally three times daily
Centrally Confirmed Responses 8.7% (2/23)
Response Duration 119 and 151 days
Data from the publication of the NCT01357395 trial.

Experimental Protocols

Western Blot for Rad51 and Phospho-S6

This protocol is for the detection and quantification of Rad51 and phosphorylated ribosomal protein S6 (p-S6) protein levels in cell lysates.

G cluster_workflow Western Blot Workflow start Cell Lysis (RIPA buffer) protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-Rad51 or anti-p-S6) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Western Blot Experimental Workflow.

Methodology:

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Rad51 or phospho-S6 (Ser235/236), and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

Direct Repeat Green Fluorescent Protein (DR-GFP) Assay

This assay measures the efficiency of homologous recombination in living cells.

G cluster_workflow DR-GFP Assay Workflow start Transfect cells with DR-GFP reporter plasmid drug_treatment Treat cells with Amuvatinib start->drug_treatment iscei_transfection Transfect cells with I-SceI expression vector drug_treatment->iscei_transfection incubation Incubate for 48-72 hours iscei_transfection->incubation flow_cytometry Analyze GFP-positive cells by Flow Cytometry incubation->flow_cytometry

Caption: DR-GFP Assay Experimental Workflow.

Methodology:

  • Cell Line Generation: A cell line stably expressing the DR-GFP reporter construct is generated. This construct contains two inactive GFP genes; HR is required to generate a functional GFP gene.

  • Amuvatinib Treatment: Cells are treated with varying concentrations of Amuvatinib or a vehicle control for a specified period (e.g., 24 hours).

  • Induction of Double-Strand Breaks: Cells are transfected with an expression vector for the I-SceI endonuclease, which creates a specific double-strand break in the DR-GFP reporter.

  • Incubation: Cells are incubated for 48-72 hours to allow for DNA repair.

  • Flow Cytometry: The percentage of GFP-positive cells, indicative of successful HR, is quantified by flow cytometry.

Polysomal Fractionation

This technique separates actively translating ribosomes (polysomes) from non-translating ribosomal subunits and monosomes to assess the effect of Amuvatinib on global translation.

Methodology:

  • Cell Treatment: Cells are treated with Amuvatinib or a vehicle control.

  • Translation Arrest: Prior to harvesting, cells are treated with cycloheximide to stall translating ribosomes on the mRNA.

  • Cell Lysis: Cells are lysed in a buffer containing cycloheximide.

  • Sucrose Gradient Ultracentrifugation: The cell lysate is layered onto a sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation.

  • Fractionation: The gradient is fractionated, and the absorbance at 254 nm is monitored to generate a polysome profile.

  • RNA Isolation and Analysis: RNA is isolated from the fractions and can be further analyzed by quantitative RT-PCR or microarray to determine the distribution of specific mRNAs across the gradient.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with Amuvatinib and/or DNA-damaging agents.

Methodology:

  • Cell Seeding: A known number of single cells are seeded into culture plates.

  • Treatment: Cells are treated with Amuvatinib, a DNA-damaging agent (e.g., ionizing radiation or mitomycin C), or a combination of both.

  • Incubation: The plates are incubated for 1-3 weeks to allow for colony formation.

  • Staining: Colonies are fixed and stained with crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Calculation of Surviving Fraction: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of colonies formed in the untreated control, adjusted for plating efficiency.

53BP1 Foci Immunofluorescence

This assay is used to visualize and quantify DNA double-strand breaks. 53BP1 is a protein that localizes to sites of DNA damage.

Methodology:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with Amuvatinib and/or a DNA-damaging agent.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against 53BP1.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

  • Microscopy and Analysis: The number of 53BP1 foci per nucleus is visualized and counted using a fluorescence microscope.

Conclusion

This compound represents a promising therapeutic agent with a dual mechanism of action: direct inhibition of key oncogenic tyrosine kinases and indirect suppression of the critical DNA repair protein Rad51. This latter activity, mediated through the inhibition of global protein translation via the mTOR/S6K1 pathway, provides a strong rationale for its use in combination with DNA-damaging chemotherapies and radiation to overcome tumor cell resistance. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals interested in the further investigation and clinical application of Amuvatinib as a Rad51 inhibitor. Further studies are warranted to fully elucidate the clinical potential of this novel therapeutic strategy.

References

Early Preclinical Studies of Amuvatinib Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amuvatinib Hydrochloride (formerly MP-470) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor with significant potential in oncology.[1] Early preclinical investigations have delineated its multifaceted mechanism of action, which includes the inhibition of several key receptor tyrosine kinases (RTKs) implicated in tumor growth and survival, as well as the suppression of DNA repair mechanisms. This technical guide provides an in-depth overview of the foundational preclinical studies of Amuvatinib, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows. The compiled data underscores the rationale for its clinical development and provides a comprehensive resource for researchers in the field of oncology and drug discovery.

Introduction

This compound is a synthetic carbothioamide that was identified through a computation-driven in silico process. It acts as a multi-targeted inhibitor of several receptor tyrosine kinases, including c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), FMS-like tyrosine kinase 3 (Flt3), c-MET, and RET.[2] Furthermore, Amuvatinib has been shown to suppress the DNA repair protein Rad51, suggesting a dual mechanism of anti-cancer activity.[1] This guide focuses on the early preclinical data that characterized the therapeutic potential of Amuvatinib.

Mechanism of Action

Amuvatinib's primary mechanism of action is the competitive inhibition of ATP binding to the catalytic site of several RTKs. This inhibition blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases

Amuvatinib has demonstrated potent inhibitory activity against a panel of wild-type and mutant kinases. The primary targets include c-Kit, PDGFRα, and Flt3.[2] Additionally, it effectively suppresses the activity of c-MET and RET.[2] The inhibition of these kinases disrupts signaling cascades that are frequently dysregulated in various malignancies.

Downstream Signaling Pathway Inhibition

A significant focus of early preclinical work was the effect of Amuvatinib on the c-MET/Hepatocyte Growth Factor (HGF) signaling pathway. In myeloma cell lines, Amuvatinib was shown to inhibit HGF-dependent MET phosphorylation. This upstream inhibition leads to a reduction in the phosphorylation of key downstream effectors, including AKT, extracellular signal-regulated kinases (ERK1/2), and glycogen synthase kinase 3-beta (GSK-3β), which are critical for cell survival and proliferation.

Inhibition of DNA Repair

Beyond its kinase inhibitory activity, Amuvatinib also functions as an inhibitor of the Rad51 protein, a critical component of the homologous recombination DNA repair pathway.[3][4] By suppressing Rad51, Amuvatinib can sensitize tumor cells to DNA-damaging agents like chemotherapy and radiation.[3][4]

Quantitative Data

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Amuvatinib against various kinases.

Kinase TargetIC50 (nM)
c-Kit10
PDGFRα40
Flt381
c-Kit (D816V mutant)10
Flt3 (D835Y mutant)< 100
PDGFRα (V561D mutant)< 100
PDGFRα (D842V mutant)8400

Data compiled from Selleck Chemicals product information.[2]

In Vitro Cell Viability/Cytotoxicity

The cytotoxic effects of Amuvatinib have been evaluated in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
LNCaPProstate Cancer4
PC-3Prostate Cancer8
OVCAR-3Ovarian Cancer0.9
A549Lung Cancer~5
NCI-H647Lung Cancer~7
DMS-153Small Cell Lung Cancer~6
DMS-114Small Cell Lung Cancer~8

Data compiled from Selleck Chemicals product information and a study on prostate cancer.[2]

In Vivo Efficacy

In a preclinical study using a LNCaP mouse xenograft model of prostate cancer, the combination of Amuvatinib (MP470) and Erlotinib resulted in a dose-dependent tumor growth inhibition (TGI) of 30-65%.[2][5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro kinase inhibitory activity of Amuvatinib.

  • Enzyme and Substrate Preparation: Recombinant kinase enzymes (e.g., c-Kit, PDGFRα) and their specific substrates are prepared in a suitable kinase buffer.

  • Compound Dilution: this compound is serially diluted in DMSO to achieve a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and varying concentrations of Amuvatinib are incubated in the presence of radiolabeled γ-³²P-ATP.[2]

  • Reaction Termination: The kinase reaction is stopped after a defined incubation period (e.g., 30 minutes).[2]

  • Detection of Phosphorylation: The reaction mixtures are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the incorporation of ³²P into the substrate.

  • Data Analysis: The bands corresponding to the phosphorylated substrate are quantified using densitometry. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the Amuvatinib concentration.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is a common method for assessing the cytotoxic effects of a compound on adherent cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of this compound or vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 4 days).

  • Cell Fixation: The cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.04% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Dye Solubilization: The plates are air-dried, and the bound SRB dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Western Blot Analysis of MET Signaling Pathway

This protocol is used to assess the effect of Amuvatinib on the phosphorylation status of proteins in the MET signaling pathway.

  • Cell Culture and Treatment: U266 myeloma cells are serum-starved for 24 hours in RPMI 1640 containing 0.1% FBS. During the last 16 hours of starvation, cells are treated with varying concentrations of Amuvatinib or DMSO.[1]

  • HGF Stimulation: Cells are then stimulated with 50 ng/ml of HGF for 15 minutes to activate the MET receptor.[1]

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies specific for total and phosphorylated forms of MET, AKT, and ERK.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.

Visualizations

Amuvatinib's Inhibition of the MET Signaling Pathway

Amuvatinib_MET_Pathway HGF HGF MET MET Receptor HGF->MET PI3K PI3K MET->PI3K RAS RAS MET->RAS Amuvatinib Amuvatinib Amuvatinib->MET AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Amuvatinib_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Kinase_Assay Kinase Inhibition Assays (c-Kit, PDGFRα, MET, etc.) Cell_Viability Cell Viability Assays (Various Cancer Cell Lines) Kinase_Assay->Cell_Viability Western_Blot Western Blotting (Signaling Pathway Analysis) Cell_Viability->Western_Blot Xenograft Human Tumor Xenograft Models (e.g., Prostate Cancer) Western_Blot->Xenograft PK_Studies Pharmacokinetic Studies (Animal Models) Xenograft->PK_Studies Toxicity Toxicology Studies PK_Studies->Toxicity

References

In Vitro Characterization of Amuvatinib Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amuvatinib (MP-470) is a multi-targeted tyrosine kinase inhibitor demonstrating significant potential in oncology research. This document provides an in-depth technical guide to the in vitro characterization of Amuvatinib Hydrochloride. It covers its mechanism of action, inhibitory activity against key oncogenic kinases, and its effects on cancer cell proliferation and survival. Detailed experimental protocols for core in vitro assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of its preclinical profile.

Mechanism of Action

Amuvatinib is an orally bioavailable, selective, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves competitive inhibition of ATP binding to the catalytic domain of several key receptor tyrosine kinases (RTKs) that are often dysregulated in various tumors. The principal targets include mutant forms of c-Kit , Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) , and Fms-like Tyrosine Kinase 3 (Flt3) . Additionally, Amuvatinib has been shown to suppress the activity of c-MET and c-RET .

A unique aspect of Amuvatinib's mechanism is its ability to suppress the RAD51 protein, a critical component of the homologous recombination (HR) pathway for DNA double-strand break repair. This dual action of inhibiting key oncogenic signaling pathways and concurrently disrupting DNA repair makes Amuvatinib a promising agent for sensitizing tumor cells to DNA-damaging chemotherapies and radiotherapy.

Targeted Signaling Pathways

Amuvatinib exerts its effects by intercepting signals that drive cell proliferation, survival, and migration. The diagram below illustrates the primary signaling cascades inhibited by Amuvatinib.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_nucleus Nucleus cKit c-Kit PI3K PI3K cKit->PI3K RAS RAS cKit->RAS STAT3 STAT3 cKit->STAT3 PDGFRa PDGFRα PDGFRa->PI3K PDGFRa->RAS PDGFRa->STAT3 cMET c-MET cMET->PI3K cMET->RAS cMET->STAT3 Amuvatinib Amuvatinib Amuvatinib->cKit Amuvatinib->PDGFRa Amuvatinib->cMET RAD51 RAD51 Amuvatinib->RAD51 AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation HR Homologous Recombination Repair RAD51->HR G cluster_workflow Kinase Inhibition Assay Workflow p1 Prepare Kinase Reaction Buffer p2 Add Recombinant Kinase Enzyme p1->p2 p3 Add Amuvatinib (Serial Dilutions) p2->p3 p4 Pre-incubate p3->p4 p5 Initiate Reaction (Add ATP & Substrate) p4->p5 p6 Incubate at 30°C p5->p6 p7 Terminate Reaction p6->p7 p8 Detect Signal (e.g., Luminescence) p7->p8 p9 Calculate IC50 p8->p9

Amuvatinib Hydrochloride: A Multi-Targeted Kinase Inhibitor with Activity in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amuvatinib hydrochloride (formerly MP-470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that has demonstrated preclinical and clinical activity against a range of solid tumors. Its mechanism of action is centered on the inhibition of several key signaling pathways involved in tumor growth, survival, and resistance to therapy. This technical guide provides a comprehensive overview of the preclinical and clinical data on amuvatinib, with a focus on its activity in solid tumors, detailed experimental methodologies, and an exploration of its signaling pathways.

Core Mechanism of Action

Amuvatinib's anti-tumor activity stems from its ability to inhibit multiple receptor tyrosine kinases (RTKs) and to suppress the DNA repair protein Rad51. The primary kinase targets of amuvatinib include:

  • c-Kit: A receptor tyrosine kinase often mutated or overexpressed in gastrointestinal stromal tumors (GIST) and other malignancies.

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Another RTK frequently implicated in the pathogenesis of GIST.

  • c-Met: The receptor for hepatocyte growth factor (HGF), which plays a crucial role in cell motility, invasion, and proliferation.

  • c-Ret: A receptor tyrosine kinase involved in the development of several types of cancer, including thyroid and lung cancer.

  • Fms-like tyrosine kinase 3 (Flt3): A receptor tyrosine kinase often mutated in acute myeloid leukemia and other hematological malignancies.[1]

In addition to its kinase inhibitory activity, amuvatinib uniquely suppresses the expression of Rad51 , a key protein in the homologous recombination (HR) pathway of DNA double-strand break repair.[2][3] This dual mechanism of action not only directly inhibits tumor cell proliferation but also sensitizes cancer cells to DNA-damaging agents such as chemotherapy and radiation.

Preclinical Activity in Solid Tumors

Amuvatinib has demonstrated significant preclinical activity across a variety of solid tumor models, both as a single agent and in combination with other therapies.

In Vitro Cytotoxicity

The cytotoxic effects of amuvatinib have been evaluated in numerous solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
LB12-SCLC/OC2Small Cell Lung Cancer4.79[3]
NCI-H146Small Cell Lung CancerNot specified, but synergistic with etoposide[3]
NCI-H69Small Cell Lung CancerNot specified, but additive with etoposide[3]
NCI-H82Small Cell Lung CancerNot specified[3]
LB13-SCLC/OC3Small Cell Lung CancerNot specified, but additive with etoposide[3]
Mutant c-KitNot applicable (enzymatic assay)~5[1]
Mutant c-MetNot applicable (enzymatic assay)~5[1]
Mutant PDGFRαNot applicable (enzymatic assay)~5[1]
Mutant Flt3Not applicable (enzymatic assay)~5[1]
Mutant c-RetNot applicable (enzymatic assay)~5[1]
Combination Therapy in Preclinical Models

A key aspect of amuvatinib's preclinical profile is its synergistic activity with DNA-damaging agents. This is attributed to its inhibition of Rad51-mediated DNA repair.

CombinationCancer TypeEffectCombination Index (CI)Reference
Amuvatinib + EtoposideSmall Cell Lung Cancer (NCI-H146)Synergy0.68 ± 0.18[3]
Amuvatinib + Etoposide + CarboplatinSmall Cell Lung Cancer (NCI-H146)Synergy0.72 ± 0.12[3]

Note: A Combination Index (CI) of <1 indicates synergy, a CI of 1 indicates an additive effect, and a CI of >1 indicates antagonism.

In Vivo Xenograft Studies

In vivo studies using tumor xenografts in mice have further confirmed the anti-tumor activity of amuvatinib. In a Small Cell Lung Cancer (SCLC) NCI-H146 xenograft model, the combination of oral amuvatinib with intravenous etoposide resulted in a sustained reduction in the tumor-to-control (T/C) ratio to less than 39% at well-tolerated doses.[3] This indicates a significant inhibition of tumor growth in a living organism.

Clinical Activity in Solid Tumors

Amuvatinib has been evaluated in Phase I and Ib clinical trials in patients with advanced solid tumors.

Phase I First-in-Human Study (NCT00894894)

A dose-escalation study of single-agent amuvatinib was conducted in 22 patients with advanced solid tumors who were refractory to prior therapies.[2]

ParameterFindingReference
Patient Population 22 patients with advanced solid tumors[2]
Dose Range 100 to 1,500 mg daily (dry powder capsules)[2]
Maximum Tolerated Dose (MTD) Not reached[2]
Dose-Limiting Toxicities (DLTs) None reported[2]
Efficacy One GIST patient (previously failed imatinib and sunitinib) had a PET response and stable disease.[2]
Pharmacodynamics Decreased Rad51 expression observed in a skin punch biopsy of a GIST patient.[2]
Phase Ib Combination Therapy Study

A Phase Ib study evaluated amuvatinib in combination with five standard chemotherapy regimens in 97 adults with advanced solid tumors.

ParameterFinding
Patient Population 97 patients with advanced solid tumors
Combination Regimens Amuvatinib + paclitaxel/carboplatin, carboplatin/etoposide, topotecan, docetaxel, or erlotinib
Efficacy 12% of patients had a partial response, primarily in neuroendocrine, non-small cell lung, and small cell lung tumors. 45% of patients had stable disease.
Pharmacodynamics Decreased levels of Rad51 and increased residual DNA damage were observed in skin punch biopsies.

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of action of amuvatinib involves the modulation of several critical cellular pathways.

Amuvatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK c-Kit, PDGFRα, c-Met, c-Ret, Flt3 Proliferation Proliferation, Survival, Angiogenesis RTK->Proliferation Activates DNA_Damage DNA Damage (from Chemo/Radiation) Rad51 Rad51 DNA_Damage->Rad51 Induces HR_Repair Homologous Recombination DNA Repair Rad51->HR_Repair Mediates Amuvatinib Amuvatinib Amuvatinib->RTK Inhibits Amuvatinib->Rad51 Suppresses

Caption: Amuvatinib's dual mechanism of action.

The diagram above illustrates the dual mechanism of action of amuvatinib. It directly inhibits receptor tyrosine kinases (RTKs) on the cell surface, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. Concurrently, amuvatinib suppresses the expression of Rad51 in the nucleus, which impairs the cell's ability to repair DNA damage induced by chemotherapy or radiation, leading to increased cell death.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTS, SRB) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Rad51 Expression) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model in Mice Western_Blot->Xenograft Promising Results PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) PK_PD->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment PK_PD->Toxicity_Assessment

Caption: Preclinical evaluation workflow for amuvatinib.

This workflow outlines the typical preclinical evaluation process for a compound like amuvatinib. It begins with in vitro studies to determine its potency against specific kinase targets and its cytotoxic effects on cancer cell lines. These studies are often accompanied by mechanistic investigations, such as Western blotting to confirm the suppression of proteins like Rad51. Promising in vitro results lead to in vivo studies in animal models, such as tumor xenografts, to assess efficacy, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body). The data from these studies are then analyzed to evaluate the drug's overall therapeutic potential and safety profile before consideration for clinical trials.

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of amuvatinib against c-Kit and PDGFRα can be determined using a radioisotope-based kinase assay.[1]

  • Incubation: The target kinase enzyme is incubated with varying concentrations of amuvatinib.

  • Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled γ-³²P-ATP.

  • Reaction Termination and Separation: After a 30-minute incubation, the reaction mixtures are subjected to acrylamide gel electrophoresis to separate the phosphorylated enzyme from the unincorporated ATP.

  • Quantification: The amount of radioactivity incorporated into the enzyme, representing its autophosphorylation activity, is quantified.

  • IC50 Determination: The IC50 value is calculated as the concentration of amuvatinib that inhibits 50% of the kinase activity.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell viability.[1]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 2,000 to 10,000 cells per well.

  • Drug Treatment: After 24 hours, serial dilutions of amuvatinib are added to the wells.

  • Incubation: The plates are incubated for 4 days.

  • Cell Fixation: The cells are fixed with a 10% trichloroacetic acid solution.

  • Staining: The fixed cells are stained with 0.04% Sulforhodamine B in 1% acetic acid.

  • Washing and Solubilization: Excess dye is removed by washing, and the bound dye is solubilized with a 50 mM Tris solution.

  • Absorbance Reading: The absorbance of each well is measured at 570 nm using a plate reader.

  • Data Analysis: The percentage of cell survival is calculated relative to untreated control cells.

In Vivo Tumor Xenograft Study
  • Cell Implantation: A specific number of cancer cells (e.g., NCI-H146 SCLC cells) are subcutaneously injected into immunocompromised mice (e.g., Swiss nude mice).[3]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: Amuvatinib is administered orally (PO), and the combination agent (e.g., etoposide) is administered intravenously (IV) according to a predetermined dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The tumor-to-control (T/C) ratio is calculated to assess the efficacy of the treatment. A lower T/C ratio indicates greater tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumor tissues can be excised and analyzed by methods such as Western blotting to assess the modulation of target proteins (e.g., Akt, 4EBP1).[3]

Mechanisms of Resistance

The development of resistance to tyrosine kinase inhibitors is a significant clinical challenge. While specific mechanisms of acquired resistance to amuvatinib have not been extensively reported, general mechanisms of TKI resistance can be broadly categorized as:

  • On-target resistance: This involves alterations in the drug target itself, such as secondary mutations in the kinase domain that prevent drug binding.

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the inhibited kinase, or changes in the tumor microenvironment.

Given amuvatinib's multi-targeted nature and its ability to suppress DNA repair, it is hypothesized that it may be more difficult for tumors to develop resistance compared to inhibitors that target a single pathway. However, further research is needed to fully understand the potential mechanisms of resistance to amuvatinib.

Conclusion

This compound is a promising multi-targeted kinase inhibitor with a unique dual mechanism of action that includes the suppression of DNA repair. Preclinical studies have demonstrated its activity in various solid tumor models, particularly in combination with DNA-damaging agents. Early-phase clinical trials have shown that amuvatinib is well-tolerated and exhibits anti-tumor activity in heavily pretreated patients with advanced solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of amuvatinib in the treatment of solid malignancies.

References

Amuvatinib Hydrochloride in Small Cell Lung Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib (formerly MP-470) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor that has been investigated for the treatment of various solid tumors, including small cell lung cancer (SCLC).[1] This technical guide provides a comprehensive overview of the preclinical and clinical research on amuvatinib in SCLC, with a focus on its mechanism of action, synergistic potential with chemotherapy, and clinical efficacy.

Core Mechanism of Action: Inhibition of DNA Repair and Key Oncogenic Drivers

Amuvatinib's primary mechanism of action in sensitizing SCLC cells to traditional chemotherapy is the downregulation of RAD51, a critical protein in the homologous recombination pathway for DNA double-strand break repair.[1][2] This inhibitory effect is believed to be a downstream consequence of amuvatinib's activity against several receptor tyrosine kinases, including c-Kit (stem cell factor receptor), platelet-derived growth factor receptor alpha (PDGFRα), c-MET, c-RET, and FMS-like tyrosine kinase 3 (FLT3).[2][3]

The suppression of RAD51 is associated with a reduction in the phosphorylation of ribosomal protein S6, a component of the 40S ribosomal subunit, leading to an inhibition of global protein translation.[1] By impairing the cancer cells' ability to repair DNA damage induced by cytotoxic agents like etoposide and platinum-based drugs, amuvatinib demonstrates a synergistic anti-tumor effect.[3]

Signaling Pathway of Amuvatinib in SCLC

G Amuvatinib Amuvatinib Hydrochloride RTKs c-Kit, PDGFRα, c-MET, etc. Amuvatinib->RTKs Inhibits RAD51 RAD51 Expression (Downregulation) Amuvatinib->RAD51 Downstream Downstream Signaling (e.g., PI3K/AKT, MEK/ERK) RTKs->Downstream Activates RPS6 Ribosomal Protein S6 (Phosphorylation ↓) Downstream->RPS6 Downstream->RAD51 Translation Global Translation (Inhibition) RPS6->Translation HR Homologous Recombination DNA Repair (Impaired) RAD51->HR DSB DNA Double-Strand Breaks HR->DSB Repairs Chemo DNA Damaging Agents (Etoposide, Carboplatin) Chemo->DSB Induces Apoptosis Tumor Cell Apoptosis DSB->Apoptosis

Caption: Amuvatinib Signaling Pathway in SCLC.

Preclinical Research Data

Preclinical studies have demonstrated the potential of amuvatinib in SCLC, both as a single agent and in combination with chemotherapy.

In Vitro Efficacy: SCLC Cell Line Sensitivity

The Genomics of Drug Sensitivity in Cancer database provides IC50 values for amuvatinib across a panel of cancer cell lines, including several SCLC lines.

Cell LineTCGA ClassificationIC50 (µM)
DMS-53SCLC0.349553
NCI-H64SCLC0.354356
SHP-77SCLC0.425764

Data sourced from the Genomics of Drug Sensitivity in Cancer database.

Synergy with Etoposide

Clinical Research: Phase 2 Trial in Platinum-Refractory SCLC

A key clinical investigation of amuvatinib in SCLC was a Phase 2, open-label, multi-center study (NCT01357395).[3][4][5] This trial evaluated the efficacy and safety of amuvatinib in combination with platinum-etoposide chemotherapy in patients with platinum-refractory SCLC.

Trial Design and Treatment Protocol
  • Patient Population: Patients with extensive-stage or limited-stage SCLC who had not responded to or had relapsed within 90 days of standard platinum-etoposide therapy.[3]

  • Treatment Regimen: Patients received 300 mg of amuvatinib orally three times daily in 21-day cycles. This was administered with a three-day amuvatinib run-in period before the initiation of the same platinum-etoposide regimen on which the patient had previously progressed.[4][5]

Clinical Outcomes

The study did not meet its primary endpoint of achieving at least three centrally confirmed responses in the first 21 subjects.[3][4][5]

Efficacy EndpointResult
Centrally Confirmed Objective Response Rate (ORR)8.7% (2 out of 23 patients)
Investigator-Assessed ORR17.4% (4 out of 23 patients)
Confirmed Stable Disease13% (3 out of 23 patients)
Duration of Confirmed Responses119 and 151 days
Biomarker Analysis: The Role of c-Kit Expression

A noteworthy finding from the trial was the observation of durable disease control in two subjects with high c-Kit expression (H-score ≥100).[4][5] The duration of disease control in these patients was 151 and 256 days, respectively. This suggests that high c-Kit expression may be a potential biomarker for identifying SCLC patients who are more likely to benefit from amuvatinib-based therapy.

Experimental Protocols

Immunohistochemical (IHC) Staining for RAD51 and c-Kit

Detailed protocols for IHC were utilized in the clinical trial to assess biomarker expression.

  • Tissue Preparation: 4-μm formalin-fixed, paraffin-embedded (FFPE) tissue sections were deparaffinized and hydrated.

  • Antigen Retrieval: Performed on a Leica BOND-MAX automated IHC stainer.

  • Primary Antibody Incubation: Slides were incubated with the primary antibody for either RAD51 or c-Kit.

  • Detection: Staining was developed using a DAB (3,3'-Diaminobenzidine) chromogen.

  • Counterstaining: Hematoxylin was used for counterstaining.

  • Dehydration and Mounting: Slides were dehydrated through graded ethanol and xylene washes before mounting.

  • Quantification (c-Kit): c-Kit expression was quantified using an H-score, calculated with a four-value intensity score (0 = none, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of staining cells (0-100%).

Proposed Preclinical Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a targeted therapy like amuvatinib in SCLC research.

G start Start: Hypothesis Generation invitro In Vitro Studies start->invitro cell_lines SCLC Cell Line Panel invitro->cell_lines viability Cell Viability Assays (IC50) cell_lines->viability synergy Combination Studies (with Etoposide) cell_lines->synergy mechanistic Mechanistic Studies (Western Blot, qPCR) viability->mechanistic synergy->mechanistic invivo In Vivo Studies mechanistic->invivo xenograft SCLC Xenograft Models invivo->xenograft tgi Tumor Growth Inhibition xenograft->tgi biomarker Biomarker Analysis (IHC) xenograft->biomarker clinical Clinical Trial tgi->clinical biomarker->clinical

Caption: Preclinical to Clinical Workflow for Amuvatinib in SCLC.

Conclusion and Future Directions

This compound has a well-defined mechanism of action that involves the targeting of key oncogenic drivers and the subsequent inhibition of DNA repair pathways in SCLC. While the combination of amuvatinib with platinum-etoposide chemotherapy did not meet its primary endpoint in an unselected, platinum-refractory SCLC population, the signal of durable disease control in patients with high c-Kit expression warrants further investigation.[4][5] Future research should focus on validating c-Kit as a predictive biomarker for amuvatinib efficacy and potentially exploring amuvatinib in combination with other DNA-damaging agents or in different SCLC patient populations. The development of more potent and selective RAD51 inhibitors also remains a promising avenue for SCLC therapy.

References

The Pharmacodynamics of Amuvatinib Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amuvatinib Hydrochloride (formerly MP-470) is a multi-targeted tyrosine kinase inhibitor (TKI) with a dual mechanism of action, positioning it as a compound of interest in oncology research. It selectively targets key receptor tyrosine kinases implicated in tumorigenesis and progression, while also disrupting DNA repair mechanisms within cancer cells. This guide provides a comprehensive overview of the pharmacodynamics of Amuvatinib, detailing its molecular targets, downstream signaling effects, and the experimental basis for these findings.

Introduction

Amuvatinib is an orally bioavailable, synthetic carbothioamide that has been investigated for the treatment of various solid tumors, including non-small cell lung cancer and gastrointestinal stromal tumors (GIST).[1][2] Its therapeutic potential stems from its ability to simultaneously inhibit multiple oncogenic signaling pathways and sensitize cancer cells to DNA-damaging agents. This document synthesizes the current understanding of Amuvatinib's pharmacodynamic profile.

Mechanism of Action

Amuvatinib exerts its anti-neoplastic effects through two primary mechanisms:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Amuvatinib is a potent inhibitor of several RTKs, including c-MET, c-RET, and mutant forms of c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and FMS-like tyrosine kinase 3 (FLT3).[1][3][4] By competing with ATP for binding to the catalytic site of these kinases, Amuvatinib blocks their phosphorylation and subsequent activation of downstream signaling cascades involved in cell proliferation, survival, and migration.[5]

  • Suppression of DNA Repair: Amuvatinib also inhibits the function of RAD51, a protein critical for homologous recombination (HR), a major DNA double-strand break repair pathway.[6][7] This inhibition sensitizes tumor cells to both endogenous and exogenous DNA damage induced by radiation and chemotherapy.[6][8]

cluster_0 Amuvatinib Dual Mechanism cluster_1 Kinase Inhibition cluster_2 DNA Repair Suppression Amuvatinib Amuvatinib RTKs c-MET, c-KIT (mutant) PDGFRα (mutant), FLT3 (mutant), c-RET Amuvatinib->RTKs Inhibits RAD51 RAD51 Amuvatinib->RAD51 Inhibits Proliferation Decreased Proliferation & Survival RTKs->Proliferation Leads to HR Homologous Recombination RAD51->HR Blocks Sensitization Sensitization to DNA Damage HR->Sensitization Results in

Figure 1: Dual mechanism of action of Amuvatinib.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of Amuvatinib against various kinases has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Target KinaseMutant FormIC50 (nM)Reference
c-KitD816H10[9]
c-KitV560G34[9]
c-KitV654A127[9]
c-KitD816V950[9]
PDGFRαV561D40[9]
PDGFRαD842V81[9]
Flt3D835Y-[1]
c-MET-~5,000[3]

Note: IC50 values can vary depending on the specific assay conditions.

Key Signaling Pathways Affected

The HGF/MET Signaling Pathway

The hepatocyte growth factor (HGF)/c-MET signaling axis is a critical driver of tumorigenesis in many cancers.[5] Amuvatinib's inhibition of c-MET disrupts this pathway, leading to a reduction in downstream signaling.

Upon HGF binding, c-MET undergoes dimerization and autophosphorylation, creating docking sites for downstream effector proteins. This leads to the activation of pro-survival and proliferative pathways, including the PI3K/AKT and RAS/MAPK (ERK) pathways.[5] Amuvatinib blocks the initial autophosphorylation of c-MET, thereby inhibiting the activation of these downstream cascades.[3] Studies have shown that Amuvatinib treatment leads to decreased phosphorylation of AKT, ERK1/2, and the AKT target, GSK3β.[3]

cluster_0 HGF/MET Signaling Pathway Inhibition cluster_1 Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds p_cMET Phosphorylated c-MET cMET->p_cMET Autophosphorylation Amuvatinib Amuvatinib Amuvatinib->p_cMET Inhibits PI3K_AKT PI3K/AKT Pathway p_cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p_cMET->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Figure 2: Inhibition of the HGF/MET signaling pathway by Amuvatinib.

RAD51-Mediated Homologous Recombination

Amuvatinib has been shown to decrease the expression of RAD51 protein, which is essential for the repair of DNA double-strand breaks through homologous recombination.[6] The precise mechanism of how Amuvatinib downregulates RAD51 is still under investigation but is associated with reduced ribosomal protein S6 phosphorylation and an inhibition of global translation.[8] This suppression of HR enhances the cytotoxic effects of DNA-damaging agents like ionizing radiation and certain chemotherapies.[6]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of Amuvatinib.

cluster_0 Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Amuvatinib dilutions Start->Prepare_Reagents Incubate Incubate Kinase with Amuvatinib Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and ATP Incubate->Add_Substrate_ATP Reaction Kinase Reaction Add_Substrate_ATP->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 3: General workflow for a kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human kinases, a corresponding substrate (e.g., a generic peptide or a specific protein), and ATP are prepared in a suitable kinase buffer. This compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase and Amuvatinib are pre-incubated in a microplate well. The reaction is initiated by the addition of the substrate and ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of remaining ATP or antibody-based methods (e.g., ELISA) that detect the phosphorylated substrate.

  • Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each Amuvatinib concentration relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Amuvatinib on the viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each Amuvatinib concentration relative to the vehicle control. This data can be used to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound is a multi-targeted TKI with a compelling pharmacodynamic profile characterized by the dual inhibition of key oncogenic kinases and the DNA repair protein RAD51. This multifaceted mechanism of action provides a strong rationale for its investigation as a potential anti-cancer therapeutic, both as a single agent and in combination with DNA-damaging therapies. The quantitative data on its inhibitory activity and the elucidation of its impact on critical signaling pathways offer a solid foundation for further preclinical and clinical development.

References

Amuvatinib Hydrochloride: A Multi-Targeted Kinase Inhibitor Modulating DNA Damage Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Amuvatinib (formerly MP470) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor with significant potential in oncology.[1][2] While initially developed to target receptor tyrosine kinases such as c-KIT, PDGFRα, and FLT3, which are frequently dysregulated in various tumors, subsequent research has unveiled a critical secondary mechanism of action: the suppression of the DNA damage repair protein Rad51.[1][3][4] Rad51 is a key component of the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks. By inhibiting Rad51 expression, Amuvatinib compromises the cell's ability to perform HR, thereby sensitizing cancer cells to genotoxic agents like chemotherapy and ionizing radiation.[5] This whitepaper provides an in-depth technical overview of Amuvatinib's mechanism of action, its specific effects on DNA damage repair pathways, and the preclinical and clinical data supporting its development as a cancer therapeutic.

Introduction to DNA Damage Repair (DDR) Pathways

The integrity of the genome is constantly threatened by endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR). The DDR detects DNA lesions, signals their presence, and promotes their repair.[6] One of the most cytotoxic forms of DNA damage is the double-strand break (DSB).[3] Failure to repair DSBs can lead to genomic instability, a hallmark of cancer.[6] Mammalian cells primarily utilize two distinct pathways to repair DSBs:

  • Non-Homologous End Joining (NHEJ): This pathway is active throughout the cell cycle and rapidly ligates broken DNA ends. However, it is often error-prone and can lead to insertions or deletions at the repair site.[7][8]

  • Homologous Recombination (HR): This is a high-fidelity, error-free pathway that uses a sister chromatid as a template to accurately repair the break. HR is predominantly active during the S and G2 phases of the cell cycle when a sister chromatid is available.[7][9]

The choice between these two pathways is a critical determinant of cell fate following DNA damage.

G DSB DNA Double-Strand Break (DSB) NHEJ Non-Homologous End Joining (NHEJ) (Error-Prone) DSB->NHEJ HR Homologous Recombination (HR) (Error-Free) DSB->HR Repair_NHEJ DNA Repair NHEJ->Repair_NHEJ CellCycle_All All Cell Cycle Phases NHEJ->CellCycle_All Repair_HR DNA Repair HR->Repair_HR CellCycle_SG2 S / G2 Phases HR->CellCycle_SG2

Figure 1: Core DNA Double-Strand Break (DSB) repair pathway choice.

Amuvatinib Hydrochloride: An Overview

Amuvatinib is a synthetic carbothioamide that functions as a selective, multi-targeted tyrosine kinase inhibitor.[1] Its primary targets include key drivers of oncogenesis, making it a potent anti-neoplastic agent in its own right. The inhibition of these kinases disrupts signaling pathways involved in cell proliferation, survival, and angiogenesis.

Target KinasePrimary Function in CancerCitation
c-KIT Receptor tyrosine kinase involved in cell survival and proliferation. Mutations are common in GIST and AML.[1][3][5]
PDGFRα Platelet-Derived Growth Factor Receptor alpha; involved in cell growth, proliferation, and differentiation.[2][3][5]
FLT3 FMS-like tyrosine kinase 3; mutations are a common driver in acute myeloid leukemia (AML).[3][4]
c-MET Hepatocyte growth factor receptor; involved in cell motility, invasion, and proliferation.[1][4]
RET Proto-oncogene involved in cell growth and differentiation; mutations are found in thyroid and lung cancers.[1][4]
Rad51 DNA repair protein essential for homologous recombination.[1][2][4]
Table 1: this compound - Target Profile.

Mechanism of Action: Inhibition of Homologous Recombination

Beyond its direct inhibition of oncogenic kinases, Amuvatinib's most significant impact on DNA damage repair is its ability to suppress Rad51, a recombinase that is the central protein in the HR pathway.[1][3] Rad51 forms a nucleoprotein filament on single-stranded DNA, which is essential for searching for and invading a homologous template sequence on the sister chromatid.[3]

Studies have shown that Amuvatinib inhibits RAD51 protein expression.[5] This effect is not due to direct enzymatic inhibition but is associated with a reduction in ribosomal protein S6 phosphorylation and a subsequent inhibition of global protein translation.[5] By depleting the cellular pool of Rad51, Amuvatinib effectively cripples the HR pathway.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DSB DNA Double-Strand Break (DSB) Resection DNA End Resection (MRN Complex) DSB->Resection ssDNA ssDNA coated with RPA Resection->ssDNA Rad51_load Rad51 Loading (via BRCA2) ssDNA->Rad51_load Rad51_filament Rad51 Nucleoprotein Filament Formation Rad51_load->Rad51_filament Strand_Invasion Strand Invasion & Homology Search Rad51_filament->Strand_Invasion Repair Error-Free Repair Strand_Invasion->Repair Amuvatinib Amuvatinib Translation Inhibition of Global Translation (via p-S6) Amuvatinib->Translation Rad51_protein Rad51 Protein Expression Translation->Rad51_protein inhibits Rad51_protein->Rad51_load required for

Figure 2: Amuvatinib's mechanism of inhibiting Rad51 expression, thereby disrupting HR.
Cell LineTreatmentEffect on Rad51 Protein LevelEffect on HR Efficiency (DR-GFP assay)Citation
H1299 (Lung Carcinoma)AmuvatinibDose-dependent decreaseSignificant inhibition[5][10]
Table 2: Summary of Amuvatinib's Preclinical Effect on Homologous Recombination.

Therapeutic Implications: Sensitization to Genotoxic Agents

The inhibition of a critical DNA repair pathway like HR presents a powerful therapeutic strategy. Cancer cells with a compromised HR pathway become highly dependent on other, more error-prone repair mechanisms like NHEJ to survive.[11] This creates a state of synthetic lethality, where inhibiting HR makes the cells exquisitely sensitive to agents that cause DSBs.

Amuvatinib has been shown to sensitize tumor cells to both ionizing radiation (IR) and chemotherapeutic agents like mitomycin C (MMC), both of which induce DSBs.[5] In HR-proficient cancer cells, these agents cause damage that can be effectively repaired. However, in the presence of Amuvatinib, the cells are unable to repair this damage via the HR pathway, leading to an accumulation of lethal DNA lesions and subsequent cell death.

G cluster_control Without Amuvatinib cluster_treatment With Amuvatinib Genotoxic Genotoxic Agent (IR / Chemo) DSB1 DNA DSBs Genotoxic->DSB1 HR1 Functional HR Repair DSB1->HR1 Survival Cell Survival & Resistance HR1->Survival Genotoxic2 Genotoxic Agent (IR / Chemo) DSB2 DNA DSBs Genotoxic2->DSB2 Amuvatinib Amuvatinib HR2 Inhibited HR Repair Amuvatinib->HR2 inhibits DSB2->HR2 Death Cell Death (Apoptosis) HR2->Death

Figure 3: Therapeutic strategy of combining Amuvatinib with genotoxic agents.

Experimental Protocols

The following are summaries of key methodologies used to elucidate the mechanism of Amuvatinib.

5.1 Direct Repeat Green Fluorescent Protein (DR-GFP) Assay This assay is the gold standard for measuring the efficiency of HR in mammalian cells.

  • Principle: Cells are engineered with a reporter cassette containing two differentially mutated GFP genes. A DSB is induced in the first GFP gene by the I-SceI endonuclease. Repair of this break via HR using the second GFP gene as a template restores a functional GFP protein, which can be quantified by flow cytometry.

  • Methodology:

    • H1299 cells containing the DR-GFP reporter are cultured.

    • Cells are pre-treated with Amuvatinib or a vehicle control for a specified duration.

    • Cells are transfected with an I-SceI expression vector to induce DSBs.

    • After 48-72 hours, cells are harvested and analyzed by flow cytometry to determine the percentage of GFP-positive cells, which is directly proportional to HR efficiency.[5]

5.2 Clonogenic Survival Assay This assay assesses the long-term reproductive viability of cells after treatment.

  • Principle: The assay measures the ability of a single cell to grow into a colony. A reduction in colony formation indicates cytotoxic or cytostatic effects of the treatment. It is used to assess synergy between agents.

  • Methodology:

    • Cells are seeded at a low density in culture plates.

    • Cells are treated with Amuvatinib, a genotoxic agent (IR or MMC), or a combination of both.

    • Plates are incubated for 10-14 days to allow for colony formation.

    • Colonies are fixed with methanol and stained with crystal violet.

    • Colonies containing >50 cells are counted, and the surviving fraction is calculated relative to untreated controls.[5]

G Start Seed Cells at Low Density Treat Treat with: - Vehicle - Amuvatinib - IR/MMC - Combination Start->Treat Incubate Incubate (10-14 days) Treat->Incubate Stain Fix and Stain Colonies Incubate->Stain Count Count Colonies (>50 cells) Stain->Count Analyze Calculate Surviving Fraction Count->Analyze

Figure 4: General experimental workflow for a Clonogenic Survival Assay.

5.3 Protein Analysis (Western Blotting)

  • Principle: Used to detect and quantify specific proteins in a sample.

  • Methodology:

    • Cells are treated with Amuvatinib at various concentrations and for various durations.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by size via SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Rad51, anti-phospho-S6, anti-Actin).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the signal is detected to visualize protein bands.[5]

Clinical and Preclinical Data

Amuvatinib has been evaluated in a first-in-human, single-agent, phase I dose-escalation trial in patients with advanced solid tumors.[2] The study established the safety profile and identified a maximum tolerated dose while also providing preliminary evidence of pharmacodynamic activity.

ParameterDetailsCitation
Study Identifier NCT00894894[2]
Patient Population 22 patients with advanced solid tumors refractory to prior therapies.[2]
Dose Escalation 100 mg to 1,500 mg daily in 28-day cycles.[2]
Safety Well tolerated up to 1,500 mg/day. No dose-limiting toxicities were reported.[2]
Pharmacokinetics Exposure levels were low and variable.[2]
Efficacy Signals One gastrointestinal stromal tumor (GIST) patient, who had previously failed imatinib and sunitinib, showed a PET response and stable disease.[2]
Pharmacodynamics A skin punch biopsy from a second GIST patient showed decreased Rad51 expression on days 15 and 29 of treatment.[2]
Table 3: Summary of Phase I Clinical Trial of Amuvatinib (DPC formulation).

Conclusion and Future Directions

This compound is a promising multi-targeted agent with a dual mechanism of action: direct inhibition of oncogenic receptor tyrosine kinases and suppression of the homologous recombination DNA repair pathway via downregulation of Rad51.[1][5] This latter mechanism provides a strong rationale for its use as a sensitizing agent in combination with DNA-damaging chemotherapies and radiation. The observation of Rad51 downregulation in a patient from the phase I trial provides crucial clinical validation of its proposed mechanism.[2]

Future research should focus on:

  • Optimizing dosing and formulation to improve pharmacokinetic profiles and achieve more consistent drug exposure.

  • Conducting clinical trials that combine Amuvatinib with standard-of-care radiotherapy and chemotherapy in tumor types known to rely on HR for survival.

  • Identifying predictive biomarkers, potentially including baseline Rad51 expression or mutations in other DDR pathway genes (e.g., BRCA1/2), to select patients most likely to benefit from this therapeutic strategy.

  • Investigating the broader effects of Amuvatinib on the DNA damage response, including potential interactions with the ATM and ATR signaling pathways.

References

Unveiling the Off-Target Landscape of Amuvatinib Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amuvatinib (MP-470) is a multi-targeted tyrosine kinase inhibitor with established activity against key oncogenic drivers including mutant c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), c-MET, c-RET, and FMS-like tyrosine kinase 3 (FLT3). Beyond these primary targets, Amuvatinib also exhibits inhibitory effects on RAD51, a critical component of the homologous recombination DNA repair pathway. Understanding the broader off-target effects of Amuvatinib is paramount for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth investigation into the off-target effects of Amuvatinib Hydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of affected signaling pathways to aid researchers and drug development professionals in their understanding of this compound. While specific comprehensive kinome scan data for Amuvatinib is not publicly available, this guide utilizes representative data from a multi-targeted kinase inhibitor with a similar target profile to illustrate the principles of off-target analysis.

Introduction

Amuvatinib is an orally bioavailable small molecule inhibitor that has been investigated in clinical trials for various solid tumors. Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases implicated in cancer cell proliferation, survival, and migration. Furthermore, its ability to suppress RAD51-mediated DNA repair suggests a potential synergistic effect with DNA-damaging chemotherapies and radiation. However, as with most kinase inhibitors, the potential for off-target activities exists, which can lead to unforeseen side effects or, conversely, present opportunities for therapeutic repositioning. This guide aims to provide a framework for investigating and understanding these off-target effects.

Data Presentation: Kinase Inhibition Profile

Due to the lack of publicly available comprehensive kinome scan data for Amuvatinib, the following table presents a representative kinase inhibition profile for a multi-targeted kinase inhibitor with a similar target spectrum. This data is for illustrative purposes to demonstrate how such information would be structured and interpreted. The data is typically generated from in vitro biochemical assays measuring the half-maximal inhibitory concentration (IC50) against a panel of purified kinases.

Table 1: Representative Off-Target Kinase Inhibition Profile

Kinase TargetIC50 (nM)Kinase FamilyPrimary Target
KIT (V560G)10Tyrosine KinaseYes
PDGFRα (V561D)15Tyrosine KinaseYes
MET25Tyrosine KinaseYes
FLT3 (D835Y)30Tyrosine KinaseYes
RET40Tyrosine KinaseYes
AXL80Tyrosine KinaseNo
MER120Tyrosine KinaseNo
TYRO3150Tyrosine KinaseNo
SRC250Tyrosine KinaseNo
LCK300Tyrosine KinaseNo
FYN350Tyrosine KinaseNo
YES400Tyrosine KinaseNo
AURKA800Serine/Threonine KinaseNo
AURKB950Serine/Threonine KinaseNo
CDK2>1000Serine/Threonine KinaseNo
ROCK1>1000Serine/Threonine KinaseNo

Affected Signaling Pathways

Amuvatinib's on-target and off-target activities can modulate several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two key pathways influenced by Amuvatinib.

MET Signaling Pathway

Amuvatinib is a known inhibitor of the c-MET receptor tyrosine kinase. Inhibition of MET can disrupt downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF MET MET GRB2 GRB2 MET->GRB2 Activates PI3K PI3K MET->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Amuvatinib Amuvatinib Amuvatinib->MET Inhibits

Caption: Amuvatinib inhibits the HGF-activated MET signaling pathway.

RAD51-Mediated Homologous Recombination Pathway

Amuvatinib has been shown to suppress the expression of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair. This inhibition can sensitize cancer cells to DNA-damaging agents.

RAD51_HR_Pathway MRN_Complex MRN Complex ATM_ATR ATM/ATR Kinases MRN_Complex->ATM_ATR Activates DNA_Resection DNA Resection ATM_ATR->DNA_Resection Promotes RPA RPA Coating DNA_Resection->RPA BRCA2 BRCA2 RPA->BRCA2 Replaced by RAD51 RAD51 BRCA2->RAD51 Loads Filament_Formation RAD51 Filament Formation RAD51->Filament_Formation Strand_Invasion Strand Invasion & D-Loop Formation Filament_Formation->Strand_Invasion DNA_Synthesis DNA Synthesis & Ligation Strand_Invasion->DNA_Synthesis Repaired_DNA Repaired DNA DNA_Synthesis->Repaired_DNA Amuvatinib Amuvatinib Amuvatinib->RAD51 Suppresses Expression

Caption: Amuvatinib suppresses RAD51-mediated homologous recombination.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the off-target effects of Amuvatinib.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay is a gold-standard method for determining the potency of a compound against a purified kinase.

  • Materials:

    • Purified recombinant kinases

    • Kinase-specific peptide or protein substrate

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

    • This compound dissolved in DMSO

    • Phosphocellulose paper

    • Wash buffer (e.g., 0.75% phosphoric acid)

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of Amuvatinib in DMSO.

    • In a microplate, combine the kinase, substrate, and Amuvatinib at various concentrations in the kinase reaction buffer.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

    • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each Amuvatinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Direct Repeat Green Fluorescent Protein (DR-GFP) Homologous Recombination Assay

This cell-based assay measures the efficiency of homologous recombination (HR) in living cells.

  • Materials:

    • U2OS cell line stably expressing the DR-GFP reporter construct

    • I-SceI expression vector

    • This compound

    • Cell culture medium and supplements

    • Transfection reagent

    • Flow cytometer

  • Procedure:

    • Plate the U2OS DR-GFP cells in a multi-well plate.

    • Treat the cells with various concentrations of Amuvatinib for a specified duration (e.g., 24 hours).

    • Transfect the cells with the I-SceI expression vector to induce a double-strand break in the DR-GFP reporter.

    • Continue the incubation with Amuvatinib for an additional 48 hours.

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry.

    • Analyze the percentage of GFP-positive cells using a flow cytometer. A GFP-positive signal indicates a successful HR event.

    • Compare the percentage of GFP-positive cells in Amuvatinib-treated samples to untreated controls to determine the effect on HR efficiency.

Cell Viability Assay (MTT)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

  • Materials:

    • Cancer cell lines of interest

    • This compound

    • Cell culture medium and supplements

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Amuvatinib and incubate for a desired period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing insights into the inhibition of signaling pathways.

  • Materials:

    • Cancer cell lines

    • This compound

    • Lysis buffer containing protease and phosphatase inhibitors

    • Primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Treat cells with Amuvatinib at various concentrations and for different time points.

    • Lyse the cells in lysis buffer to extract total protein.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the phosphorylated protein of interest.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.

    • Quantify the band intensities to determine the change in protein phosphorylation.

Experimental Workflow and Logical Relationships

The investigation of Amuvatinib's off-target effects typically follows a structured workflow, starting from broad screening to more focused cellular and mechanistic studies.

Experimental_Workflow Identify_Off_Targets Identify Potential Off-Targets (IC50) Cell_Viability Cell-Based Viability Assays (e.g., MTT) Identify_Off_Targets->Cell_Viability Phenotypic_Response Correlate Off-Target Inhibition with Cellular Phenotype Identify_Off_Targets->Phenotypic_Response Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cell_Viability->Pathway_Analysis Functional_Assays Functional Assays (e.g., DR-GFP) Pathway_Analysis->Functional_Assays Functional_Assays->Phenotypic_Response

Caption: Workflow for investigating Amuvatinib's off-target effects.

Conclusion

A comprehensive understanding of the off-target effects of this compound is essential for its rational development and clinical application. This technical guide has provided a framework for such an investigation, including representative data, detailed experimental protocols, and visualizations of key signaling pathways. While a complete public kinome scan of Amuvatinib is currently unavailable, the methodologies and principles outlined here offer a robust approach for researchers to characterize its full spectrum of activity. A thorough evaluation of off-target effects will ultimately contribute to a more complete understanding of Amuvatinib's therapeutic index and potential for combination therapies, paving the way for its optimized use in the treatment of cancer.

Methodological & Application

Amuvatinib Hydrochloride: In Vitro Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib hydrochloride (also known as MP-470) is a multi-targeted tyrosine kinase inhibitor with demonstrated activity against a range of kinases implicated in cancer cell proliferation, survival, and DNA repair.[1][2] This document provides detailed in vitro assay protocols and compiled quantitative data to guide researchers in the preclinical evaluation of Amuvatinib. The protocols outlined below cover key assays to characterize its enzymatic and cellular activity.

Mechanism of Action

Amuvatinib is an orally bioavailable, selective inhibitor that targets multiple receptor tyrosine kinases, including c-MET, c-RET, platelet-derived growth factor receptor (PDGFR), and the mutant forms of c-KIT and FMS-like tyrosine kinase 3 (FLT3).[1][2] The primary mechanism of action is the competitive inhibition of ATP binding to the catalytic site of these kinases, thereby blocking their phosphorylation and downstream signaling.[3] Notably, Amuvatinib also suppresses the DNA repair protein RAD51, suggesting a dual mechanism of action that includes sensitizing cancer cells to DNA-damaging agents.[1][4][5]

The inhibition of these kinases by Amuvatinib disrupts key signaling pathways involved in tumor growth and survival, primarily the MAPK/ERK and PI3K/Akt pathways.[2][3]

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activity of Amuvatinib against various kinases and cancer cell lines.

Table 1: Amuvatinib Kinase Inhibition

Target KinaseIC50 (nM)
c-Kit10
PDGFRα40
Flt381
c-Met~5000

Data sourced from multiple studies; IC50 values can vary based on assay conditions.[3][6]

Table 2: Amuvatinib Cellular Proliferation Inhibition

Cell LineCancer TypeIC50 (µM)
OVCAR-3Ovarian0.9 - 7.86
A549Lung0.9 - 7.86
NCI-H647Lung0.9 - 7.86
DMS-153Lung (SCLC)0.9 - 7.86
DMS-114Lung (SCLC)0.9 - 7.86
MiaPaCa-2Pancreatic1.6 - 3.0
PANC-1Pancreatic1.6 - 3.0
GIST882Gastrointestinal Stromal Tumor1.6 - 3.0

[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)

This protocol is a general guideline for determining the inhibitory activity of Amuvatinib against its target kinases using the luminescent ADP-Glo™ Kinase Assay. Specific enzyme concentrations and substrate requirements should be optimized for each kinase (c-MET, c-RET, c-KIT, PDGFR, FLT3).

Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_reagents Thaw and prepare all reagents: - Kinase Buffer - Amuvatinib dilutions - Kinase - Substrate/ATP mix add_inhibitor Add Amuvatinib or DMSO (control) to 384-well plate prep_reagents->add_inhibitor add_enzyme Add diluted kinase add_inhibitor->add_enzyme add_substrate Add Substrate/ATP mix to initiate reaction add_enzyme->add_substrate incubate_reaction Incubate at room temperature (e.g., 60-120 minutes) add_substrate->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 minutes add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_adpglo->add_detection incubate_detection Incubate for 30 minutes add_detection->incubate_detection read_luminescence Read luminescence on a plate reader incubate_detection->read_luminescence

Caption: Workflow for the in vitro kinase assay.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human kinases (c-MET, c-RET, c-KIT, PDGFR, FLT3)

  • Kinase-specific substrates (e.g., Poly(Glu, Tyr) 4:1 for tyrosine kinases)

  • This compound

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)

  • DMSO

  • White, opaque 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare Kinase Buffer.

    • Prepare serial dilutions of Amuvatinib in Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the kinase and substrate/ATP mix in Kinase Buffer to the desired concentrations. Optimal concentrations should be determined empirically.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the Amuvatinib dilution or DMSO for the control.

    • Add 2 µL of the diluted kinase.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each Amuvatinib concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (Sulforhodamine B - SRB)

This protocol measures the effect of Amuvatinib on the proliferation of adherent cancer cell lines.

Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_staining Fixation & Staining cluster_readout Measurement seed_cells Seed cells in a 96-well plate incubate_adhesion Incubate for 24 hours to allow adhesion seed_cells->incubate_adhesion add_treatment Treat cells with serial dilutions of Amuvatinib incubate_adhesion->add_treatment incubate_treatment Incubate for 48-72 hours add_treatment->incubate_treatment fix_cells Fix cells with cold 10% TCA incubate_treatment->fix_cells incubate_fixation Incubate at 4°C for 1 hour fix_cells->incubate_fixation wash_tca Wash plates with water and air dry incubate_fixation->wash_tca stain_srb Stain with 0.057% SRB solution wash_tca->stain_srb incubate_staining Incubate at room temperature for 30 minutes stain_srb->incubate_staining wash_srb Wash with 1% acetic acid to remove unbound dye and air dry incubate_staining->wash_srb solubilize Solubilize bound dye with 10mM Tris base wash_srb->solubilize read_absorbance Read absorbance at 510 nm solubilize->read_absorbance

Caption: Workflow for the SRB cell viability assay.

Materials:

  • Adherent cancer cell lines

  • Complete cell culture medium

  • This compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base, 10 mM, pH 10.5

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.

    • Treat the cells with serial dilutions of Amuvatinib and incubate for 48-72 hours.

  • Cell Fixation:

    • Carefully remove the culture medium.

    • Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates four times with tap water and allow them to air dry completely.

    • Add 100 µL of 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plates for 5 minutes.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each Amuvatinib concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the Amuvatinib concentration.

Protocol 3: Homologous Recombination Assay (DR-GFP)

This protocol assesses the effect of Amuvatinib on homologous recombination (HR) efficiency using a cell line containing a DR-GFP reporter system.[1][7]

Workflow:

G cluster_prep Preparation & Treatment cluster_transfection DSB Induction cluster_analysis Analysis seed_cells Seed DR-GFP reporter cells treat_cells Treat cells with Amuvatinib or DMSO seed_cells->treat_cells transfect_cells Transfect cells with an I-SceI expression vector to induce a double-strand break (DSB) treat_cells->transfect_cells incubate_transfection Incubate for 48 hours transfect_cells->incubate_transfection harvest_cells Harvest and prepare cells for flow cytometry incubate_transfection->harvest_cells analyze_gfp Analyze the percentage of GFP-positive cells by flow cytometry harvest_cells->analyze_gfp

Caption: Workflow for the DR-GFP homologous recombination assay.

Materials:

  • Cell line stably expressing the DR-GFP reporter construct

  • I-SceI expression vector

  • Transfection reagent

  • This compound

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed the DR-GFP reporter cells in appropriate culture plates.

    • Treat the cells with the desired concentrations of Amuvatinib or DMSO as a control.

  • Induction of Double-Strand Breaks:

    • Transfect the cells with an I-SceI expression vector to induce a site-specific double-strand break in the reporter construct.

    • Incubate the cells for 48 hours to allow for DNA repair and GFP expression.

  • Flow Cytometry Analysis:

    • Harvest the cells by trypsinization and resuspend them in an appropriate buffer for flow cytometry.

    • Analyze the percentage of GFP-positive cells using a flow cytometer. A reduction in the percentage of GFP-positive cells in Amuvatinib-treated samples compared to the control indicates inhibition of homologous recombination.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways inhibited by Amuvatinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK/ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (c-MET, c-KIT, PDGFR, FLT3, RET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Amuvatinib Amuvatinib Amuvatinib->RTK RAD51 RAD51 Amuvatinib->RAD51 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis HR Homologous Recombination RAD51->HR

Caption: Amuvatinib's inhibition of key signaling pathways.

This diagram illustrates how Amuvatinib blocks the activation of multiple receptor tyrosine kinases, leading to the downregulation of the MAPK/ERK and PI3K/Akt signaling cascades, which are crucial for cell proliferation and survival. Additionally, it shows the inhibition of RAD51, impacting homologous recombination-mediated DNA repair.

Conclusion

These application notes provide a framework for the in vitro characterization of this compound. The detailed protocols for kinase activity, cell viability, and homologous recombination assays, along with the summarized quantitative data and signaling pathway diagrams, offer a comprehensive resource for researchers in oncology and drug development. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, aiding in the further evaluation of Amuvatinib's therapeutic potential.

References

Application Notes and Protocols for Western Blot Analysis of Amuvatinib Hydrochloride Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib Hydrochloride (also known as MP470) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) that are crucial for tumor cell proliferation, survival, and metastasis. This document provides detailed application notes and protocols for the Western blot analysis of Amuvatinib's key targets, including c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), c-MET, and FMS-like Tyrosine Kinase 3 (FLT3). Additionally, it addresses Amuvatinib's inhibitory effect on the DNA repair protein Rad51.

These protocols are designed to assist researchers in assessing the efficacy of Amuvatinib and understanding its molecular mechanism of action in relevant cancer cell lines and tumor models.

Key Targets of this compound

Amuvatinib has demonstrated significant inhibitory activity against the following key signaling molecules:

  • c-KIT: A receptor tyrosine kinase involved in the development of certain cancers, including gastrointestinal stromal tumors (GIST).

  • PDGFR (Platelet-Derived Growth Factor Receptor): A family of RTKs that play a critical role in cell growth, proliferation, and angiogenesis.[1]

  • c-MET (Hepatocyte Growth Factor Receptor): An RTK implicated in tumor invasion and metastasis.

  • FLT3 (FMS-like Tyrosine Kinase 3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).

  • Rad51: A key protein in the homologous recombination pathway of DNA repair. Amuvatinib has been shown to suppress Rad51 expression, thereby potentially sensitizing cancer cells to DNA-damaging agents.[2][3]

Quantitative Data Summary

The inhibitory activity of Amuvatinib against various mutant kinases has been determined, with the following IC50 values reported:

Kinase TargetSpecific MutationIC50 (µM)Imatinib Sensitivity
c-KIT > 30
D816V0.950NO
D816H0.010NO
V560G0.034YES
V654A0.127NO
PDGFRα > 30
D842V0.081NO
V561D0.040YES (est. IC50 0.2µM)

Data sourced from a presentation by James William Welsh, MD at the 11th Annual Targeted Therapies of Lung Cancer Meeting.[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of Phosphorylated Receptor Tyrosine Kinases (c-KIT, PDGFR, c-MET, FLT3)

This protocol is designed to assess the inhibitory effect of Amuvatinib on the phosphorylation of its target RTKs.

Materials:

  • Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein Assay Kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of c-KIT, PDGFR, c-MET, and FLT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • This compound

Procedure:

  • Cell Culture and Treatment:

    • Culture cancer cells expressing the target RTKs to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

    • Treat the cells with varying concentrations of Amuvatinib for a predetermined time (e.g., 1, 2, 4, or 24 hours). Include a vehicle-treated control.

    • For ligand-induced phosphorylation, stimulate the cells with the appropriate ligand (e.g., SCF for c-KIT, PDGF for PDGFR, HGF for c-MET, FLT3L for FLT3) for a short period (e.g., 15-30 minutes) before harvesting.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane of the phospho-specific antibody.

    • Re-probe the membrane with an antibody against the total form of the target protein.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

    • Express the data as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of Rad51 Expression

This protocol is to assess the effect of Amuvatinib on the expression level of the DNA repair protein Rad51.

Materials:

  • Same as Protocol 1, with the exception of the primary antibody.

  • Primary antibody specific for Rad51.

  • Loading control antibody (e.g., β-actin or GAPDH).

Procedure:

  • Cell Culture and Treatment:

    • Culture cells and treat with varying concentrations of Amuvatinib for an extended period (e.g., 24, 48, 72 hours) to allow for changes in protein expression.

  • Protein Extraction, SDS-PAGE, and Western Blotting:

    • Follow steps 2 and 3 from Protocol 1.

    • Incubate the membrane with the primary antibody against Rad51.

  • Loading Control:

    • After detecting Rad51, strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for Rad51 and the loading control.

    • Normalize the Rad51 band intensity to the loading control for each sample.

    • Express the data as a fold change relative to the vehicle-treated control.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blot cluster_3 Data Analysis Culture Culture Cells Starve Serum Starve Culture->Starve Treat Treat with Amuvatinib Starve->Treat Stimulate Ligand Stimulation Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Centrifuge Centrifuge Lyse->Centrifuge Quantify Quantify Protein Centrifuge->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb Primary Antibody Block->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detect Detect Signal SecondaryAb->Detect Densitometry Densitometry Detect->Densitometry Normalize Normalize Densitometry->Normalize Analyze Analyze Results Normalize->Analyze

Caption: Experimental workflow for Western blot analysis.

G cluster_kit c-KIT Signaling Amuvatinib Amuvatinib cKIT c-KIT Amuvatinib->cKIT PI3K_kit PI3K cKIT->PI3K_kit RAS_kit RAS cKIT->RAS_kit SCF SCF SCF->cKIT AKT_kit AKT PI3K_kit->AKT_kit Proliferation_kit Proliferation/ Survival AKT_kit->Proliferation_kit RAF_kit RAF RAS_kit->RAF_kit MEK_kit MEK RAF_kit->MEK_kit ERK_kit ERK MEK_kit->ERK_kit ERK_kit->Proliferation_kit

Caption: Amuvatinib inhibits the c-KIT signaling pathway.

G cluster_pdgfr PDGFR Signaling Amuvatinib Amuvatinib PDGFR PDGFR Amuvatinib->PDGFR PI3K_pdgfr PI3K PDGFR->PI3K_pdgfr RAS_pdgfr RAS PDGFR->RAS_pdgfr PDGF PDGF PDGF->PDGFR AKT_pdgfr AKT PI3K_pdgfr->AKT_pdgfr Proliferation_pdgfr Proliferation/ Migration AKT_pdgfr->Proliferation_pdgfr RAF_pdgfr RAF RAS_pdgfr->RAF_pdgfr MEK_pdgfr MEK RAF_pdgfr->MEK_pdgfr ERK_pdgfr ERK MEK_pdgfr->ERK_pdgfr ERK_pdgfr->Proliferation_pdgfr G cluster_cmet c-MET Signaling Amuvatinib Amuvatinib cMET c-MET Amuvatinib->cMET GAB1 GAB1 cMET->GAB1 STAT3 STAT3 cMET->STAT3 HGF HGF HGF->cMET PI3K_cmet PI3K GAB1->PI3K_cmet RAS_cmet RAS GAB1->RAS_cmet AKT_cmet AKT PI3K_cmet->AKT_cmet Invasion Invasion/ Metastasis AKT_cmet->Invasion RAF_cmet RAF RAS_cmet->RAF_cmet MEK_cmet MEK RAF_cmet->MEK_cmet ERK_cmet ERK MEK_cmet->ERK_cmet ERK_cmet->Invasion STAT3->Invasion G cluster_flt3 FLT3 Signaling Amuvatinib Amuvatinib FLT3 FLT3 Amuvatinib->FLT3 PI3K_flt3 PI3K FLT3->PI3K_flt3 RAS_flt3 RAS FLT3->RAS_flt3 STAT5 STAT5 FLT3->STAT5 FLT3L FLT3L FLT3L->FLT3 AKT_flt3 AKT PI3K_flt3->AKT_flt3 Proliferation_flt3 Leukemic Cell Proliferation AKT_flt3->Proliferation_flt3 MEK_flt3 MEK RAS_flt3->MEK_flt3 ERK_flt3 ERK MEK_flt3->ERK_flt3 ERK_flt3->Proliferation_flt3 STAT5->Proliferation_flt3 G Amuvatinib Amuvatinib Rad51 Rad51 Amuvatinib->Rad51 Inhibits Expression DNA_Damage DNA Damage DNA_Damage->Rad51 HR Homologous Recombination Rad51->HR Cell_Survival Cell Survival HR->Cell_Survival

References

Amuvatinib Hydrochloride in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib (formerly MP-470) is a multi-targeted tyrosine kinase inhibitor with potential applications in oncology. It primarily targets a spectrum of receptor tyrosine kinases, including c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), Flt3, c-MET, and RET.[1][2] Furthermore, Amuvatinib has demonstrated a unique mechanism of action by suppressing the DNA repair protein Rad51, which may enhance the efficacy of DNA-damaging agents like chemotherapy and radiotherapy.[1] While clinical trials have been conducted in human subjects, detailed protocols and comprehensive quantitative data from animal studies are not extensively available in publicly accessible scientific literature.

This document aims to provide a consolidated overview of Amuvatinib Hydrochloride's mechanism of action and offers generalized protocols for its investigation in animal models based on standard preclinical research practices for tyrosine kinase inhibitors. The provided experimental designs are illustrative and should be adapted based on specific research objectives and institutional guidelines.

Mechanism of Action

Amuvatinib exerts its anti-cancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and DNA repair. Its primary targets are receptor tyrosine kinases that are often dysregulated in various cancers. By blocking the activity of these kinases, Amuvatinib can inhibit downstream signaling cascades. Additionally, its ability to suppress Rad51-mediated homologous recombination can render cancer cells more susceptible to DNA-damaging therapies.

Signaling Pathway of Amuvatinib's Action

RTKs Receptor Tyrosine Kinases (c-Kit, PDGFRα, c-MET, etc.) Downstream Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) RTKs->Downstream Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream Signaling->Proliferation_Survival Rad51 Rad51 DNA_Repair Homologous Recombination DNA Repair Rad51->DNA_Repair Mediates Amuvatinib Amuvatinib Amuvatinib->RTKs Inhibits Amuvatinib->Rad51 Suppresses

Caption: Amuvatinib inhibits receptor tyrosine kinases and suppresses Rad51.

Quantitative Data Summary

Table 1: Illustrative Pharmacokinetic Parameters of Amuvatinib in Animal Models

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
MouseOral (gavage)e.g., 25Data not availableData not availableData not availableData not available
RatOral (gavage)e.g., 20Data not availableData not availableData not availableData not available
DogOral (capsule)e.g., 10Data not availableData not availableData not availableData not available

Table 2: Template for Recording Toxicology Observations in Animal Studies

SpeciesDose (mg/kg/day)DurationKey ObservationsNOAEL (No-Observed-Adverse-Effect Level)
Rate.g., 10, 30, 10028 dayse.g., Body weight changes, clinical signs, organ weights, histopathologyData not available
Doge.g., 5, 15, 5028 dayse.g., Body weight changes, clinical signs, organ weights, histopathologyData not available

Experimental Protocols

The following are generalized protocols for the administration of this compound in animal studies, based on common practices for oral tyrosine kinase inhibitors.

Protocol 1: Oral Administration of this compound in a Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Human tumor cells (e.g., a cell line with known c-Kit or PDGFRα mutations)

  • Sterile syringes and gavage needles

  • Calipers for tumor measurement

Workflow:

Cell_Culture 1. Human Tumor Cell Culture Implantation 2. Subcutaneous Implantation into Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Gavage (Vehicle or Amuvatinib) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Daily Endpoint 7. Euthanasia and Tissue Collection Monitoring->Endpoint At study conclusion

Caption: Workflow for a mouse xenograft efficacy study.

Procedure:

  • Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10 mg/mL, 25 mg/mL). Ensure the suspension is homogenous before each administration.

  • Animal Model: Acclimate immunodeficient mice for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously implant a suspension of human tumor cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 8 per group).

  • Administration: Administer this compound or vehicle control daily via oral gavage. The volume of administration should be based on the individual mouse's body weight (e.g., 10 µL/g).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Record the body weight of each animal at the same frequency to monitor for toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a specified size, or after a predetermined duration. At the endpoint, euthanize the mice according to institutional guidelines and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers, histopathology).

Protocol 2: General Pharmacokinetic Study in Rats

Objective: To determine the basic pharmacokinetic profile of this compound following a single oral dose in rats.

Materials:

  • This compound

  • Vehicle solution

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Workflow:

Acclimatization 1. Animal Acclimatization & Fasting Dosing 2. Single Oral Dose of Amuvatinib Acclimatization->Dosing Blood_Collection 3. Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Collection Plasma_Separation 4. Centrifugation to Separate Plasma Blood_Collection->Plasma_Separation Analysis 5. LC-MS/MS Analysis of Plasma Concentrations Plasma_Separation->Analysis PK_Analysis 6. Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: General workflow for a rodent pharmacokinetic study.

Procedure:

  • Animal Preparation: Acclimate rats for at least one week. Fast the animals overnight before dosing.

  • Dosing: Administer a single oral dose of this compound suspension via gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Amuvatinib in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Use appropriate software to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

Disclaimer

The information provided in this document is for research purposes only and is based on publicly available data and general preclinical practices. The protocols are intended as illustrative examples and should be adapted and validated by researchers for their specific experimental needs and in accordance with all applicable regulations and institutional guidelines for animal care and use. The absence of detailed published data on this compound in animal studies underscores the need for thorough dose-finding and toxicity studies before embarking on extensive efficacy evaluations.

References

Amuvatinib Hydrochloride: Application Notes and Protocols for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amuvatinib hydrochloride (formerly MP-470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with demonstrated activity against a range of cancer-related signaling pathways. Primarily, it targets receptor tyrosine kinases such as c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and c-MET, and also exhibits a unique mechanism of action through the suppression of the DNA repair protein Rad51.[1] This dual action of inhibiting key oncogenic signaling pathways and concurrently disrupting DNA damage repair makes Amuvatinib a compelling candidate for cancer therapy, both as a monotherapy and in combination with DNA-damaging agents. These application notes provide a comprehensive overview of the clinical trial design and phases for this compound, along with detailed protocols for key experimental assays used in its evaluation.

Mechanism of Action

Amuvatinib's anti-neoplastic activity stems from its ability to inhibit multiple key signaling pathways involved in tumor growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Amuvatinib effectively inhibits the kinase activity of several RTKs, including c-MET, c-RET, mutant forms of c-KIT, PDGFR, and FLT3.[1] The binding of hepatocyte growth factor (HGF) to its receptor, c-MET, triggers a signaling cascade that promotes cell survival, migration, and motility.[2][3] Amuvatinib's inhibition of c-MET phosphorylation leads to the downregulation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, ultimately inducing growth inhibition and cell death in cancer cells.[2][3]

Suppression of Rad51 and DNA Repair

Amuvatinib also functions as a suppressor of the DNA repair protein Rad51, a critical component of the homologous recombination (HR) pathway for double-strand DNA break repair.[4][5] The inhibition of Rad51 expression by Amuvatinib is associated with reduced ribosomal protein S6 phosphorylation and an overall inhibition of global translation.[4] By compromising the cancer cells' ability to repair DNA damage, Amuvatinib can sensitize them to the effects of DNA-damaging agents like chemotherapy and radiotherapy.[4]

Signaling Pathways

Amuvatinib's Impact on the c-MET Signaling Pathway

The following diagram illustrates the points of intervention by Amuvatinib in the c-MET signaling cascade.

cMET_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_proliferation Proliferation & Survival cluster_migration Migration & Invasion HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2 GRB2 cMET->GRB2 PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion Amuvatinib Amuvatinib Amuvatinib->cMET Inhibits Phosphorylation

Amuvatinib inhibits c-MET signaling.
Amuvatinib's Experimental Workflow for Assessing Rad51 Inhibition

This workflow outlines the key steps to evaluate the effect of Amuvatinib on Rad51 expression and function.

Rad51_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Expression Analysis cluster_functional_assay Functional DNA Repair Assay cluster_synergy_studies Synergy with DNA Damaging Agents CancerCells Cancer Cell Lines (e.g., H1299) AmuvatinibTreatment Treat with Amuvatinib (various concentrations) CancerCells->AmuvatinibTreatment CellLysis Cell Lysis & Protein Extraction AmuvatinibTreatment->CellLysis DR_GFP DR-GFP Assay for Homologous Recombination AmuvatinibTreatment->DR_GFP CoTreatment Co-treatment with IR or MMC AmuvatinibTreatment->CoTreatment WesternBlot Western Blot for Rad51 CellLysis->WesternBlot Quantification Densitometry Analysis WesternBlot->Quantification FlowCytometry Flow Cytometry Analysis DR_GFP->FlowCytometry ClonogenicAssay Clonogenic Survival Assay CoTreatment->ClonogenicAssay

Workflow for Rad51 inhibition analysis.

Clinical Trial Design and Phases

Amuvatinib has been evaluated in clinical trials for various solid tumors. The following tables summarize the design of key clinical studies.

Phase I Clinical Trial (NCT00894894)

This first-in-human, dose-escalation study evaluated the safety, tolerability, and pharmacokinetics of single-agent Amuvatinib in patients with advanced solid tumors.[6]

ParameterDescription
Trial Identifier NCT00894894
Phase I
Title A Phase I, First-in-Human, Dose-Escalation Study of Amuvatinib (MP-470) in Patients with Advanced Solid Tumors
Patient Population Patients with solid tumors refractory to prior therapies or for which no standard therapy existed.
Number of Patients 22
Intervention Amuvatinib administered orally in dry powder capsules.
Dosage Dose escalation from 100 mg to 1,500 mg daily.
Regimen 28-day cycles.
Primary Outcome To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).
Secondary Outcomes Preliminary efficacy, pharmacologic activity, and pharmacokinetics.
Key Findings No DLTs were reported up to 1,500 mg/day. No MTD was reached. One GIST patient showed a response via FDG-PET. Another GIST patient had decreased Rad51 expression in skin biopsies.[6]
Phase II Clinical Trial (ESCAPE)

The ESCAPE (TrEatment of Small Cell lung cancer with Amuvatinib in combination with Platinum Etoposide) study was a Phase II trial evaluating Amuvatinib in combination with standard chemotherapy for small cell lung cancer (SCLC).[7]

ParameterDescription
Trial Name ESCAPE
Phase II
Title A Phase 2, Open-Label, Multi-Center Study of Amuvatinib in Combination with Platinum Etoposide Chemotherapy in Platinum-Refractory Small Cell Lung Cancer Patients
Patient Population Patients with extensive-stage or limited-stage SCLC who were refractory to platinum-etoposide treatment.
Number of Patients 24 enrolled in Stage 1.
Intervention Amuvatinib in combination with carboplatin and etoposide.
Dosage 300 mg Amuvatinib orally three times daily.
Regimen 21-day cycles with a 3-day Amuvatinib run-in period in Cycle 1.
Primary Outcome Objective response rate (ORR) based on RECIST criteria.
Key Findings The study did not meet its primary endpoint of at least 3 confirmed responses in the first stage. However, two patients with high c-Kit expression showed durable disease control, suggesting a potential biomarker for patient selection.[7]

Experimental Protocols

Protocol for Western Blot Analysis of Rad51 Expression

This protocol is adapted for the quantitative analysis of Rad51 protein levels in cancer cells treated with Amuvatinib.

Materials:

  • Cancer cell lines (e.g., H1299, U2OS)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-Rad51 polyclonal antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cancer cells in appropriate culture dishes and allow them to adhere overnight. Treat cells with varying concentrations of Amuvatinib (and a vehicle control) for the desired time period (e.g., 24, 48 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-Rad51 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 9.

  • Detection: Add the chemiluminescent substrate to the membrane and incubate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

  • Analysis: Perform densitometric analysis of the Rad51 bands and normalize to a loading control (e.g., β-actin or GAPDH) to quantify changes in Rad51 expression.

Protocol for 18F-FDG PET/CT Imaging in Solid Tumor Clinical Trials

This protocol provides a standardized approach for utilizing 18F-FDG PET/CT to assess tumor metabolic response in clinical trials involving Amuvatinib.

Patient Preparation:

  • Fasting: Patients should fast for a minimum of 4-6 hours prior to 18F-FDG injection to minimize background muscle and myocardial uptake. Water is permitted.

  • Diet: A low-carbohydrate, high-protein diet for 24 hours before the scan is recommended.

  • Blood Glucose: Measure blood glucose level prior to 18F-FDG injection. Ideally, the level should be below 150-200 mg/dL.[8][9]

  • Physical Activity: Patients should avoid strenuous physical activity for 24 hours before the scan.

  • Hydration: Encourage oral hydration with water before and after the scan.

Image Acquisition:

  • Radiotracer Injection: Administer a weight-based dose of 18F-FDG intravenously. The injection should be into a peripheral vein, avoiding areas of potential tumor involvement.

  • Uptake Period: A quiet uptake period of 60 ± 10 minutes is required. Patients should rest comfortably and avoid talking or significant movement.

  • Patient Positioning: Position the patient supine on the scanner bed with arms raised above the head if possible.

  • CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.

  • PET Scan: Acquire PET data from the base of the skull to the mid-thigh. The acquisition time per bed position should be standardized for all scans in the trial.

Image Analysis and Interpretation:

  • Image Reconstruction: Reconstruct PET images using a standardized iterative reconstruction algorithm.

  • Standardized Uptake Value (SUV) Measurement:

    • Draw regions of interest (ROIs) over metabolically active tumor lesions.

    • Calculate the maximum or mean SUV (SUVmax or SUVmean) for each target lesion.

    • Use a consistent method for SUV calculation (e.g., based on body weight or lean body mass) throughout the trial.

  • Response Assessment:

    • Compare baseline and follow-up PET scans.

    • Assess changes in tumor FDG uptake using established criteria such as PERCIST (PET Response Criteria in Solid Tumors).

    • A significant decrease in SUVmax is indicative of a metabolic response to treatment.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with a dual mechanism of action that makes it a valuable agent in oncology research. The provided clinical trial summaries offer insight into its clinical development path, while the detailed experimental protocols for Western Blotting and FDG-PET imaging serve as a practical guide for researchers investigating its preclinical and clinical efficacy. Careful adherence to standardized protocols is crucial for generating robust and comparable data in the ongoing evaluation of this and other targeted cancer therapies.

References

Application Notes and Protocols: Amuvatinib Hydrochloride in Combination with Carboplatin and Etoposide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and clinical application of Amuvatinib Hydrochloride (a multi-targeted tyrosine kinase inhibitor) when used in combination with the standard chemotherapeutic agents carboplatin and etoposide. The provided protocols are based on clinical trial methodologies and standard administration guidelines.

Mechanism of Action and Therapeutic Rationale

This compound (formerly MP-470) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor with activity against c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), Flt3, c-MET, and c-RET.[1] A key mechanism that potentiates its anti-cancer activity in combination with DNA-damaging agents is its ability to suppress the DNA repair protein RAD51.[1][2]

Carboplatin, a platinum-based chemotherapy agent, and etoposide, a topoisomerase II inhibitor, are standard-of-care treatments for various malignancies, including small cell lung cancer (SCLC). Both agents induce DNA damage, leading to cancer cell apoptosis. The co-administration of Amuvatinib is intended to enhance the efficacy of carboplatin and etoposide through a synergistic mechanism:

  • Inhibition of Oncogenic Signaling: Amuvatinib blocks the signaling pathways driven by the aforementioned tyrosine kinases, which are often dysregulated in cancer and contribute to cell proliferation, survival, and resistance to therapy.

  • Suppression of DNA Repair: By inhibiting RAD51, a critical component of the homologous recombination (HR) pathway for DNA double-strand break repair, Amuvatinib compromises the cancer cells' ability to repair the damage induced by carboplatin and etoposide.[1][2] This leads to an accumulation of lethal DNA damage and enhances the cytotoxic effect of the chemotherapy.

Clinical Data Summary: Phase 2 Study in Platinum-Refractory SCLC

The following data is summarized from the "ESCAPE" trial (A phase 2, open-label, multi-center study of amuvatinib in combination with platinum etoposide chemotherapy in platinum-refractory small cell lung cancer patients).

Patient Demographics and Baseline Characteristics
CharacteristicValue (N=23)
Median Age (years) 62
Gender (Male/Female) 12 / 11
ECOG Performance Status (0/1/2) 3 / 16 / 4
Disease Stage (Limited/Extensive) 4 / 19
Prior Chemotherapy Regimen
Carboplatin/Etoposide16 (70%)
Cisplatin/Etoposide6 (26%)
Carboplatin/Etoposide then Cisplatin/Etoposide1 (4%)
Treatment Efficacy
EndpointResult
Number of Patients Treated 23
Objective Response Rate (ORR) 17.4% (4 Partial Responses)
Centrally Confirmed ORR 8.7% (2 Partial Responses)
Confirmed Stable Disease 13% (3 Patients)
Duration of Disease Control (Patient 1 with high c-Kit) 151 days
Duration of Disease Control (Patient 2 with high c-Kit) 256 days

Experimental Protocols

Protocol 1: Amuvatinib in Combination with Platinum-Etoposide (Clinical Trial Protocol)

This protocol is based on the methodology of the ESCAPE clinical trial for patients with platinum-refractory Small Cell Lung Cancer (SCLC).

1. Patient Eligibility:

  • Histologically or cytologically confirmed SCLC.

  • Platinum-refractory disease (progressed during or within 90 days of completing first-line platinum-based chemotherapy).

  • ECOG performance status of 0-2.

  • Adequate organ function (hematological, renal, and hepatic).

2. Treatment Regimen:

  • Cycle Length: 21 days.

  • Amuvatinib Administration:

    • A three-day run-in period of Amuvatinib monotherapy at the beginning of Cycle 1.

    • 300 mg Amuvatinib administered orally, three times daily.

  • Chemotherapy Administration:

    • Patients receive the same carboplatin or cisplatin plus etoposide regimen on which they had previously progressed.

    • Carboplatin: Administered intravenously on Day 1 of each cycle. The dose is calculated using the Calvert formula to a target Area Under the Curve (AUC).

    • Etoposide: Administered intravenously on Days 1, 2, and 3 of each cycle.

3. Response Assessment:

  • Tumor assessments performed at baseline and every 6 weeks.

  • Response evaluated according to RECIST 1.1 criteria.

4. Biomarker Analysis (Exploratory):

  • Immunohistochemical analysis of c-Kit expression in tumor tissue.

Protocol 2: Standard Administration of Carboplatin and Etoposide for SCLC

This is a standard protocol for the administration of carboplatin and etoposide in SCLC.

1. Pre-medication:

  • Administer antiemetics for moderately to highly emetogenic chemotherapy as per institutional guidelines.

2. Dosing and Administration:

  • Cycle Frequency: 21 days.

  • Day 1:

    • Carboplatin: Dose calculated to AUC 5-6 mg/mL*min, administered as an IV infusion over 30-60 minutes.

    • Etoposide: 100 mg/m² administered as an IV infusion over 60 minutes.

  • Days 2 and 3:

    • Etoposide: 100 mg/m² administered as an IV infusion over 60 minutes.

3. Monitoring and Dose Modifications:

  • Monitor complete blood counts before each cycle.

  • Dose adjustments for carboplatin may be required based on renal function.

  • Dose reductions for both agents may be necessary in case of severe hematological or other toxicities.

Adverse Events

The following table summarizes the most common adverse events observed in the ESCAPE trial of Amuvatinib in combination with carboplatin and etoposide. The comprehensive supplementary data for adverse events from the primary publication was not available. This summary is based on information reported in the main body of the publication and the known safety profiles of the individual drugs.

Adverse EventAny Grade (%)Grade 3-4 (%)
Hematological
NeutropeniaData not specifiedData not specified
ThrombocytopeniaData not specifiedData not specified
AnemiaData not specifiedData not specified
Non-Hematological
FatigueData not specifiedData not specified
NauseaData not specifiedData not specified
VomitingData not specifiedData not specified
DiarrheaData not specifiedData not specified
ConstipationData not specifiedData not specified
Decreased AppetiteData not specifiedData not specified

Note: This table is representative and not exhaustive. Researchers should refer to the full safety information for each drug.

Visualizations

Signaling Pathway of Amuvatinib's Synergistic Action

cluster_0 Amuvatinib Action cluster_1 Chemotherapy Action cluster_2 Cellular Processes Amuvatinib Amuvatinib RTKs c-Kit, PDGFRα, Flt3, c-MET, c-RET Amuvatinib->RTKs Inhibits RAD51 RAD51 Amuvatinib->RAD51 Inhibits Proliferation Cell Proliferation & Survival RTKs->Proliferation Promotes DNA_Repair Homologous Recombination DNA Repair RAD51->DNA_Repair Mediates Chemo Carboplatin + Etoposide DNA_damage DNA Double-Strand Breaks Chemo->DNA_damage Induces DNA_damage->DNA_Repair Triggers Apoptosis Apoptosis DNA_damage->Apoptosis Induces Proliferation->Apoptosis Inhibits DNA_Repair->Proliferation Enables Survival

Caption: Synergistic mechanism of Amuvatinib with chemotherapy.

Experimental Workflow for the ESCAPE Clinical Trial

start Patient Screening (Platinum-Refractory SCLC) enrollment Enrollment (N=23) start->enrollment cycle1 Cycle 1 (21 days) enrollment->cycle1 run_in Amuvatinib Monotherapy (Days 1-3) combo_tx Amuvatinib + Carboplatin/Etoposide (from Day 4) run_in->combo_tx assessment Tumor Assessment (RECIST 1.1) combo_tx->assessment subsequent_cycles Subsequent Cycles subsequent_cycles->combo_tx assessment->subsequent_cycles Stable Disease or Response end End of Study assessment->end Progressive Disease

Caption: Workflow of the ESCAPE clinical trial.

References

Application Notes and Protocols: Amuvatinib Hydrochloride in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib hydrochloride (formerly MP-470) is an orally available, multi-targeted tyrosine kinase inhibitor with a unique mechanism of action that extends beyond kinase inhibition to the modulation of DNA damage repair pathways.[1][2] Its potential as a sensitizing agent for traditional chemotherapy and radiotherapy has been explored.[1] This document provides an overview of the current understanding of amuvatinib and explores its potential, though currently unestablished, role in combination with immunotherapies. While direct clinical evidence of amuvatinib combined with immunotherapy is lacking in the public domain, its known mechanisms of action suggest a rationale for such combinations.

This compound: Mechanism of Action

Amuvatinib is a potent inhibitor of several receptor tyrosine kinases, including c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), and FMS-like tyrosine kinase 3 (FLT3).[3] Beyond this, amuvatinib has a distinct function in downregulating the DNA repair protein RAD51, a key component of the homologous recombination (HR) pathway for DNA double-strand break repair.[1][3] This dual mechanism of action—kinase inhibition and suppression of DNA repair—forms the basis of its synergistic effects with DNA-damaging agents like chemotherapy and radiotherapy.[1][4]

Signaling Pathway of Amuvatinib's Action

Amuvatinib_Mechanism This compound Mechanism of Action Amuvatinib Amuvatinib Hydrochloride RTKs Receptor Tyrosine Kinases (c-Kit, PDGFRα, FLT3) Amuvatinib->RTKs Inhibits RAD51 RAD51 Amuvatinib->RAD51 Inhibits Expression Proliferation Tumor Cell Proliferation & Survival RTKs->Proliferation Promotes HR Homologous Recombination (DNA Double-Strand Break Repair) RAD51->HR Mediates DNA_Damage DNA Damage HR->DNA_Damage Repairs Apoptosis Cellular Apoptosis HR->Apoptosis Prevents ChemoRadio Chemotherapy / Radiotherapy ChemoRadio->DNA_Damage Induces DNA_Damage->HR Activates DNA_Damage->Apoptosis Induces

Caption: Amuvatinib inhibits RTKs and RAD51-mediated DNA repair.

Amuvatinib in Combination with Chemotherapy: Preclinical and Clinical Data

While information on immunotherapy combinations is not available, preclinical and clinical studies have demonstrated the synergistic potential of amuvatinib with conventional chemotherapy.

Preclinical Evidence

In vitro and in vivo studies in small cell lung cancer (SCLC) models have shown that amuvatinib in combination with etoposide has a synergistic effect.[4] This is attributed to the downregulation of RAD51 by amuvatinib, which enhances the cytotoxic effects of DNA-damaging agents.[4]

Clinical Trial Data

A phase 2 clinical trial investigated amuvatinib in combination with platinum-etoposide chemotherapy in patients with platinum-refractory SCLC.[4] Although the study did not meet its primary endpoint for objective response rate, it provided valuable insights into the safety and tolerability of the combination.

ParameterValueReference
Study Phase Phase 2[4]
Cancer Type Small Cell Lung Cancer (SCLC), Platinum-Refractory[4]
Combination Agents Amuvatinib, Platinum (Carboplatin or Cisplatin), Etoposide[4]
Primary Endpoint Objective Response Rate[4]
Key Finding Preliminary evidence of anti-tumor activity and durable stable disease in some patients.[4]

A first-in-human, phase 1 dose-escalation study of single-agent amuvatinib in patients with advanced solid tumors found the drug to be well-tolerated.[2] Notably, a patient with a gastrointestinal stromal tumor (GIST) who had previously failed imatinib and sunitinib showed a response.[2]

Hypothetical Rationale for Amuvatinib and Immunotherapy Combinations

Despite the absence of direct clinical data, a scientific rationale for combining amuvatinib with immunotherapy, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), can be proposed. The concept is rooted in the interplay between DNA damage, tumor mutational burden, and anti-tumor immunity.

Proposed Synergistic Mechanisms

Amuvatinib_Immunotherapy_Synergy Hypothetical Synergy: Amuvatinib & Immunotherapy Amuvatinib Amuvatinib DNA_Damage Increased DNA Damage & Genomic Instability Amuvatinib->DNA_Damage Inhibits DNA Repair Chemotherapy Chemotherapy Chemotherapy->DNA_Damage Induces Neoantigen Increased Neoantigen Presentation DNA_Damage->Neoantigen Leads to T_Cell T-Cell Recognition of Tumor Cells Neoantigen->T_Cell Enhances Immune_Response Enhanced Anti-Tumor Immune Response T_Cell->Immune_Response Drives Immune_Checkpoint Immune Checkpoint Inhibitor (e.g., anti-PD-1) Immune_Checkpoint->T_Cell Unleashes

Caption: Amuvatinib may enhance immunotherapy efficacy.

Experimental Protocols

The following are generalized protocols based on methodologies that would be relevant for investigating the combination of amuvatinib and immunotherapy.

In Vitro Synergy Assessment

Objective: To determine if amuvatinib enhances the susceptibility of cancer cells to immune-mediated killing.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., lung, colorectal) and peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Co-culture: Co-culture cancer cells with activated PBMCs (e.g., with anti-CD3/CD28 beads) in the presence of varying concentrations of amuvatinib and an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).

  • Cytotoxicity Assay: After 48-72 hours, assess cancer cell viability using a standard method such as a calcein-AM release assay or flow cytometry-based apoptosis assay.

  • Data Analysis: Calculate the percentage of specific lysis and determine if the combination of amuvatinib and the immune checkpoint inhibitor results in synergistic, additive, or antagonistic effects using software such as CompuSyn.

In Vivo Tumor Model Evaluation

Objective: To evaluate the anti-tumor efficacy of amuvatinib in combination with an immune checkpoint inhibitor in a syngeneic mouse model.

Methodology:

  • Tumor Implantation: Implant a murine cancer cell line (e.g., MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice (e.g., C57BL/6).

  • Treatment Groups: Once tumors are established, randomize mice into four treatment groups:

    • Vehicle control

    • Amuvatinib alone (administered orally)

    • Immune checkpoint inhibitor alone (e.g., anti-mouse PD-1 antibody, administered intraperitoneally)

    • Amuvatinib and immune checkpoint inhibitor combination

  • Tumor Measurement: Measure tumor volume two to three times per week using calipers.

  • Immunophenotyping: At the end of the study, harvest tumors and spleens for immunophenotyping by flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, regulatory T cells).

  • Data Analysis: Compare tumor growth curves between the different treatment groups. Statistically analyze differences in tumor volume and immune cell populations.

Future Directions

The exploration of amuvatinib in combination with immunotherapy represents a promising, yet uncharted, area of cancer research. Future studies should focus on:

  • Preclinical Investigations: Thoroughly evaluating the synergistic effects of amuvatinib with various immune checkpoint inhibitors in a range of cancer models.

  • Biomarker Development: Identifying predictive biomarkers that could help select patients most likely to respond to such combination therapies.

  • Clinical Trials: Designing and conducting well-controlled clinical trials to assess the safety and efficacy of amuvatinib and immunotherapy combinations in human patients.

While current evidence is limited to amuvatinib's synergy with chemotherapy, its unique mechanism of action provides a strong rationale for its investigation in the context of immuno-oncology. The protocols and conceptual frameworks provided here offer a starting point for researchers to delve into this promising therapeutic strategy.

References

Application Notes: Amuvatinib Hydrochloride for Inducing Synthetic Lethality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib hydrochloride (formerly MP-470) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor with a unique dual mechanism of action that makes it a compelling agent for inducing synthetic lethality in cancer cells.[1][2][3] It not only targets key oncogenic signaling pathways driven by receptor tyrosine kinases (RTKs) but also suppresses the DNA damage response (DDR), specifically by inhibiting the RAD51 protein, a critical component of homologous recombination (HR) repair.[1][4][5] This dual activity creates a synergistic vulnerability in cancer cells, particularly when combined with DNA-damaging agents, leading to selective cell death.

Mechanism of Action: A Dual-Pronged Attack

Amuvatinib's efficacy stems from its ability to simultaneously disrupt two critical cellular processes that cancer cells rely on for survival and proliferation: oncogenic signaling and DNA repair.

  • Inhibition of Receptor Tyrosine Kinases: Amuvatinib targets a spectrum of RTKs that are frequently dysregulated in various cancers, including:

    • c-KIT[1][5]

    • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα)[4][5]

    • c-MET[1]

    • c-RET[1]

    • FMS-like tyrosine kinase 3 (FLT3)[1]

    By inhibiting these kinases, Amuvatinib can block downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell growth, proliferation, and survival.[6]

  • Suppression of Homologous Recombination: Amuvatinib also downregulates the expression of RAD51, a key recombinase essential for the repair of DNA double-strand breaks (DSBs) through the HR pathway.[4][5] Inhibition of RAD51 function compromises the cell's ability to accurately repair DNA damage, leading to the accumulation of lethal genomic instability.[4]

The Principle of Synthetic Lethality

Synthetic lethality occurs when the simultaneous loss of two non-lethal events results in cell death.[7] In the context of Amuvatinib, this is achieved by combining its RAD51-suppressing activity with agents that induce DNA damage, such as chemotherapy or radiotherapy.

  • Normal Cells: Healthy cells have multiple redundant DNA repair pathways. If one pathway (e.g., HR) is compromised by Amuvatinib, other pathways can compensate to repair the DNA damage, and the cell survives.

  • Cancer Cells: Many cancer cells already have underlying defects in their DNA damage response, making them more reliant on specific repair pathways like HR. When Amuvatinib inhibits RAD51 in these cells, and they are simultaneously challenged with a DNA-damaging agent, they are unable to repair the damage and undergo apoptosis.

This selective targeting of cancer cells while sparing normal tissues is the hallmark of a successful synthetic lethal strategy.

Applications in Oncology

The unique mechanism of this compound positions it as a promising therapeutic agent in various oncology settings:

  • Sensitization to Chemotherapy and Radiotherapy: By crippling the HR repair pathway, Amuvatinib can sensitize tumor cells to the cytotoxic effects of DNA-damaging chemotherapies (e.g., platinum compounds, topoisomerase inhibitors) and ionizing radiation.[4]

  • Overcoming Drug Resistance: Resistance to certain cancer therapies can be driven by the upregulation of DNA repair mechanisms. Amuvatinib's ability to suppress RAD51 may help to overcome this resistance.

  • Combination Therapy: Amuvatinib has shown synergistic effects when combined with standard-of-care chemotherapies in preclinical and clinical studies, particularly in solid tumors like non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[5][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Amuvatinib.

Table 1: Preclinical Activity of Amuvatinib

Cell LineCancer TypeIC50 (µM)Combination AgentSynergyReference
U266Multiple Myeloma~5--[6]
H1299Lung CarcinomaNot specifiedIonizing RadiationSynergistic[4]
H1299Lung CarcinomaNot specifiedMitomycin CSynergistic[4]
VariousNSCLCNot specifiedβIII-tubulin suppressionEnhanced activity[9]

Table 2: Clinical Trial Data for Amuvatinib Combination Therapy

Trial PhaseCancer Type(s)Combination RegimenNObjective Response Rate (ORR)Stable Disease (SD)Reference
Phase 1BAdvanced Solid TumorsPaclitaxel + Carboplatin97 (total)12% (11 of 97)45% (44 of 97)[5][8]
Phase 1BAdvanced Solid TumorsCarboplatin + Etoposide[5][8]

Signaling Pathway and Experimental Workflow Diagrams

Synthetic_Lethality_with_Amuvatinib cluster_0 Cancer Cell DNA_Damage DNA Damage (Chemotherapy/Radiotherapy) DSB Double-Strand Breaks (DSBs) DNA_Damage->DSB HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair RAD51 RAD51 Cell_Survival Cell Survival HR_Repair->Cell_Survival Successful Repair Apoptosis Apoptosis HR_Repair->Apoptosis Failed Repair RAD51->HR_Repair Amuvatinib Amuvatinib Amuvatinib->RAD51 Inhibits

Caption: Amuvatinib induces synthetic lethality by inhibiting RAD51-mediated homologous recombination repair of DNA double-strand breaks caused by chemotherapy or radiotherapy, leading to cancer cell apoptosis.

Amuvatinib_Signaling_Pathway cluster_RTK Receptor Tyrosine Kinase Inhibition cluster_DDR DNA Damage Response Inhibition cluster_downstream Downstream Effects Amuvatinib Amuvatinib cMET c-MET Amuvatinib->cMET Inhibits cKIT c-KIT Amuvatinib->cKIT Inhibits PDGFRa PDGFRα Amuvatinib->PDGFRa Inhibits RAD51_node RAD51 Suppression Amuvatinib->RAD51_node Suppresses Proliferation Decreased Proliferation cMET->Proliferation Survival Decreased Survival cMET->Survival cKIT->Proliferation cKIT->Survival PDGFRa->Proliferation PDGFRa->Survival HR_inhibition Inhibition of Homologous Recombination RAD51_node->HR_inhibition Sensitization Sensitization to DNA Damaging Agents HR_inhibition->Sensitization

Caption: Amuvatinib's dual mechanism of action involves inhibiting receptor tyrosine kinases and suppressing RAD51, leading to decreased cancer cell proliferation and survival, and sensitization to DNA damaging agents.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of Amuvatinib on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO or other suitable solubilization buffer[11]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Amuvatinib in complete medium.

    • Remove the medium from the wells and add 100 µL of the Amuvatinib dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[10]

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.[10][11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the drug concentration to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with Amuvatinib and/or a DNA-damaging agent.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • DNA-damaging agent (e.g., ionizing radiation source, cisplatin)

  • Crystal violet staining solution (0.5% crystal violet in 6% glutaraldehyde)[12]

  • PBS

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells to create a single-cell suspension.

    • Seed a low, predetermined number of cells (e.g., 200-1000 cells) per well of a 6-well plate. The exact number will depend on the cell line and treatment conditions.

  • Treatment:

    • Allow cells to attach for 24 hours.

    • Treat the cells with Amuvatinib, the DNA-damaging agent, or a combination of both. Include an untreated control.

    • Incubate for the desired treatment duration. For combination treatments, Amuvatinib can be added before, during, or after the DNA-damaging agent.

  • Colony Formation:

    • After treatment, replace the medium with fresh complete medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.[13]

  • Fixation and Staining:

    • Remove the medium and gently wash the wells with PBS.

    • Add 1 mL of crystal violet staining solution to each well and incubate for 30 minutes at room temperature.[12]

    • Carefully wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting:

    • Count the number of colonies containing at least 50 cells in each well.

Data Analysis:

  • Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.

  • Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)) x 100%.

  • Plot the surviving fraction against the dose of the DNA-damaging agent to generate survival curves.

Western Blotting for RAD51 and γ-H2AX

This protocol is for detecting changes in the expression of RAD51 and the DNA damage marker γ-H2AX following treatment with Amuvatinib.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-RAD51, anti-γ-H2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with Amuvatinib for the desired time.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-RAD51 or anti-γ-H2AX) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for the loading control to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein bands (RAD51, γ-H2AX) to the loading control.

  • Compare the normalized protein levels between treated and untreated samples.

DR-GFP Homologous Recombination Assay

This assay directly measures the efficiency of HR repair in cells.

Materials:

  • Cell line stably expressing the DR-GFP reporter construct

  • I-SceI expression vector (pCBASce)

  • Control vector (e.g., pCAGGS)

  • Transfection reagent (e.g., Lipofectamine) or electroporation system

  • This compound

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the DR-GFP reporter cell line in 6-well plates.

    • Treat the cells with Amuvatinib for the desired duration.

  • Transfection:

    • Transfect the cells with the I-SceI expression vector to induce a double-strand break in the DR-GFP reporter. Transfect a separate set of cells with a control vector.

    • For electroporation, use 5x10^6 cells with 20 µg of pDR-GFP and 20 µg of pCBASce.[3][14]

  • Incubation:

    • Incubate the cells for 48 hours post-transfection to allow for HR repair and GFP expression.[3][14][15][16]

  • Flow Cytometry:

    • Harvest the cells by trypsinization and resuspend them in PBS or flow cytometry buffer.

    • Analyze the percentage of GFP-positive cells using a flow cytometer.[15][16]

Data Analysis:

  • The percentage of GFP-positive cells in the I-SceI transfected population represents the frequency of successful HR events.

  • Compare the percentage of GFP-positive cells in the Amuvatinib-treated group to the control group to determine the effect of Amuvatinib on HR efficiency. A decrease in the percentage of GFP-positive cells indicates inhibition of HR.

References

Application Notes and Protocols for High-Throughput Screening with Amuvatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amuvatinib Hydrochloride

This compound (also known as MP470) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. It primarily targets a panel of receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation, survival, and migration. Its principal targets include MET, c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), AXL, and FMS-like Tyrosine Kinase 3 (FLT3). By competitively binding to the ATP-binding site of these kinases, Amuvatinib effectively blocks their catalytic activity, thereby inhibiting downstream signaling pathways crucial for tumor progression.[1] Furthermore, Amuvatinib has been shown to suppress the DNA repair protein Rad51, suggesting a potential synergistic effect when used in combination with DNA-damaging chemotherapeutic agents.

Mechanism of Action and Target Signaling Pathways

Amuvatinib exerts its anti-cancer effects by disrupting key signaling cascades that are frequently dysregulated in various malignancies. The inhibition of MET, c-KIT, and AXL interrupts pathways such as the PI3K/AKT and RAS/MAPK pathways, which are central to regulating cell growth, survival, and motility.[1]

Key Signaling Pathways Targeted by Amuvatinib:
  • MET Signaling: The MET receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream pathways including PI3K/AKT and MAPK, promoting cell survival and proliferation. Amuvatinib's inhibition of MET phosphorylation effectively abrogates these signals.[1]

  • c-KIT Signaling: Stem Cell Factor (SCF) binding to c-KIT triggers dimerization and autophosphorylation, activating similar downstream effectors as MET. Dysregulation of this pathway is common in gastrointestinal stromal tumors (GIST) and certain leukemias.

  • AXL Signaling: The AXL receptor, activated by Gas6, also signals through the PI3K/AKT and MAPK pathways. Overexpression of AXL is associated with poor prognosis and drug resistance in several cancers.

Below are diagrams illustrating the signaling pathways affected by Amuvatinib.

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET MET Receptor HGF->MET GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Amuvatinib Amuvatinib Amuvatinib->MET Inhibits

Caption: MET Signaling Pathway Inhibition by Amuvatinib.

AXL_cKit_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gas6 Gas6 AXL AXL Receptor Gas6->AXL SCF SCF cKit c-Kit Receptor SCF->cKit PI3K PI3K AXL->PI3K MAPK_Pathway RAS/MAPK Pathway AXL->MAPK_Pathway STAT STAT AXL->STAT cKit->PI3K cKit->MAPK_Pathway cKit->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MAPK_Pathway->Proliferation STAT->Proliferation Amuvatinib Amuvatinib Amuvatinib->AXL Inhibits Amuvatinib->cKit

Caption: AXL and c-Kit Signaling Inhibition by Amuvatinib.

High-Throughput Screening (HTS) with this compound

HTS is a powerful methodology for identifying and characterizing novel anti-cancer agents. Cell-based viability assays are commonly employed to assess the cytotoxic or cytostatic effects of compounds like Amuvatinib across large panels of cancer cell lines.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following table summarizes representative IC50 values for Amuvatinib in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Assay TypeIncubation Time (hours)
H460Non-Small Cell Lung Cancer~1-10Alamar Blue72
U266Myeloma~7Growth Inhibition Assay72
HTB-26Breast Cancer10-50Crystal VioletNot Specified
PC-3Pancreatic Cancer10-50Crystal VioletNot Specified
HepG2Hepatocellular Carcinoma10-50Crystal VioletNot Specified

Note: IC50 values can vary depending on the specific assay conditions, cell density, and passage number. The data presented here are for comparative purposes.

Experimental Protocols

High-Throughput Cell Viability Screening Using Alamar Blue Assay

This protocol is designed for a 96-well plate format and is based on a study that screened Amuvatinib against the H460 non-small cell lung cancer cell line.[2]

Materials:

  • This compound

  • H460 cells (or other cancer cell line of interest)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Alamar Blue reagent

  • 96-well, clear-bottom, black-walled tissue culture plates

  • Multichannel pipette

  • Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

HTS_Workflow A Cell Seeding B Compound Addition A->B C Incubation (72h) B->C D Alamar Blue Addition C->D E Incubation (1-4h) D->E F Fluorescence Reading E->F G Data Analysis F->G

Caption: High-Throughput Screening Experimental Workflow.

Procedure:

  • Cell Seeding:

    • Culture H460 cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL.[3]

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of Amuvatinib in complete growth medium to achieve the desired final concentrations (e.g., a 7-point dose-response curve from 0.1 µM to 50 µM).

    • Carefully remove the medium from the cell plate and add 100 µL of the Amuvatinib dilutions to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest Amuvatinib concentration) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Alamar Blue Assay:

    • Add 10 µL of Alamar Blue reagent to each well (10% of the total volume).[4][5]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically for the specific cell line.[6]

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and Alamar Blue but no cells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability data against the logarithm of the Amuvatinib concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Quality Control for HTS

Z'-Factor Calculation:

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the positive and negative controls.

Formula: Z' = 1 - [ (3 * σ_p + 3 * σ_n) / |μ_p - μ_n| ]

Where:

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

  • μ_p = mean of the positive control

  • μ_n = mean of the negative control

Interpretation:

  • Z' > 0.5: Excellent assay

  • 0 < Z' ≤ 0.5: Marginal assay

  • Z' < 0: Unacceptable assay[7]

Controls:

  • Negative Control (0% inhibition): Cells treated with the vehicle (e.g., DMSO) at the same concentration used for the test compound. This represents maximal cell viability.

  • Positive Control (100% inhibition): Cells treated with a compound known to induce complete cell death (e.g., a high concentration of a potent cytotoxic drug like staurosporine or a specific inhibitor for a highly sensitive cell line). This establishes the baseline for minimal viability.[8]

References

Application Note: Measuring Rad51 Expression Following Amuvatinib Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib Hydrochloride (MP-470) is a multi-targeted tyrosine kinase inhibitor with therapeutic potential in various cancers.[1][2][3] Its mechanism of action includes the inhibition of key receptor tyrosine kinases (RTKs) such as c-MET, c-RET, c-KIT, platelet-derived growth factor receptor (PDGFR), and Fms-like tyrosine kinase 3 (FLT3).[1][2] A significant aspect of Amuvatinib's anti-cancer activity is its ability to suppress the expression of Rad51, a crucial protein in the homologous recombination (HR) pathway of DNA double-strand break repair.[1][4] This suppression of Rad51-mediated DNA repair sensitizes tumor cells to DNA-damaging agents like chemotherapy and radiotherapy, making the combination a promising therapeutic strategy.[4][5]

This application note provides detailed protocols for measuring the expression of Rad51 in response to this compound treatment, utilizing standard molecular and cellular biology techniques. It also outlines the signaling pathway through which Amuvatinib is understood to exert its effect on Rad51 expression.

Signaling Pathway of Amuvatinib-Mediated Rad51 Suppression

Amuvatinib inhibits the phosphorylation of several RTKs, including c-MET and PDGFR.[1][4] Inhibition of these receptors disrupts downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. The suppression of AKT and ERK1/2 phosphorylation has been observed following Amuvatinib treatment.[1] Both the AKT and ERK pathways are known to be involved in the regulation of Rad51 expression. Furthermore, Amuvatinib-induced inhibition of Rad51 has been associated with reduced phosphorylation of ribosomal protein S6 and a general inhibition of translation.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amuvatinib Amuvatinib RTKs c-MET, PDGFR, etc. Amuvatinib->RTKs Inhibits PI3K PI3K RTKs->PI3K Ras Ras RTKs->Ras AKT AKT PI3K->AKT p70S6K p70S6K AKT->p70S6K Rad51_Gene Rad51 Gene AKT->Rad51_Gene Regulates Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->p70S6K ERK->Rad51_Gene Regulates Transcription rpS6 Ribosomal Protein S6 p70S6K->rpS6 Phosphorylates Translation Translation rpS6->Translation Regulates Rad51_Protein Rad51 Protein Translation->Rad51_Protein Suppressed by Amuvatinib Rad51_mRNA Rad51 mRNA Rad51_Gene->Rad51_mRNA Transcription Rad51_mRNA->Rad51_Protein Translation

Caption: Amuvatinib signaling pathway leading to Rad51 suppression.

Experimental Protocols

The following protocols provide detailed methodologies to quantify the expression of Rad51 at both the protein and mRNA levels after treatment with this compound.

Experimental Workflow

G Cell_Culture Cell Culture (e.g., H1299, U266) Amuvatinib_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->Amuvatinib_Treatment Harvest_Cells Harvest Cells Amuvatinib_Treatment->Harvest_Cells Protein_Extraction Protein Extraction Harvest_Cells->Protein_Extraction RNA_Extraction RNA Extraction Harvest_Cells->RNA_Extraction Immunofluorescence Immunofluorescence (Rad51 Foci Formation) Harvest_Cells->Immunofluorescence Western_Blot Western Blot (Rad51 Protein Quantification) Protein_Extraction->Western_Blot qPCR Quantitative PCR (Rad51 mRNA Quantification) RNA_Extraction->qPCR Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis qPCR->Data_Analysis

Caption: Experimental workflow for measuring Rad51 expression.
Western Blotting for Rad51 Protein Expression

This protocol details the detection and quantification of Rad51 protein levels in cell lysates.

Materials:

  • This compound

  • Cell line of interest (e.g., H1299 lung carcinoma cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-Rad51 polyclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-Rad51 antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Immunofluorescence for Rad51 Foci Formation

This protocol is for visualizing the formation of Rad51 nuclear foci, an indicator of active homologous recombination.

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • This compound

  • DNA-damaging agent (e.g., Mitomycin C or ionizing radiation) as a positive control for foci formation

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: Rabbit anti-Rad51 polyclonal antibody

  • Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips. Treat with this compound as described for Western blotting. A positive control group should be treated with a DNA-damaging agent to induce Rad51 foci.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Incubation: Block with blocking solution for 1 hour. Incubate with the primary anti-Rad51 antibody overnight at 4°C.

  • Secondary Antibody and Staining: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark. Counterstain nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using antifade mounting medium. Acquire images using a fluorescence microscope.

  • Quantification: Quantify the number of Rad51 foci per nucleus using image analysis software (e.g., ImageJ).

Quantitative PCR (qPCR) for Rad51 mRNA Expression

This protocol measures the relative abundance of Rad51 mRNA transcripts.

Materials:

  • This compound-treated cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Forward and reverse primers for Rad51

  • Forward and reverse primers for a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells. Synthesize cDNA from the extracted RNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers for Rad51 and the housekeeping gene in separate wells.

  • qPCR Program: Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for Rad51 and the housekeeping gene. Calculate the relative expression of Rad51 mRNA using the ΔΔCt method.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Effect of this compound on Rad51 Protein Expression (Western Blot)

Treatment GroupAmuvatinib Conc. (µM)Time (h)Relative Rad51 Protein Level (Normalized to Control)
Vehicle Control0241.00 ± 0.00
Amuvatinib524Value ± SD
Amuvatinib1024Value ± SD
Vehicle Control0481.00 ± 0.00
Amuvatinib548Value ± SD
Amuvatinib1048Value ± SD

Table 2: Effect of this compound on Rad51 Foci Formation (Immunofluorescence)

Treatment GroupAmuvatinib Conc. (µM)Average Rad51 Foci per NucleusPercentage of Foci-Positive Cells (>5 foci)
Vehicle Control0Value ± SEMValue%
Amuvatinib5Value ± SEMValue%
Amuvatinib10Value ± SEMValue%
Positive Control (MMC)N/AValue ± SEMValue%

Table 3: Effect of this compound on Rad51 mRNA Expression (qPCR)

Treatment GroupAmuvatinib Conc. (µM)Time (h)Relative Rad51 mRNA Expression (Fold Change)
Vehicle Control0241.00 ± 0.00
Amuvatinib524Value ± SD
Amuvatinib1024Value ± SD
Vehicle Control0481.00 ± 0.00
Amuvatinib548Value ± SD
Amuvatinib1048Value ± SD

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to investigate the effects of this compound on Rad51 expression. By accurately measuring changes in Rad51 protein and mRNA levels, as well as its functional activity in forming repair foci, scientists can better understand the mechanism of action of Amuvatinib and its potential for combination therapies in cancer treatment.

References

Application Notes and Protocols for Amuvatinib Hydrochloride in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a highly predictive preclinical platform for evaluating the efficacy of novel cancer therapeutics.[1][2] These models are known to retain the histological and genetic characteristics of the original patient's tumor, offering a more accurate representation of human tumor biology compared to traditional cell line-derived xenografts.[3][4][5] Amuvatinib Hydrochloride (also known as MP-470) is a multi-targeted tyrosine kinase inhibitor with a mechanism of action that makes it a compelling candidate for evaluation in PDX models across various cancer types.[6][7]

This document provides detailed application notes on the potential use of this compound in PDX models, based on its known molecular targets. It also includes comprehensive, generalized protocols for establishing and utilizing PDX models for in vivo drug efficacy studies, as specific preclinical data for Amuvatinib in PDX models is not extensively available in publicly accessible literature.

This compound: Mechanism of Action

This compound is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and survival. Its primary targets include:

  • c-Kit: A receptor tyrosine kinase often mutated or overexpressed in gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and other malignancies.

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Another RTK frequently co-expressed or mutated with c-Kit in GIST and other sarcomas.

  • FMS-like Tyrosine Kinase 3 (Flt3): A key driver in certain types of leukemia.

  • MET (c-MET): The receptor for hepatocyte growth factor (HGF), its dysregulation is implicated in various cancers, including non-small cell lung cancer (NSCLC) and multiple myeloma.[7]

  • RET: A receptor tyrosine kinase involved in the development of several cancer types.

Beyond its activity against RTKs, Amuvatinib also uniquely inhibits the DNA repair protein RAD51 , which is crucial for homologous recombination-mediated DNA double-strand break repair. This dual mechanism of action—targeting oncogenic signaling pathways and inhibiting DNA repair—suggests that Amuvatinib may have single-agent efficacy and could also potentiate the effects of DNA-damaging chemotherapies and radiation.[6]

Signaling Pathway of Amuvatinib's Key Targets

Amuvatinib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (c-Kit, PDGFRα, FLT3, MET, RET) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS STAT STAT RTK->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis Metastasis Metastasis AKT->Metastasis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis ERK->Metastasis STAT->Proliferation RAD51 RAD51 DNA_Repair DNA Double-Strand Break Repair RAD51->DNA_Repair Amuvatinib Amuvatinib Hydrochloride Amuvatinib->RTK Inhibits Amuvatinib->RAD51 Inhibits

Caption: Amuvatinib inhibits key RTKs and the DNA repair protein RAD51.

Application of Amuvatinib in PDX Models: A Hypothetical Framework

Given the mechanism of action of Amuvatinib, PDX models are an ideal platform to investigate its efficacy in a setting that closely mimics human disease. The following are proposed applications for Amuvatinib in PDX studies.

Gastrointestinal Stromal Tumors (GIST) and Soft Tissue Sarcomas:

Many GISTs and other sarcomas are driven by mutations in c-Kit and PDGFRα.[8][9] PDX models derived from patients with these tumors, particularly those who have developed resistance to standard therapies like imatinib and sunitinib, would be valuable for assessing the efficacy of Amuvatinib. A phase I clinical trial of Amuvatinib showed a transient response in a refractory GIST patient, warranting further preclinical investigation.[6]

Non-Small Cell Lung Cancer (NSCLC):

Subsets of NSCLC are characterized by alterations in MET and RET. PDX models of NSCLC that harbor these specific genetic profiles can be used to evaluate the targeted efficacy of Amuvatinib.[3][4][10] The ability to stratify PDX models based on their genomic landscape allows for a precision medicine approach in the preclinical setting.

Ovarian Cancer:

The dysregulation of tyrosine kinase signaling pathways is also a feature of some ovarian cancers.[11][12] Establishing a panel of ovarian cancer PDX models would enable the screening of Amuvatinib's efficacy and the identification of potential biomarkers of response.

Combination Therapy Studies:

Amuvatinib's inhibition of RAD51 suggests its potential as a sensitizer to DNA-damaging agents. PDX models can be used to test the synergistic effects of Amuvatinib in combination with standard-of-care chemotherapies (e.g., platinum-based agents, doxorubicin) or radiotherapy.

Experimental Protocols

The following are detailed, generalized protocols for conducting a preclinical study of this compound using PDX models.

Protocol 1: Establishment and Propagation of Patient-Derived Xenografts
  • Tumor Tissue Acquisition:

    • Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions and with appropriate patient consent and institutional review board (IRB) approval.

    • Transport the tissue to the laboratory immediately in a sterile container with transport medium (e.g., DMEM/F-12 with antibiotics) on ice.

  • Implantation into Host Mice:

    • Use severely immunodeficient mice, such as NOD-scid IL2Rgamma-null (NSG) mice, which are robust hosts for human tissue engraftment.

    • Anesthetize a 6-8 week old female NSG mouse.

    • Prepare the tumor tissue by removing any non-tumor tissue and cutting it into small fragments (approximately 2-3 mm³).

    • Implant a single tumor fragment subcutaneously into the flank of the mouse using a trocar. For orthotopic models, implant the fragment into the corresponding organ (e.g., mammary fat pad for breast cancer).

    • Monitor the mice for tumor growth.

  • Passaging of PDX Tumors:

    • When the initial tumor (P0 generation) reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor.

    • Divide the tumor into fragments for subsequent implantation into new host mice (P1 generation), cryopreservation for future use, and formalin-fixation for histological analysis.

    • Repeat this process for subsequent passages. It is recommended to use low-passage tumors (P2-P5) for drug efficacy studies to ensure they retain the characteristics of the original patient tumor.

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
  • Cohort Formation:

    • Expand a cohort of mice bearing the desired PDX model.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Formulation and Administration:

    • Based on available pharmacokinetic data, this compound can be formulated for oral gavage. A lipid-based suspension has been shown to improve its bioavailability.[13]

    • Determine the appropriate vehicle for the control group.

    • Administer this compound and vehicle to the respective groups at a predetermined dose and schedule (e.g., daily or twice daily oral gavage).

  • Tumor Volume Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.

  • Study Endpoints and Data Analysis:

    • The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100.

    • Secondary endpoints may include tumor regression, time to tumor progression, and survival.

    • At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, immunohistochemistry for target engagement, and molecular analysis).

Experimental Workflow for a PDX-based Amuvatinib Study

PDX Experimental Workflow cluster_establishment PDX Model Establishment cluster_efficacy Amuvatinib Efficacy Study cluster_analysis Post-Study Analysis Patient Patient Tumor Tissue (Surgical Resection/Biopsy) Implantation Implantation into NSG Mice (P0) Patient->Implantation Propagation Serial Passaging (P1, P2, etc.) Implantation->Propagation Banking Tumor Banking (Cryopreservation & FFPE) Propagation->Banking Expansion Cohort Expansion Propagation->Expansion Randomization Randomization of Tumor-Bearing Mice Expansion->Randomization Treatment Treatment Groups: - Vehicle Control - Amuvatinib HCl Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Collection Tumor Collection Endpoint->Tumor_Collection Histology Histology/IHC Tumor_Collection->Histology Molecular Molecular Analysis (Genomics, Proteomics) Tumor_Collection->Molecular Data Data Interpretation & Reporting Histology->Data Molecular->Data

Caption: Workflow for Amuvatinib efficacy testing in PDX models.

Data Presentation

Quantitative data from PDX studies should be summarized in clear, structured tables for easy comparison. The following are examples of how data from a hypothetical Amuvatinib study could be presented.

Table 1: Characteristics of Patient-Derived Xenograft Models
PDX Model IDCancer TypePatient Treatment HistoryKey Molecular Alterations
GIST-001GISTImatinib, Sunitinibc-Kit exon 11 deletion
NSCLC-001NSCLCPlatinum-based chemoMET amplification
OV-001Ovarian CancerCarboplatin, PaclitaxelHigh c-Kit expression
Table 2: Efficacy of this compound in PDX Models (Example Data)
PDX ModelTreatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)
GIST-001 Vehicle ControlOral, daily1250 ± 150-
Amuvatinib HCl50 mg/kg, oral, daily450 ± 8064
NSCLC-001 Vehicle ControlOral, daily1100 ± 120-
Amuvatinib HCl50 mg/kg, oral, daily500 ± 9555
OV-001 Vehicle ControlOral, daily1300 ± 160-
Amuvatinib HCl50 mg/kg, oral, daily850 ± 11035

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 3: Body Weight Changes in Mice Treated with this compound (Example Data)
PDX ModelTreatment GroupMean Body Weight Change from Day 0 to Day 21 (%) ± SEM
GIST-001 Vehicle Control+5.2 ± 1.5
Amuvatinib HCl-2.1 ± 2.0
NSCLC-001 Vehicle Control+4.8 ± 1.2
Amuvatinib HCl-1.5 ± 1.8
OV-001 Vehicle Control+5.5 ± 1.6
Amuvatinib HCl-3.0 ± 2.2

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The use of patient-derived xenograft models provides a powerful and clinically relevant platform for the preclinical evaluation of targeted therapies like this compound. By leveraging PDX models that reflect the genetic diversity of human cancers, researchers can identify patient populations most likely to respond to Amuvatinib, explore rational combination strategies, and uncover mechanisms of resistance. The protocols and frameworks outlined in this document offer a comprehensive guide for designing and executing robust preclinical studies to investigate the therapeutic potential of this compound in various solid tumors.

References

Application Notes and Protocols for Immunohistochemical Validation of Amuvatinib Hydrochloride Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib Hydrochloride (formerly MP-470) is a multi-targeted tyrosine kinase inhibitor with potential anti-neoplastic activity.[1] Its primary targets include c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), and FMS-like tyrosine kinase 3 (FLT3).[1][2] Amuvatinib has also demonstrated inhibitory effects on other receptor tyrosine kinases such as c-MET and c-RET, as well as the DNA repair protein Rad51.[1][3] This document provides detailed protocols for the validation of Amuvatinib's engagement with its key targets—c-Kit, PDGFRα, and FLT3—in formalin-fixed, paraffin-embedded (FFPE) tissue samples using immunohistochemistry (IHC).

Immunohistochemistry is a powerful technique for visualizing the distribution and localization of specific proteins within tissue sections, making it an invaluable tool for target validation in drug development.[4] By assessing the expression and phosphorylation status of Amuvatinib's targets and downstream signaling components in treated versus untreated tissues, researchers can effectively evaluate the drug's on-target activity and pharmacological effects.

Signaling Pathways and Experimental Workflow

To visually conceptualize the mechanism of action and the experimental approach, the following diagrams illustrate the signaling pathways of Amuvatinib's primary targets and the general workflow for immunohistochemical analysis.

Amuvatinib Target Signaling Pathways cluster_cKit c-Kit Pathway cluster_PDGFRa PDGFRα Pathway cluster_FLT3 FLT3 Pathway cKit c-Kit PI3K_cKit PI3K cKit->PI3K_cKit RAS_cKit RAS cKit->RAS_cKit STAT3_cKit STAT3 cKit->STAT3_cKit SCF SCF SCF->cKit Binds AKT_cKit AKT PI3K_cKit->AKT_cKit mTOR_cKit mTOR AKT_cKit->mTOR_cKit Proliferation_Survival_cKit Proliferation_Survival_cKit mTOR_cKit->Proliferation_Survival_cKit Proliferation/ Survival RAF_cKit RAF RAS_cKit->RAF_cKit MEK_cKit MEK RAF_cKit->MEK_cKit ERK_cKit ERK MEK_cKit->ERK_cKit ERK_cKit->Proliferation_Survival_cKit STAT3_cKit->Proliferation_Survival_cKit PDGFRa PDGFRα PI3K_PDGFRa PI3K PDGFRa->PI3K_PDGFRa RAS_PDGFRa RAS PDGFRa->RAS_PDGFRa STAT3_PDGFRa STAT3 PDGFRa->STAT3_PDGFRa PDGF PDGF PDGF->PDGFRa Binds AKT_PDGFRa AKT PI3K_PDGFRa->AKT_PDGFRa Proliferation_Migration_PDGFRa Proliferation_Migration_PDGFRa AKT_PDGFRa->Proliferation_Migration_PDGFRa Proliferation/ Migration RAF_PDGFRa RAF RAS_PDGFRa->RAF_PDGFRa MEK_PDGFRa MEK RAF_PDGFRa->MEK_PDGFRa ERK_PDGFRa ERK MEK_PDGFRa->ERK_PDGFRa ERK_PDGFRa->Proliferation_Migration_PDGFRa STAT3_PDGFRa->Proliferation_Migration_PDGFRa FLT3 FLT3 PI3K_FLT3 PI3K FLT3->PI3K_FLT3 RAS_FLT3 RAS FLT3->RAS_FLT3 STAT5_FLT3 STAT5 FLT3->STAT5_FLT3 FLT3L FLT3 Ligand FLT3L->FLT3 Binds AKT_FLT3 AKT PI3K_FLT3->AKT_FLT3 Proliferation_Differentiation_FLT3 Proliferation_Differentiation_FLT3 AKT_FLT3->Proliferation_Differentiation_FLT3 Proliferation/ Differentiation MEK_FLT3 MEK RAS_FLT3->MEK_FLT3 ERK_FLT3 ERK MEK_FLT3->ERK_FLT3 ERK_FLT3->Proliferation_Differentiation_FLT3 STAT5_FLT3->Proliferation_Differentiation_FLT3 Amuvatinib Amuvatinib Amuvatinib->cKit Amuvatinib->PDGFRa Amuvatinib->FLT3

Caption: Amuvatinib signaling pathways.

Immunohistochemistry Experimental Workflow Tissue_Prep Tissue Preparation (Fixation and Embedding) Sectioning Microtomy (4-5 µm sections) Tissue_Prep->Sectioning Deparaffinization Deparaffinization and Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->Antigen_Retrieval Blocking Blocking of Endogenous Peroxidase and Non-specific Binding Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (Anti-c-Kit, -PDGFRα, or -FLT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chromogenic Detection (DAB Substrate) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration and Mounting Counterstain->Dehydration_Mounting Imaging_Analysis Imaging and Analysis Dehydration_Mounting->Imaging_Analysis

Caption: IHC experimental workflow.

Experimental Protocols

The following is a generalized protocol for the immunohistochemical staining of c-Kit, PDGFRα, and FLT3 in FFPE tissues. Optimization of antibody concentrations and incubation times may be required for specific tissues and antibodies.

Materials and Reagents

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 9.0)

  • 3% Hydrogen Peroxide

  • Blocking buffer (e.g., 1% BSA or normal goat serum in PBS)

  • Primary antibodies (see Table 1 for recommendations)

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Table 1: Recommended Primary Antibodies for IHC

TargetRecommended CloneHostSupplier
c-Kit (CD117)YR145RabbitAbcam
PDGFRαD1E1ERabbitCell Signaling Technology
FLT3 (CD135)D2H5RabbitCell Signaling Technology

Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Immerse slides in 100% ethanol twice for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.

    • For c-Kit and FLT3, use Citrate Buffer (pH 6.0).

    • For PDGFRα, use EDTA Buffer (pH 9.0).

    • Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature for 20 minutes.

    • Rinse slides with deionized water and then with PBS.

  • Blocking:

    • Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse slides with PBS.

    • Apply blocking buffer and incubate for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration (refer to manufacturer's datasheet and in-house optimization).

    • Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation and Detection:

    • Rinse slides with PBS three times for 5 minutes each.

    • Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Rinse slides with PBS three times for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the tissue sections.

    • Monitor for color development (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the slides in running tap water.

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and xylene.

    • Coverslip the slides using a permanent mounting medium.

Data Presentation and Interpretation

Quantitative analysis of IHC staining can be performed by scoring the intensity and percentage of positive cells. A common method is the H-score, which is calculated as follows:

H-score = Σ (I × P)

Where 'I' is the staining intensity (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and 'P' is the percentage of cells stained at that intensity.

Table 2: Example of IHC Scoring for Amuvatinib Target Validation

Treatment GroupTargetStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score
Vehicle Controlc-Kit2.580200
Amuvatinib (X mg/kg)c-Kit1.03030
Vehicle Controlp-c-Kit (Tyr719)2.075150
Amuvatinib (X mg/kg)p-c-Kit (Tyr719)0.5105
Vehicle ControlPDGFRα2.890252
Amuvatinib (X mg/kg)PDGFRα1.24048
Vehicle Controlp-PDGFRα (Tyr754)2.285187
Amuvatinib (X mg/kg)p-PDGFRα (Tyr754)0.82016
Vehicle ControlFLT32.370161
Amuvatinib (X mg/kg)FLT30.92522.5
Vehicle Controlp-FLT3 (Tyr591)2.165136.5
Amuvatinib (X mg/kg)p-FLT3 (Tyr591)0.6159

A significant reduction in the H-score for the phosphorylated forms of the target proteins in the Amuvatinib-treated group compared to the vehicle control group would indicate successful target engagement and inhibition.

Logical Framework for Target Validation Hypothesis Hypothesis: Amuvatinib inhibits c-Kit, PDGFRα, and FLT3 in vivo Experiment Experiment: IHC for total and phosphorylated targets in tumor xenografts (Vehicle vs. Amuvatinib) Hypothesis->Experiment Data Data Collection: Staining intensity and percentage of positive cells Experiment->Data Analysis Data Analysis: Calculate H-scores for each group Data->Analysis Conclusion Conclusion: Compare H-scores between treated and control groups Analysis->Conclusion Validation Target Validation Conclusion->Validation Significant decrease in phospho-target H-score

Caption: Target validation logic.

Conclusion

The provided protocols and guidelines offer a robust framework for the immunohistochemical validation of this compound's engagement with its primary targets. Consistent and well-validated IHC data are crucial for advancing the preclinical and clinical development of targeted therapies like Amuvatinib.

References

Unveiling Amuvatinib Hydrochloride-Induced Apoptosis: An Application Note and Protocol for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib Hydrochloride (also known as MP470) is a potent, orally available, multi-targeted tyrosine kinase inhibitor. Its mechanism of action involves the suppression of key signaling molecules such as c-MET, c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and FMS-like tyrosine kinase 3 (FLT3). By inhibiting these pathways, Amuvatinib disrupts pro-survival signals, notably through the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and the induction of apoptosis in malignant cells. Furthermore, Amuvatinib has been shown to inhibit RAD51, a crucial protein in homologous recombination-mediated DNA repair, which can sensitize cancer cells to chemo- and radiotherapy.

This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. The Annexin V assay is a reliable method for detecting early-stage apoptosis, as it identifies the externalization of phosphatidylserine (PS) on the cell membrane. Propidium Iodide is a fluorescent intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, thus allowing for the differentiation of cell populations.

Data Presentation

The following table summarizes the dose- and time-dependent effects of Amuvatinib on apoptosis in the U266 human myeloma cell line, as determined by Annexin V/PI flow cytometry.

Cell LineAmuvatinib Concentration (µM)Treatment Time (hours)Percentage of Apoptotic Cells (Annexin V+/PI+/-) (%)
U2660 (DMSO control)24~6
U266252428
U2660 (DMSO control)48~7
U2662.548~15
U266548~25
U2661048~35
U266254840
U2660 (DMSO control)72~7
U266257254

Data is representative of findings reported in the literature.

Signaling Pathway of Amuvatinib-Induced Apoptosis

Amuvatinib_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMET c-MET Receptor PI3K PI3K cMET->PI3K Activation MAPK MAPK/ERK cMET->MAPK Activation Amuvatinib Amuvatinib Hydrochloride Amuvatinib->cMET Inhibition AKT AKT PI3K->AKT ProSurvival Pro-Survival Signals (e.g., Bcl-2) AKT->ProSurvival Activation MAPK->ProSurvival Activation ApoptoticFactors Pro-Apoptotic Factors (e.g., Bax, Bak) ProSurvival->ApoptoticFactors Inhibition CaspaseCascade Caspase Cascade ApoptoticFactors->CaspaseCascade Activation Apoptosis Apoptosis CaspaseCascade->Apoptosis

Caption: this compound inhibits the c-MET receptor, leading to the downregulation of pro-survival pathways and the induction of apoptosis.

Experimental Protocol: Flow Cytometry Analysis of Apoptosis

This protocol outlines the steps for treating a selected cancer cell line with this compound and subsequently analyzing apoptosis using Annexin V and Propidium Iodide staining.

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., U266)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome-conjugated Annexin V)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure
  • Cell Seeding:

    • For suspension cells (e.g., U266), seed at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

    • For adherent cells, seed at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 25 µM).

    • Include a vehicle control (DMSO) at the same concentration as the highest Amuvatinib treatment.

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension from each well to a separate centrifuge tube.

    • Adherent cells: Aspirate the culture medium. Wash the cells once with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Washing:

    • Aspirate the supernatant carefully.

    • Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.

    • Repeat the wash step once more.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up appropriate compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI).

    • Collect data for at least 10,000 events per sample.

Data Analysis
  • Gating: Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

  • Quadrant Analysis: Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

    • Lower-left quadrant (Annexin V-/PI-): Live cells

    • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V-/PI+): Necrotic cells

  • Quantification: Determine the percentage of cells in each quadrant for each treatment condition.

Experimental Workflow

Experimental_Workflow start Start cell_seeding Cell Seeding start->cell_seeding treatment This compound Treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation harvesting Cell Harvesting incubation->harvesting washing Washing with PBS harvesting->washing staining Annexin V/PI Staining washing->staining analysis Flow Cytometry Analysis staining->analysis end End analysis->end

Caption: Workflow for the analysis of Amuvatinib-induced apoptosis by flow cytometry.

Troubleshooting & Optimization

Technical Support Center: Overcoming Amuvatinib Hydrochloride's Low Systemic Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Amuvatinib Hydrochloride's low systemic exposure observed in preclinical and early clinical studies.

Troubleshooting Guide

Problem: Low and variable plasma concentrations of this compound in pharmacokinetic studies.

Possible Cause 1: Poor Aqueous Solubility of the Active Pharmaceutical Ingredient (API).

This compound in its crystalline form, often used in dry-powder capsule (DPC) formulations, exhibits low solubility in aqueous environments like the gastrointestinal tract. This poor solubility is a primary reason for low systemic exposure.[1][2]

Solution:

  • Lipid-Based Formulations: Transitioning from a DPC to a lipid-suspension capsule (LSC) formulation can significantly enhance systemic exposure.[2] Lipids help to dissolve the lipophilic Amuvatinib, and the formulation can form a microemulsion in the gut, which improves absorption.

  • Administration with Food: Administering Amuvatinib with a high-fat meal can markedly increase its absorption. A clinical study demonstrated a significant increase in both Cmax and AUC when the DPC formulation was taken with a high-fat meal.[2]

Possible Cause 2: Formulation-Dependent Dissolution Rate.

The rate at which Amuvatinib dissolves from its dosage form can be a limiting factor for its absorption.

Solution:

  • Particle Size Reduction: Micronization or nanonization of the Amuvatinib API can increase the surface area available for dissolution, potentially leading to faster absorption and higher bioavailability.

  • Solid Dispersions: Creating a solid dispersion of Amuvatinib in a hydrophilic carrier can improve its dissolution rate. The drug is molecularly dispersed within a soluble matrix, which allows for faster release in an aqueous environment.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our in vivo efficacy studies with this compound. Could this be related to its systemic exposure?

A1: Yes, inconsistent efficacy can be a direct consequence of variable systemic exposure. The low and unpredictable absorption of the dry-powder formulation can lead to plasma concentrations that fluctuate between sub-therapeutic and effective levels across different subjects or even in the same subject at different times.[1] We recommend evaluating the pharmacokinetic profile in your animal model to correlate exposure with efficacy.

Q2: What is the recommended starting point for developing an improved formulation for Amuvatinib?

A2: Based on clinical data, a lipid-based formulation is a highly effective starting point. A lipid-suspension capsule (LSC) has been shown to significantly improve the systemic exposure of Amuvatinib compared to a dry-powder capsule (DPC).[2] This approach addresses the compound's lipophilic nature and poor aqueous solubility.

Q3: Are there any specific excipients that are recommended for a lipid-based formulation of Amuvatinib?

A3: While the exact composition of the clinically tested LSC formulation is proprietary, common components for such formulations include a lipid (e.g., medium-chain triglycerides), a surfactant (e.g., polysorbates, Cremophor®), and a co-surfactant/solvent (e.g., ethanol, propylene glycol). The selection should be based on the solubility of Amuvatinib in these excipients and the ability of the mixture to form a stable microemulsion upon dilution with aqueous media.

Q4: How does food intake affect the bioavailability of Amuvatinib?

A4: Food, particularly a high-fat meal, has a significant positive effect on the absorption of Amuvatinib. A clinical study with the dry-powder capsule formulation showed that a high-fat meal increased the maximum plasma concentration (Cmax) by 183% and the total drug exposure (AUC) by 118% compared to a fasted state.[2] This suggests that the presence of dietary lipids aids in the solubilization and absorption of the drug.

Data Presentation

Table 1: Pharmacokinetic Parameters of Amuvatinib Dry-Powder Capsule (DPC) vs. Lipid-Suspension Capsule (LSC) Formulations. [2]

FormulationAdministration ConditionMean Cmax (ng/mL)Mean AUC (ng·h/mL)
Dry-Powder Capsule (DPC)Fasted35.7453
Dry-Powder Capsule (DPC)With High-Fat Meal101.1987
Lipid-Suspension Capsule (LSC)Fasted68.91200

Data summarized from a Phase 1 clinical study in healthy volunteers.

Experimental Protocols

Protocol 1: Preparation of a Representative Lipid-Based Suspension of a Kinase Inhibitor

This protocol provides a general method for preparing a lipid-based suspension, which can be adapted for this compound.

Materials:

  • Kinase inhibitor (e.g., this compound)

  • Lipid carrier (e.g., Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant/Solvent (e.g., Transcutol® HP)

  • Magnetic stirrer and stir bar

  • Heated water bath

  • Glass vials

Procedure:

  • Solubility Screening: Determine the solubility of the kinase inhibitor in various lipids, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation Preparation: a. Weigh the required amounts of the lipid carrier, surfactant, and co-surfactant into a glass vial based on a predetermined ratio (e.g., 40:40:20 w/w). b. Gently heat the mixture in a water bath to 40-50°C to ensure homogeneity. c. Add the kinase inhibitor to the excipient mixture at the desired concentration. d. Stir the mixture using a magnetic stirrer until the drug is completely dissolved. This may require gentle heating. e. The resulting formulation should be a clear, isotropic solution.

  • Characterization: a. Self-Emulsification Assessment: Add a small volume of the formulation to a larger volume of aqueous medium (e.g., simulated gastric fluid) with gentle agitation. Observe the formation of a microemulsion. b. Droplet Size Analysis: Determine the globule size of the resulting emulsion using a dynamic light scattering instrument.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol describes a common method for preparing a solid dispersion to enhance the dissolution of a poorly soluble drug.

Materials:

  • Poorly soluble drug (e.g., this compound)

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)

  • Common solvent (e.g., methanol, dichloromethane)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Solvent Selection: Identify a common solvent that can dissolve both the drug and the carrier.

  • Dissolution: a. Dissolve the drug and the carrier in the selected solvent in a round-bottom flask at a specific ratio (e.g., 1:4 drug to carrier). b. Ensure complete dissolution by gentle stirring or sonication.

  • Solvent Evaporation: a. Attach the flask to a rotary evaporator. b. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). c. Continue evaporation until a solid film or powder is formed on the inner surface of the flask.

  • Post-Processing: a. Scrape the solid dispersion from the flask. b. Further dry the material in a vacuum oven at a suitable temperature to remove any residual solvent. c. Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: a. Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug. b. Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

Mandatory Visualizations

Amuvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (c-Kit, PDGFRα, Flt3, c-MET, c-RET) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Amuvatinib This compound Amuvatinib->RTK Inhibition Rad51 Rad51 Amuvatinib->Rad51 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DNA_Repair Homologous Recombination DNA Repair Rad51->DNA_Repair

Caption: Amuvatinib's multi-targeted inhibition of signaling pathways.

Experimental_Workflow_Lipid_Formulation cluster_prep Formulation Preparation cluster_char Characterization start Start: Select Excipients (Lipid, Surfactant, Co-surfactant) mix Weigh and Mix Excipients start->mix heat Gentle Heating (40-50°C) mix->heat add_drug Add Amuvatinib HCl heat->add_drug dissolve Stir until Dissolved add_drug->dissolve formulation Obtain Clear Lipid Formulation dissolve->formulation emulsify Self-Emulsification Test (in aqueous medium) formulation->emulsify droplet_size Droplet Size Analysis (Dynamic Light Scattering) emulsify->droplet_size

Caption: Workflow for developing a lipid-based formulation.

Troubleshooting_Logic problem Low/Variable Systemic Exposure cause1 Poor Aqueous Solubility problem->cause1 cause2 Low Dissolution Rate problem->cause2 solution1 Lipid-Based Formulation (LSC) cause1->solution1 solution2 Administer with High-Fat Meal cause1->solution2 solution3 Particle Size Reduction cause2->solution3 solution4 Solid Dispersion cause2->solution4

Caption: Troubleshooting logic for low systemic exposure of Amuvatinib.

References

Optimizing Amuvatinib Hydrochloride Dosage In Vivo: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Amuvatinib Hydrochloride in in vivo experiments, this technical support center provides troubleshooting guidance and frequently asked questions to navigate potential challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] Its primary mechanism of action involves the inhibition of several key signaling pathways implicated in cancer cell proliferation, survival, and resistance to therapy. Amuvatinib targets receptor tyrosine kinases including c-KIT, c-MET, platelet-derived growth factor receptor alpha (PDGFRα), and FMS-like tyrosine kinase 3 (FLT3).[2] Additionally, it has been shown to suppress the DNA repair protein RAD51, which can sensitize tumor cells to DNA-damaging agents like chemotherapy and radiation.[3]

2. What are the recommended starting doses for in vivo studies in mice?

Based on preclinical xenograft studies, effective doses of Amuvatinib (also known as MP-470) have been reported in the range of 10-75 mg/kg for intraperitoneal (i.p.) administration and 50-200 mg/kg for oral (p.o.) administration. The dosing schedule in these studies was typically once daily for 5 days a week (qd5 x 2 or 3 weeks). It is crucial to perform a dose-finding study in your specific animal model and tumor type to determine the optimal dose.

3. How should this compound be formulated for oral administration in mice?

A common vehicle for oral gavage of lipophilic compounds like Amuvatinib is a mixture of Dimethyl Sulfoxide (DMSO) and corn oil. A recommended starting point is a formulation of 10% DMSO in 90% corn oil.[4] For compounds with lower solubility, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has also been suggested, though for low-dose and short-term studies, the DMSO/corn oil mixture is often sufficient.[4] It is critical to ensure the final concentration of DMSO is as low as possible, ideally less than 1%, to avoid vehicle-related toxicity.[5]

4. What are the known challenges with Amuvatinib's bioavailability?

Early clinical studies with a dry-powder capsule (DPC) formulation of Amuvatinib reported low and variable systemic exposure.[1][6] The bioavailability was significantly improved with the development of a lipid-suspension capsule (LSC) formulation.[6] For preclinical researchers, this highlights the importance of the formulation in achieving adequate drug exposure.

5. What are potential mechanisms of resistance to Amuvatinib?

While specific acquired resistance mechanisms to Amuvatinib are not extensively detailed in the provided search results, general mechanisms of resistance to tyrosine kinase inhibitors are well-documented. These can include:

  • Secondary mutations in the target kinase: These mutations can prevent the inhibitor from binding effectively.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the inhibited pathway. For example, upregulation of other receptor tyrosine kinases can confer resistance.

  • Amplification of the target oncogene: Increased expression of the target protein can overcome the inhibitory effect of the drug.

  • Changes in the tumor microenvironment: The surrounding stromal cells and extracellular matrix can contribute to drug resistance.[7]

Troubleshooting Guides

Problem 1: Lack of In Vivo Efficacy
Potential Cause Troubleshooting Step Rationale
Poor Bioavailability 1. Verify Formulation: Ensure Amuvatinib is fully dissolved and stable in the vehicle. For DMSO/corn oil, prepare fresh daily. Consider alternative formulations with co-solvents like PEG300 and surfactants like Tween80 to improve solubility and stability.[4] 2. Confirm Administration Technique: Review and refine the oral gavage or intraperitoneal injection technique to ensure accurate and complete dosing. For oral gavage, ensure the gavage needle is the correct size and is inserted properly to avoid accidental administration into the trachea.[5] 3. Perform a Pilot Pharmacokinetic (PK) Study: Measure plasma concentrations of Amuvatinib over time to determine if therapeutic levels are being achieved in the animals. This will provide crucial data on Cmax (maximum concentration) and AUC (area under the curve).Low systemic exposure is a known issue with some Amuvatinib formulations.[6] Improper administration can lead to incomplete dosing. A pilot PK study is the most direct way to assess bioavailability.
Suboptimal Dosing 1. Dose Escalation Study: If PK data shows low exposure or if efficacy is still lacking with good bioavailability, consider a dose-escalation study to determine the maximum tolerated dose (MTD) and identify a more effective dose.The optimal therapeutic window for Amuvatinib can vary between different tumor models.
Tumor Model Resistance 1. Confirm Target Expression: Verify that the tumor model expresses the target kinases of Amuvatinib (e.g., c-MET, c-KIT). 2. Investigate Potential Resistance Mechanisms: If tumors initially respond and then regrow, consider investigating potential acquired resistance mechanisms (see FAQ 5).Amuvatinib's efficacy is dependent on the presence of its targets. Understanding resistance is key for long-term studies.
Problem 2: Observed In Vivo Toxicity
Potential Cause Troubleshooting Step Rationale
Vehicle Toxicity 1. Administer Vehicle Only Control Group: Always include a control group that receives only the vehicle to distinguish between drug-induced and vehicle-induced toxicity. 2. Minimize DMSO Concentration: If using DMSO, ensure the final concentration is as low as possible. High concentrations of DMSO can cause local irritation and systemic toxicity.[5]The vehicle itself can have physiological effects.
On-Target Toxicity 1. Dose Reduction: If toxicity is observed at the current dose, reduce the dose to a lower, potentially better-tolerated level. 2. Monitor for Specific Signs: Observe animals for common signs of toxicity such as weight loss, lethargy, ruffled fur, and changes in behavior. Perform regular health checks.Toxicity is often dose-dependent. Identifying specific signs can help in managing the dose.
Off-Target Effects 1. Correlate PK with Toxicity: Analyze the relationship between drug exposure (PK) and the observed toxicity to understand if it is dose-dependent. 2. Histopathological Analysis: At the end of the study, perform histopathology on major organs to identify any potential off-target tissue damage.High drug concentrations can lead to inhibition of unintended targets, causing toxicity.

Data Presentation

Table 1: Preclinical In Vivo Efficacy of Amuvatinib (MP-470)
Tumor Model Animal Model Dose and Route Dosing Schedule Observed Efficacy (Tumor Growth Inhibition - TGI) Reference
HT-29 (Colon)Mice10-75 mg/kg i.p.qd5 x 2 weeksInhibits tumor growthSelleck Chemicals Datasheet
A549 (Lung)Mice10-75 mg/kg i.p.qd5 x 2 weeksInhibits tumor growthSelleck Chemicals Datasheet
SB-CL2Mice10-75 mg/kg i.p.qd5 x 2 weeksInhibits tumor growthSelleck Chemicals Datasheet
Various ModelsMice50-200 mg/kg p.o.qd5 x 3 weeksInhibits tumor growthSelleck Chemicals Datasheet
LNCaP (Prostate)Mice20 mg/kg (in combination with Erlotinib)Not SpecifiedSignificant tumor growth inhibitionSelleck Chemicals Datasheet

Note: Specific TGI percentages were not available in the provided search results. Researchers should consult the primary literature for more detailed data.

Table 2: Clinical Pharmacokinetics of Amuvatinib Formulations in Healthy Volunteers
Formulation Dose Mean Cmax Mean AUC(0-∞) Key Finding Reference
Dry-Powder Capsule (DPC) - FastedNot Specified--Baseline[6]
Dry-Powder Capsule (DPC) - with High-Fat MealNot Specified183% increase vs. Fasted118% increase vs. FastedSignificant food effect, improved absorption.[6]
Lipid-Suspension Capsule (LSC)Not Specified-~67% increase vs. DPCImproved bioavailability compared to the dry-powder formulation.[6]
Lipid-Suspension Capsule (LSC)300 mg every 8h--Achieved presumed therapeutic levels safely with improved accumulation.[6]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of Amuvatinib and vehicle: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, calculate the total amount of drug and vehicle needed for the study.

  • Prepare the Amuvatinib stock solution in DMSO: In a sterile microcentrifuge tube, dissolve the calculated amount of Amuvatinib powder in a small volume of DMSO. A common starting point is a 10% DMSO solution relative to the final volume. For example, for a final volume of 1 ml, use 100 µl of DMSO. Vortex thoroughly until the powder is completely dissolved.

  • Prepare the final formulation: Add the Amuvatinib/DMSO stock solution to the calculated volume of sterile corn oil. For a 10% DMSO formulation, this would be 900 µl of corn oil for every 100 µl of DMSO stock.

  • Homogenize the solution: Vortex the mixture vigorously for several minutes to ensure a homogenous suspension. Visually inspect for any precipitation. If phase separation occurs, consider adding a surfactant like Tween80 or using a co-solvent like PEG300.[8]

  • Administer immediately: It is recommended to prepare the formulation fresh each day and administer it to the animals as soon as possible after preparation to minimize the risk of precipitation.

Mandatory Visualizations

Signaling Pathways Inhibited by Amuvatinib

Amuvatinib_Signaling_Pathways Amuvatinib Amuvatinib Hydrochloride cMET c-MET Amuvatinib->cMET inhibits cKIT c-KIT Amuvatinib->cKIT inhibits PDGFRa PDGFRα Amuvatinib->PDGFRa inhibits FLT3 FLT3 Amuvatinib->FLT3 inhibits RAD51 RAD51 Amuvatinib->RAD51 inhibits PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK cKIT->PI3K_AKT cKIT->RAS_MAPK PDGFRa->PI3K_AKT FLT3->PI3K_AKT DNA_Repair Homologous Recombination DNA Repair RAD51->DNA_Repair Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Resistance to Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Proliferation Sensitization Sensitization to DNA Damage DNA_Repair->Sensitization

Figure 1: Simplified signaling pathways targeted by Amuvatinib.
Experimental Workflow for In Vivo Dose Optimization

InVivo_Workflow start Start: In Vivo Study Planning formulation Formulation Development (e.g., DMSO/Corn Oil) start->formulation mtd_study Maximum Tolerated Dose (MTD) Study formulation->mtd_study pk_study Pilot Pharmacokinetic (PK) Study mtd_study->pk_study efficacy_study Efficacy Study in Xenograft Model pk_study->efficacy_study data_analysis Data Analysis: TGI, PK/PD, Toxicity efficacy_study->data_analysis dose_selection Optimal Dose Selection data_analysis->dose_selection

Figure 2: A typical workflow for optimizing Amuvatinib dosage in vivo.
Troubleshooting Logic for Poor In Vivo Efficacy

Troubleshooting_Efficacy start Observation: Poor In Vivo Efficacy check_formulation Is the formulation stable and homogenous? start->check_formulation reformulate Action: Reformulate (e.g., add co-solvents) check_formulation->reformulate No check_admin Is the administration technique correct? check_formulation->check_admin Yes reformulate->start retrain Action: Review and Retrain on Administration Technique check_admin->retrain No run_pk Is there adequate drug exposure (PK)? check_admin->run_pk Yes retrain->start increase_dose Action: Increase Dose (within MTD) run_pk->increase_dose No check_target Does the tumor model express the target? run_pk->check_target Yes increase_dose->start new_model Action: Select a different tumor model check_target->new_model No resistance Consider Acquired Resistance check_target->resistance Yes

Figure 3: A logical guide for troubleshooting lack of efficacy.

References

Technical Support Center: Amuvatinib Hydrochloride Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Amuvatinib Hydrochloride in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

Amuvatinib (MP-470) is an oral, multi-targeted tyrosine kinase inhibitor. Its primary targets include c-MET, c-RET, and mutant forms of c-KIT, PDGFRα, and FLT3.[1][2] Amuvatinib also inhibits the DNA repair protein Rad51, which is a critical component of double-stranded DNA repair in cancer cells.[2] Its activity against multiple oncogenic drivers makes it a subject of investigation for various cancers, including those with NRAS mutations.[3][4]

Q2: My cancer cell line is showing decreased sensitivity to Amuvatinib over time. What are the potential mechanisms of acquired resistance?

Acquired resistance to tyrosine kinase inhibitors (TKIs) like Amuvatinib can arise through several mechanisms:

  • On-target alterations: Secondary mutations in the kinase domain of the target protein (e.g., c-Met) can prevent the drug from binding effectively.[5][6][7] Gene amplification of the target gene, leading to overexpression of the target protein, is another common mechanism.[5][8]

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway. Common bypass tracks include the activation of other receptor tyrosine kinases (RTKs) like AXL or EGFR, which can then reactivate downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK.[7][9][10][11]

  • Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT may exhibit increased resistance to various therapies. Activation of the AXL receptor tyrosine kinase has been strongly implicated in promoting EMT and subsequent drug resistance.[9][12][13]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[14][15][16][17]

Q3: Are there specific biomarkers associated with Amuvatinib resistance?

While specific biomarkers for Amuvatinib resistance are still under investigation, researchers can look for general markers of TKI resistance that are likely relevant. These include:

  • Increased expression or phosphorylation of AXL and c-Met: This can indicate the activation of these key resistance pathways.[10][18]

  • Activation of downstream signaling molecules: Increased phosphorylation of AKT and ERK can suggest the activation of bypass pathways.[3][12]

  • Changes in EMT markers: An increase in mesenchymal markers (e.g., Vimentin, N-cadherin) and a decrease in epithelial markers (e.g., E-cadherin) can indicate a shift towards a more resistant phenotype.[12]

  • Overexpression of ABC transporters: Increased levels of ABCB1 or ABCG2 may suggest a role for drug efflux in resistance.[15][16]

Troubleshooting Guides

Issue 1: Gradual decrease in Amuvatinib efficacy in my cell line.
Possible Cause Suggested Troubleshooting Steps
Development of acquired resistance through bypass signaling. 1. Pathway Analysis: Perform Western blotting to check the phosphorylation status of key signaling molecules downstream of Amuvatinib's targets, such as AKT, ERK, and S6K.[12][19][20] An increase in phosphorylation despite Amuvatinib treatment suggests pathway reactivation. 2. RTK Array: Use a phospho-RTK array to identify other activated receptor tyrosine kinases that could be compensating for c-Met inhibition, such as AXL or EGFR.[10][11] 3. Combination Therapy: Based on the identified bypass pathway, consider co-treating with an inhibitor of that pathway (e.g., an AXL inhibitor or an EGFR inhibitor) to restore sensitivity.[12][21]
Increased drug efflux. 1. Transporter Expression: Use qPCR or Western blotting to assess the expression levels of common ABC transporters like ABCB1 and ABCG2.[14][15] 2. Efflux Assay: Perform a fluorescent substrate efflux assay (e.g., using Rhodamine 123 or Hoechst 33342) to functionally assess ABC transporter activity. 3. Co-treatment with an ABC Transporter Inhibitor: Test if co-treatment with a known ABC transporter inhibitor (e.g., Verapamil for ABCB1 or Ko143 for ABCG2) restores Amuvatinib sensitivity.
Emergence of a resistant subclone with on-target mutations. 1. Sanger Sequencing: Sequence the kinase domain of the primary target (e.g., c-Met) to identify potential resistance mutations. 2. Clonal Isolation: Isolate single-cell clones from the resistant population and test their individual sensitivity to Amuvatinib to confirm the presence of a resistant subpopulation.
Issue 2: My Amuvatinib-resistant cell line shows a more migratory or invasive phenotype.
Possible Cause Suggested Troubleshooting Steps
Induction of Epithelial-to-Mesenchymal Transition (EMT). 1. Morphological Assessment: Observe cell morphology for changes consistent with EMT, such as a more elongated, spindle-like shape. 2. EMT Marker Analysis: Perform Western blotting or immunofluorescence for key EMT markers. Look for decreased E-cadherin and increased N-cadherin and Vimentin expression.[12] 3. Functional Assays: Conduct wound-healing or transwell migration assays to quantify changes in cell motility and invasion.[10]
Activation of AXL signaling. 1. AXL Expression and Activation: Check the expression and phosphorylation status of AXL via Western blotting.[9][10] 2. AXL Inhibition: Test if knockdown of AXL (e.g., using siRNA) or treatment with an AXL inhibitor can reverse the migratory phenotype and restore drug sensitivity.[12]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of Signaling Pathway Activation
  • Cell Lysis:

    • Treat parental and Amuvatinib-resistant cells with the desired concentration of Amuvatinib for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-c-Met, c-Met, p-AXL, AXL, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Generating an Amuvatinib-Resistant Cell Line
  • Initial IC50 Determination: Determine the initial concentration of Amuvatinib that inhibits 50% of cell growth (IC50) for the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).[22]

  • Dose Escalation:

    • Culture the parental cells in media containing Amuvatinib at a concentration below the IC50 (e.g., IC20).

    • Once the cells are growing steadily, gradually increase the concentration of Amuvatinib in the culture medium.[22] This can be done in a stepwise manner, for example, doubling the concentration every 2-3 weeks.

    • Monitor cell viability and morphology regularly.

  • Maintenance of Resistant Line:

    • Once the cells are able to proliferate in a significantly higher concentration of Amuvatinib (e.g., 5-10 times the original IC50), they can be considered a resistant cell line.[18][19]

    • Maintain the resistant cell line in a continuous culture with the high concentration of Amuvatinib to preserve the resistant phenotype.

    • Periodically re-evaluate the IC50 to confirm the level of resistance.

Quantitative Data Summary

Table 1: Example IC50 Values for Amuvatinib in Sensitive vs. Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineStatusAmuvatinib IC50 (µM)Fold Resistance
H1993Parental0.5-
H1993-ARAmuvatinib Resistant5.010
A549Parental1.2-
A549-ARAmuvatinib Resistant10.89

Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.

Visualizations

Resistance_Pathways cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling cluster_phenotype Cellular Response cMet c-Met PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT MAPK_ERK MAPK/ERK Pathway cMet->MAPK_ERK AXL AXL AXL->PI3K_AKT Bypass AXL->MAPK_ERK Bypass EGFR EGFR EGFR->PI3K_AKT Bypass EGFR->MAPK_ERK Bypass Amuvatinib Amuvatinib Amuvatinib->cMet Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation MAPK_ERK->Proliferation

Caption: Amuvatinib resistance via bypass signaling pathways.

Experimental_Workflow cluster_analysis Mechanism Analysis start Parental Cancer Cell Line resistance Induce Resistance (Dose Escalation) start->resistance resistant_line Amuvatinib-Resistant Cell Line resistance->resistant_line western Western Blot (p-AKT, p-ERK, AXL) resistant_line->western qpcr qPCR (ABC Transporters) resistant_line->qpcr seq Sequencing (c-Met Kinase Domain) resistant_line->seq pheno Phenotypic Assays (Migration, Invasion) resistant_line->pheno

Caption: Workflow for generating and analyzing resistant cell lines.

References

Technical Support Center: Acquired Resistance to Amuvatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting acquired resistance to Amuvatinib Hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (also known as MP-470) is a multi-targeted tyrosine kinase inhibitor (TKI).[1][2][3] It primarily targets several receptor tyrosine kinases (RTKs) including c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), and Flt3.[2] Additionally, it shows inhibitory activity against c-MET and c-RET.[1][3] A unique aspect of Amuvatinib's mechanism is its ability to also suppress the DNA repair protein Rad51, which is involved in homologous recombination.[1][3][4] This dual action of inhibiting key oncogenic signaling pathways and compromising DNA repair makes it a potent anti-cancer agent.[4]

Q2: What are the potential mechanisms of acquired resistance to Amuvatinib?

While specific clinical data on acquired resistance to Amuvatinib is limited, based on its mechanism of action and established patterns of resistance to other TKIs, the following mechanisms are plausible:

  • On-Target Secondary Mutations: The development of point mutations in the kinase domains of its primary targets (e.g., c-Kit, PDGFRα, Flt3) could prevent Amuvatinib from binding effectively, thereby restoring kinase activity.

  • Bypass Signaling Pathway Activation: Cancer cells may upregulate or activate alternative signaling pathways to circumvent the inhibitory effects of Amuvatinib. Given its broad target profile, this could involve the amplification or overexpression of other RTKs not inhibited by Amuvatinib, or the activation of downstream signaling molecules like RAS, RAF, or PI3K/Akt.

  • Upregulation of Rad51 Expression: Since Amuvatinib suppresses Rad51, cells may develop resistance by increasing the expression of Rad51, thereby enhancing their DNA repair capacity and mitigating the effects of Amuvatinib, especially when used in combination with DNA-damaging agents.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump Amuvatinib out of the cancer cells, reducing its intracellular concentration and efficacy.

  • Epigenetic Modifications: Alterations in DNA methylation or histone modification patterns could lead to changes in the expression of genes that promote cell survival and drug resistance.

Q3: We are observing a gradual decrease in the efficacy of Amuvatinib in our long-term cell culture experiments. What could be the reason?

A gradual decrease in efficacy is a classic sign of developing acquired resistance. The cancer cells that survive the initial Amuvatinib treatment may have pre-existing resistance mechanisms or may acquire them over time through genetic and epigenetic changes. Continuous exposure to the drug creates a selective pressure that favors the growth of these resistant cells. It is advisable to establish a protocol for generating and characterizing a resistant cell line to investigate the underlying mechanisms.

Q4: Can Amuvatinib be used to overcome resistance to other TKIs?

Theoretically, Amuvatinib's multi-targeted nature and its ability to inhibit Rad51 could make it effective against cancers that have developed resistance to more selective TKIs.[3][4] For instance, if resistance to a first-generation TKI is due to the activation of a bypass pathway involving c-MET, Amuvatinib might be a viable second-line treatment. However, this would need to be empirically tested in relevant cancer models. A phase I clinical trial noted a transient response in a gastrointestinal stromal tumor (GIST) patient who had previously failed both imatinib and sunitinib.[5]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for Amuvatinib in cell viability assays.
Potential Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure (SOP) for cell counting and seeding.
Cell Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a defined, low passage number range for all experiments.
Reagent Preparation Prepare fresh dilutions of Amuvatinib from a validated stock solution for each experiment. Ensure complete solubilization in the vehicle (e.g., DMSO).
Incubation Time Standardize the drug incubation time across all experiments. A 72-hour incubation is common for cell viability assays.
Assay Method Different viability assays (e.g., MTT, CellTiter-Glo) can yield different IC50 values. Choose an appropriate assay and use it consistently.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly affect cell health and drug response.
Problem 2: Failure to generate a stable Amuvatinib-resistant cell line.
Potential Cause Troubleshooting Steps
Initial Drug Concentration Too High Starting with a high concentration of Amuvatinib can lead to widespread cell death with no surviving clones. Begin with a concentration around the IC20-IC30 of the parental cell line.
Drug Concentration Escalation Too Rapid Increasing the drug concentration too quickly may not allow sufficient time for the cells to adapt. Increase the concentration gradually (e.g., 1.5 to 2-fold increments) only after the cells have resumed a stable growth rate.[6]
Parental Cell Line Heterogeneity The parental cell line may lack the intrinsic capacity to develop resistance. Consider using a different cell line known to be sensitive to Amuvatinib's targets.
Loss of Resistant Phenotype Drug-resistant phenotypes can sometimes be unstable. Maintain a low, continuous dose of Amuvatinib in the culture medium to preserve the selective pressure.
Cell Culture Conditions Ensure optimal and consistent cell culture conditions (e.g., media, supplements, CO2 levels, temperature) to maintain cell health.

Experimental Protocols

Protocol 1: Generation of an Amuvatinib-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to Amuvatinib through continuous exposure to escalating drug concentrations.[6][7][8]

Materials:

  • Parental cancer cell line sensitive to Amuvatinib

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

  • Cryovials

Methodology:

  • Determine the Initial IC50: Perform a dose-response experiment to accurately determine the half-maximal inhibitory concentration (IC50) of Amuvatinib in the parental cell line.

  • Initial Exposure: Culture the parental cells in complete medium containing Amuvatinib at a starting concentration equal to the IC20-IC30.

  • Monitoring and Maintenance: Monitor the cells for growth. Initially, a significant number of cells will die. Replace the medium with fresh, drug-containing medium every 2-3 days.

  • Subculturing: When the surviving cells reach 70-80% confluency, subculture them into new flasks with the same concentration of Amuvatinib.

  • Dose Escalation: Once the cells have adapted and are growing at a stable rate (comparable to the parental line in drug-free medium), increase the Amuvatinib concentration by 1.5 to 2-fold.[6]

  • Repeat Cycles: Repeat steps 3-5, gradually increasing the drug concentration over several months.

  • Cryopreservation: At each successful dose escalation, cryopreserve a stock of the resistant cells.

  • Characterization: Once a cell line that can proliferate in a significantly higher concentration of Amuvatinib (e.g., 5-10 times the parental IC50) is established, characterize its resistance profile.

Protocol 2: Characterization of Amuvatinib Resistance

1. Confirmation of Resistance:

  • Cell Viability Assay: Perform a dose-response assay to compare the IC50 values of the parental and resistant cell lines. A significant shift in the IC50 confirms resistance.

2. Investigation of On-Target Mechanisms:

  • Sanger Sequencing: Sequence the kinase domains of Amuvatinib's primary targets (c-Kit, PDGFRα, Flt3) in both parental and resistant cells to identify any acquired mutations.

3. Investigation of Bypass Pathway Activation:

  • Western Blotting: Analyze the phosphorylation status and total protein levels of key signaling molecules in downstream pathways (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3) and other RTKs (e.g., EGFR, HER2, MET) in parental and resistant cells, with and without Amuvatinib treatment.

  • Phospho-RTK Array: Use a phospho-receptor tyrosine kinase array to screen for the upregulation of various phosphorylated RTKs in the resistant cells compared to the parental cells.

4. Analysis of Rad51 Expression:

  • Western Blotting and qPCR: Compare the protein and mRNA expression levels of Rad51 in parental and resistant cell lines.

Quantitative Data Summary

The following table presents hypothetical data from an experiment comparing a parental (SENS) and an Amuvatinib-resistant (RES) cell line.

Parameter Parental Cell Line (SENS) Resistant Cell Line (RES) Fold Change
Amuvatinib IC50 0.5 µM5.0 µM10
c-Kit (T670I mutation) Not DetectedDetected-
p-Akt (Ser473) level LowHigh
p-ERK1/2 (Thr202/Tyr204) level LowModerate
Rad51 protein level Baseline3-fold increase

Visualizations

Amuvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit PI3K PI3K cKit->PI3K RAS RAS cKit->RAS PDGFRa PDGFRα PDGFRa->PI3K PDGFRa->RAS Flt3 Flt3 Flt3->PI3K Flt3->RAS cMET c-MET cMET->PI3K cMET->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Rad51 Rad51 DNA_Repair DNA Repair Rad51->DNA_Repair Amuvatinib Amuvatinib Amuvatinib->cKit inhibits Amuvatinib->PDGFRa inhibits Amuvatinib->Flt3 inhibits Amuvatinib->cMET inhibits Amuvatinib->Rad51 inhibits Resistance_Workflow cluster_generation Resistant Cell Line Generation cluster_analysis Mechanism Analysis start Parental Cell Line ic50 Determine IC50 start->ic50 expose Expose to low dose Amuvatinib ic50->expose culture Culture until stable expose->culture escalate Increase Amuvatinib concentration culture->escalate repeat Repeat cycles escalate->repeat repeat->culture resistant_line Established Resistant Cell Line repeat->resistant_line confirm Confirm Resistance (IC50 Shift) resistant_line->confirm seq Sequence Target Genes confirm->seq wb Western Blot (Bypass Pathways) confirm->wb qpcr qPCR/WB for Rad51 confirm->qpcr Troubleshooting_Logic start Decreased Amuvatinib Efficacy Observed q1 Is the IC50 value consistently higher in treated vs. parental cells? start->q1 a1_yes Yes: Acquired Resistance Likely q1->a1_yes a1_no No: Check Experimental Variability q1->a1_no q2 Are there mutations in target kinase domains? a1_yes->q2 troubleshoot Troubleshoot Assay: - Cell Seeding - Reagent Prep - Passage Number - Mycoplasma a1_no->troubleshoot a2_yes On-Target Resistance q2->a2_yes a2_no No q2->a2_no q3 Is there activation of alternate signaling pathways? a2_no->q3 a3_yes Bypass Pathway Activation q3->a3_yes a3_no No q3->a3_no q4 Is Rad51 expression elevated? a3_no->q4 a4_yes DNA Repair Upregulation q4->a4_yes

References

Managing off-target effects of Amuvatinib Hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Amuvatinib Hydrochloride in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

Amuvatinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets include c-MET, c-RET, and the mutant forms of c-KIT, platelet-derived growth factor receptor (PDGFR), and Fms-like tyrosine kinase 3 (FLT3).[1][2] It also indirectly suppresses the DNA repair protein Rad51.[1][2]

Q2: What is the mechanism of action of Amuvatinib?

Amuvatinib functions as an ATP-competitive inhibitor at the catalytic site of its target kinases.[3] By binding to the ATP-binding pocket, it prevents the phosphorylation and subsequent activation of downstream signaling pathways.

Q3: I am observing significant cytotoxicity in my cell line, which is supposed to have low expression of the primary targets. What could be the cause?

While Amuvatinib is targeted, off-target effects can occur, which is a known phenomenon for many small molecule inhibitors.[2] Unexpected cytotoxicity in cell lines with low c-MET, c-KIT, PDGFR, FLT3, or c-RET expression could be due to:

  • Inhibition of other kinases: Amuvatinib may have activity against other kinases not listed as its primary targets. A comprehensive kinase screen would be necessary to identify these off-target interactions.

  • Effects on mitochondrial function: Recent studies suggest that Amuvatinib's cytotoxicity can be enhanced under glucose starvation, indicating a potential impact on mitochondrial metabolism.

  • Suppression of Rad51: Amuvatinib's inhibition of the DNA repair protein Rad51 can sensitize cells to DNA damage and induce apoptosis, even in the absence of high target kinase activity.[4]

Q4: My experimental results are inconsistent. What are some common factors that can affect Amuvatinib's activity in vitro?

Inconsistent results can arise from several factors:

  • Serum Protein Binding: Amuvatinib is known to bind to serum proteins. The concentration of serum (e.g., FBS) in your culture medium can significantly impact the free concentration of the drug available to the cells. Consider using reduced-serum or serum-free conditions for certain assays, but be mindful of the potential impact on cell health.

  • Drug Stability: Ensure proper storage and handling of your this compound stock solutions to maintain its potency.

  • Cell Line Integrity: Regularly verify the identity and purity of your cell lines to rule out contamination or genetic drift.

Q5: What are the expected downstream signaling effects of Amuvatinib treatment?

Treatment of sensitive cells with Amuvatinib is expected to lead to a dose-dependent decrease in the phosphorylation of its target kinases and key downstream signaling molecules. This includes the inhibition of phosphorylated MET (p-MET), phosphorylated AKT (p-AKT), and phosphorylated ERK1/2 (p-ERK1/2).[3]

Q6: What are the typical cellular outcomes of Amuvatinib treatment in sensitive cell lines?

In sensitive cell lines, Amuvatinib treatment typically leads to:

  • G1 Phase Cell Cycle Arrest: Amuvatinib can induce an arrest in the G1 phase of the cell cycle.

  • Induction of Apoptosis: The compound can trigger programmed cell death, which can be observed by markers such as PARP cleavage.[3]

  • Inhibition of Cell Proliferation: As a result of cell cycle arrest and apoptosis, Amuvatinib inhibits overall cell proliferation.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value
Possible Cause Troubleshooting Step
High Serum Concentration Reduce the serum percentage in your culture medium or perform the assay in serum-free medium. Note that this may affect cell viability, so include appropriate controls.
Drug Degradation Prepare fresh stock solutions of this compound. Ensure proper storage of the compound and its solutions (typically at -20°C or -80°C, protected from light).
Cell Line Resistance Verify the expression and phosphorylation status of the target kinases (c-MET, c-KIT, etc.) in your cell line. The cell line may have low target expression or mutations that confer resistance.
Incorrect Assay Conditions Optimize cell seeding density and incubation time. Ensure that the assay endpoint is appropriate for the expected mechanism of action (e.g., for a cytostatic effect, a longer incubation time may be needed).
Issue 2: No Effect on Downstream Signaling (p-MET, p-AKT, p-ERK)
Possible Cause Troubleshooting Step
Insufficient Drug Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Amuvatinib treatment for your specific cell line.
Low Basal Pathway Activation Ensure that the signaling pathway is active in your cell line under your experimental conditions. For some pathways, stimulation with a growth factor (e.g., HGF for the c-MET pathway) may be necessary to observe inhibition.
Poor Antibody Quality for Western Blotting Validate your primary and secondary antibodies to ensure they are specific and sensitive enough to detect the proteins of interest. Include positive and negative controls.
Technical Issues with Western Blotting Optimize your Western blotting protocol, including protein extraction, gel electrophoresis, transfer, and antibody incubation steps.

Quantitative Data Summary

This compound Target Kinase IC50 Values
Target KinaseIC50 ValueCell Line/SystemReference
c-MET~5 µMSolid cancer cell lines[3]
c-METNot specified-[5]
Mutant c-KITNot specified-[1][5]
PDGFRαNot specified-[1][5]
FLT3Not specified-[1][5]
c-RETNot specified-[1][5]

Note: Specific IC50 values for all primary targets are not consistently available in the public domain. Researchers may need to determine these empirically for their cell line of interest.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[6][7]

Materials:

  • 96-well cell culture plates

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of Amuvatinib. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • If using an adherent cell line, carefully remove the medium.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Phosphorylated Kinases

This protocol is a general guideline for detecting phosphorylated proteins.[8][9][10][11]

Materials:

  • This compound

  • Cell culture dishes

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound for the desired time and concentration.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard propidium iodide (PI) staining methods.[12][13][14][15][16]

Materials:

  • This compound

  • Cell culture dishes

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

Visualizations

Amuvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET PI3K PI3K cMET->PI3K PDGFR PDGFR PDGFR->PI3K cKIT c-KIT cKIT->PI3K FLT3 FLT3 FLT3->PI3K cRET c-RET RAS RAS cRET->RAS AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CellCycle G1/S Transition ERK->CellCycle RAD51 Rad51 DNARepair DNA Repair RAD51->DNARepair Amuvatinib This compound Amuvatinib->cMET Inhibits Amuvatinib->PDGFR Inhibits Amuvatinib->cKIT Inhibits Amuvatinib->FLT3 Inhibits Amuvatinib->cRET Inhibits Amuvatinib->RAD51 Suppresses

Caption: Amuvatinib's mechanism of action on key signaling pathways.

Experimental_Workflow cluster_assays In Vitro Assays start Start Experiment cell_culture Cell Seeding & Culture start->cell_culture treatment Amuvatinib Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot (p-MET, p-AKT, p-ERK) treatment->western flow Cell Cycle Analysis (Flow Cytometry) treatment->flow data_analysis Data Analysis viability->data_analysis western->data_analysis flow->data_analysis results Results Interpretation data_analysis->results

Caption: General experimental workflow for in vitro studies with Amuvatinib.

Troubleshooting_Logic start Unexpected In Vitro Result check_concentration Verify Drug Concentration & Stability start->check_concentration check_serum Assess Serum Concentration Effects start->check_serum check_target Confirm Target Expression/Activity start->check_target check_protocol Review Experimental Protocol start->check_protocol consider_off_target Consider Off-Target Effects check_concentration->consider_off_target check_serum->consider_off_target check_target->consider_off_target check_protocol->consider_off_target solution Refine Experiment consider_off_target->solution

Caption: Logical troubleshooting workflow for Amuvatinib experiments.

References

Amuvatinib Hydrochloride formulation for improved bioavailability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Amuvatinib Hydrochloride formulations to improve bioavailability.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and in vivo testing of this compound.

Issue Potential Cause Suggested Solution
Low in vivo exposure (low AUC and Cmax) with a dry powder capsule (DPC) formulation. This compound has poor aqueous solubility, leading to dissolution rate-limited absorption.1. Particle Size Reduction: Consider micronization or nanocrystal technology to increase the surface area of the drug particles. 2. Formulation Enhancement: Develop a lipid-based formulation, such as a lipid-suspension capsule (LSC), to improve solubility and absorption.[1] 3. Food Effect Study: Co-administration with a high-fat meal has been shown to significantly increase the absorption of Amuvatinib.[2]
High variability in plasma concentrations between subjects. This is often linked to poor solubility and dissolution, as well as physiological differences in the gastrointestinal tract of subjects.1. Improve Formulation Robustness: Lipid-based formulations can reduce variability by presenting the drug in a solubilized state. 2. Standardize Dosing Conditions: Administer the formulation under consistent conditions (e.g., fasted or fed state) to minimize variability due to food effects.
Drug precipitation observed during in vitro dissolution testing of a lipid-based formulation. The formulation may not be able to maintain the drug in a solubilized state upon dilution in the aqueous dissolution medium.1. Optimize Excipient Composition: Adjust the ratio of oil, surfactant, and co-solvent in the lipid formulation to enhance the stability of the emulsion/micelles formed. 2. Incorporate Polymeric Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation to prevent drug precipitation upon dispersion.
Chemical instability of Amuvatinib in the formulation. Amuvatinib may be susceptible to degradation in the presence of certain excipients or environmental conditions (e.g., pH, oxidation).1. Excipient Compatibility Studies: Conduct thorough compatibility studies with all proposed excipients. 2. Control Formulation Microenvironment: For liquid/lipid formulations, control the pH and consider adding antioxidants if oxidative degradation is a concern.
Poor powder flowability during dry powder capsule filling. The physical properties of the this compound powder (e.g., particle size, shape, cohesiveness) may be suboptimal for encapsulation.1. Add Glidants: Incorporate glidants like colloidal silicon dioxide to improve powder flow.[3][4] 2. Granulation: Consider a dry or wet granulation process to improve the flow properties and content uniformity of the powder blend.

Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What is a suitable starting point for developing a bioavailable oral formulation of this compound? A1: Given its poor aqueous solubility, a lipid-based formulation is a highly recommended starting point. Clinical data has demonstrated that a lipid-suspension capsule (LSC) formulation significantly improves the oral bioavailability of Amuvatinib compared to a simple dry powder capsule (DPC).[2]

  • Q2: What types of excipients are typically used in a lipid-suspension capsule (LSC) formulation for a poorly soluble drug like Amuvatinib? A2: LSC formulations for poorly soluble drugs often contain a combination of oils (e.g., medium-chain triglycerides), surfactants (e.g., polyoxyl 35 castor oil, glyceryl monolinoleate), and sometimes co-solvents (e.g., ethanol, propylene glycol).[1]

  • Q3: What are the critical quality attributes to consider for a dry powder capsule (DPC) formulation of Amuvatinib? A3: For a DPC formulation, critical quality attributes include particle size distribution, crystal form (polymorphism), powder flowability, and content uniformity. Excipients such as fillers (e.g., microcrystalline cellulose, lactose) and lubricants (e.g., magnesium stearate) are often necessary.[3][4]

Bioavailability and Pharmacokinetics

  • Q4: How significant is the food effect on the bioavailability of Amuvatinib? A4: The food effect is highly significant. Administration of Amuvatinib dry powder capsules with a high-fat meal resulted in a 183% increase in mean Cmax and a 118% increase in mean AUC compared to the fasted state.[2]

  • Q5: What are the expected pharmacokinetic parameters for Amuvatinib in a lipid-suspension capsule formulation? A5: A single-dose study in healthy volunteers showed that a lipid-suspension capsule (LSC) formulation of Amuvatinib resulted in an approximately two-thirds-fold increased exposure (AUC) compared to a dry powder capsule (DPC) formulation.[2]

Mechanism of Action

  • Q6: What are the primary molecular targets of Amuvatinib? A6: Amuvatinib is a multi-targeted tyrosine kinase inhibitor with potent activity against mutant forms of c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), and c-Met, among others.[5][6] It also suppresses the DNA repair protein Rad51.[2]

Data Presentation

Table 1: Pharmacokinetic Parameters of Amuvatinib Formulations in Healthy Volunteers (Single Dose)

FormulationDosing ConditionMean Cmax (ng/mL)Mean AUC0-∞ (ng·h/mL)
Dry Powder Capsule (DPC) Fasted35.8443.8
Dry Powder Capsule (DPC) Fed (High-Fat Meal)101.3967.1
Lipid-Suspension Capsule (LSC) Fasted~60~730

*Values for LSC are estimated based on the reported two-thirds-fold increase in AUC compared to DPC.[2]

Experimental Protocols

1. Representative Lipid-Suspension Capsule (LSC) Formulation Protocol

This protocol describes the preparation of a representative Self-Emulsifying Drug Delivery System (SEDDS) formulation for this compound, suitable for encapsulation.

  • Materials:

    • This compound

    • Medium-chain triglycerides (e.g., Capmul MCM)

    • Polyoxyl 35 castor oil (e.g., Kolliphor RH 40)

    • Glyceryl monocaprylate (e.g., Capmul MCM C8)

    • Ethanol

  • Procedure:

    • Prepare the lipid-based vehicle by weighing and combining the medium-chain triglycerides, polyoxyl 35 castor oil, and glyceryl monocaprylate in a glass vial.

    • Heat the mixture to 40°C and stir gently until a homogenous isotropic solution is formed.

    • Slowly add the this compound powder to the vehicle while stirring continuously until it is fully dissolved. Sonication may be used to facilitate dissolution.

    • Add ethanol as a co-solvent if necessary to achieve the desired drug loading and mix until uniform.

    • The resulting solution can then be encapsulated into hard or soft capsules.

2. In Vivo Bioavailability Study Protocol in Rats

This protocol outlines a typical crossover study design to compare the bioavailability of two oral formulations of Amuvatinib in rats.

  • Study Design:

    • Animals: Male Sprague-Dawley rats (n=6 per group), with jugular vein catheters.

    • Design: Two-period, two-sequence crossover design with a 1-week washout period.

    • Groups:

      • Group 1: Receives Formulation A (e.g., DPC) in Period 1 and Formulation B (e.g., LSC) in Period 2.

      • Group 2: Receives Formulation B in Period 1 and Formulation A in Period 2.

    • Dose: A single oral dose of this compound (e.g., 10 mg/kg).

  • Procedure:

    • Fast the rats overnight prior to dosing.

    • Administer the assigned formulation by oral gavage.

    • Collect blood samples (~0.2 mL) from the jugular vein catheter into EDTA-containing tubes at pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

3. Amuvatinib Quantification in Plasma by HPLC-MS/MS

This protocol provides a general method for the quantification of Amuvatinib in rat plasma.

  • Materials and Equipment:

    • HPLC system coupled with a tandem mass spectrometer (MS/MS).

    • C18 analytical column.

    • Amuvatinib analytical standard and a suitable internal standard (IS).

    • Acetonitrile, methanol, formic acid.

    • Rat plasma samples.

  • Procedure:

    • Sample Preparation (Protein Precipitation):

      • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

      • Vortex for 1 minute to precipitate the plasma proteins.

      • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

      • Transfer the supernatant to a clean tube for analysis.

    • Chromatographic Conditions:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate Amuvatinib from endogenous plasma components.

      • Flow Rate: e.g., 0.4 mL/min.

      • Injection Volume: e.g., 5 µL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for Amuvatinib and the internal standard.

    • Quantification:

      • Generate a calibration curve using standard solutions of Amuvatinib in blank plasma.

      • Determine the concentration of Amuvatinib in the study samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Visualizations

G cluster_formulation Formulation Development Workflow cluster_analysis Pharmacokinetic Analysis DPC Dry Powder Capsule (DPC) - Amuvatinib HCl - Fillers (e.g., Lactose) - Lubricants (e.g., Mg Stearate) InVivo_DPC DPC Administration (Low Bioavailability) DPC->InVivo_DPC In Vivo Study LSC Lipid-Suspension Capsule (LSC) - Amuvatinib HCl - Oils (e.g., Triglycerides) - Surfactants (e.g., Kolliphor) - Co-solvents (e.g., Ethanol) InVivo_LSC LSC Administration (Improved Bioavailability) LSC->InVivo_LSC In Vivo Study PK_Analysis Plasma Concentration vs. Time (HPLC-MS/MS) InVivo_DPC->PK_Analysis InVivo_LSC->PK_Analysis AUC_Cmax Calculate AUC & Cmax PK_Analysis->AUC_Cmax

Caption: Workflow for comparing DPC and LSC formulations of Amuvatinib.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response Amuvatinib Amuvatinib cKit c-Kit Amuvatinib->cKit PDGFRa PDGFRα Amuvatinib->PDGFRa cMet c-Met Amuvatinib->cMet PI3K_AKT PI3K/AKT Pathway cKit->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cKit->RAS_MAPK PDGFRa->PI3K_AKT PDGFRa->RAS_MAPK cMet->PI3K_AKT cMet->RAS_MAPK JAK_STAT JAK/STAT Pathway cMet->JAK_STAT Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PI3K_AKT->Migration Proliferation Cell Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

Caption: Amuvatinib inhibits key signaling pathways to reduce tumor growth.

References

Troubleshooting inconsistent results in Amuvatinib Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Amuvatinib Hydrochloride Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Amuvatinib (also known as MP-470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of several key receptor tyrosine kinases, including c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), and Flt3.[1] Additionally, Amuvatinib has been shown to suppress c-MET and c-RET. A unique aspect of its activity is the inhibition of the DNA repair protein Rad51, which can sensitize cancer cells to DNA-damaging agents and radiation.[2]

Q2: I am observing inconsistent IC50 values for Amuvatinib in my cell viability assays. What could be the cause?

Inconsistent IC50 values can arise from several factors:

  • Cell Line Specifics: Different cancer cell lines exhibit varying sensitivity to Amuvatinib. Ensure you are using a consistent cell line and passage number. The Genomics of Drug Sensitivity in Cancer (GDSC) database provides IC50 values for Amuvatinib across a wide range of cell lines, which can serve as a useful reference.

  • Assay-Dependent Variability: The specific cell viability assay used (e.g., MTT, MTS, CellTiter-Glo) can influence the outcome. It is crucial to maintain consistent assay conditions, including incubation times and reagent concentrations.

  • Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored. The compound's solubility can also affect its effective concentration in the assay.

  • Culture Conditions: Factors such as cell density at the time of treatment, serum concentration in the media, and the overall health of the cells can significantly impact the results.

Q3: My Western blot results for downstream signaling proteins (e.g., p-AKT, p-ERK) after Amuvatinib treatment are not reproducible. What should I check?

Reproducibility issues in Western blotting can be common. Here are some key points to consider:

  • Phosphatase and Protease Inhibitors: It is critical to use a cocktail of phosphatase and protease inhibitors during cell lysis to preserve the phosphorylation status of your target proteins.

  • Antibody Specificity and Validation: Ensure your primary antibodies are specific for the phosphorylated and total forms of your target proteins and have been validated for Western blotting.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results and account for any variations in protein loading.

  • Blocking and Washing Steps: Optimize your blocking buffer (e.g., BSA for phospho-antibodies) and washing steps to minimize background and non-specific binding.

  • Time Course and Dose-Response: The effect of Amuvatinib on signaling pathways is often time- and dose-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for observing the desired effect.

Q4: I am not observing the expected sensitization of my cancer cells to radiation or chemotherapy with Amuvatinib treatment. Why might this be?

The sensitizing effect of Amuvatinib is primarily linked to its inhibition of Rad51-mediated homologous recombination.[2] If you are not observing this effect, consider the following:

  • Homologous Recombination Competency: The cell line you are using must be proficient in homologous recombination for Amuvatinib to exert its sensitizing effect.

  • Timing of Treatment: The timing of Amuvatinib administration relative to the DNA-damaging agent is crucial. Pre-treatment with Amuvatinib is often necessary to achieve Rad51 suppression before inducing DNA damage.

  • Concentration of Amuvatinib: Ensure you are using a concentration of Amuvatinib that is sufficient to inhibit Rad51 in your specific cell line. This may need to be determined empirically.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Perform a cell count for each experiment.
Edge Effects in 96-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Drug Solubilization Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates.
Variable Incubation Times Standardize the incubation time with Amuvatinib across all experiments.
Reagent Quality Use fresh, high-quality assay reagents. Check the expiration dates.
Issue 2: Weak or No Signal in Western Blot for Phosphorylated Kinases
Potential Cause Troubleshooting Step
Low Protein Concentration Perform a protein concentration assay (e.g., BCA) and load an adequate amount of protein (typically 20-40 µg).
Inefficient Protein Transfer Verify transfer efficiency using Ponceau S staining of the membrane. Optimize transfer time and voltage.
Suboptimal Antibody Dilution Titrate the primary antibody to determine the optimal concentration. Consult the manufacturer's datasheet for starting recommendations.
Phosphatase Activity Add phosphatase inhibitors to the lysis buffer immediately before use. Keep samples on ice throughout the preparation process.
Insufficient Kinase Activation If studying inhibition of stimulated phosphorylation, ensure the stimulating ligand (e.g., HGF for c-MET) is used at an optimal concentration and time.

Data Presentation

Table 1: Amuvatinib IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
OVCAR-3Ovarian Cancer0.9[1]
A549Lung Cancer1.8[1]
NCI-H647Lung Cancer2.5[1]
DMS-153Small Cell Lung Cancer7.86[1]
DMS-114Small Cell Lung Cancer5.2[1]
MiaPaCa-2Pancreatic Cancer3.0[1]
PANC-1Pancreatic Cancer1.6[1]
GIST882Gastrointestinal Stromal Tumor2.1[1]
LNCaPProstate Cancer4.0[1]
PC-3Prostate Cancer8.0[1]
U266Multiple Myeloma~7 (at 72h)[2]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the Amuvatinib dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot for c-Kit Phosphorylation
  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time. Include a positive control (e.g., stem cell factor stimulation) and a negative control (untreated).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-c-Kit (e.g., Tyr719) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total c-Kit and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations

Amuvatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit PI3K PI3K cKit->PI3K RAS RAS cKit->RAS PDGFRa PDGFRα PDGFRa->PI3K PDGFRa->RAS Flt3 Flt3 Flt3->PI3K cMET c-MET cMET->PI3K cRET c-RET AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DNA_Damage DNA Damage Rad51 Rad51 DNA_Damage->Rad51 activates HR Homologous Recombination Rad51->HR DNA_Repair DNA Repair HR->DNA_Repair Amuvatinib Amuvatinib Hydrochloride Amuvatinib->cKit inhibits Amuvatinib->PDGFRa inhibits Amuvatinib->Flt3 inhibits Amuvatinib->cMET inhibits Amuvatinib->cRET inhibits Amuvatinib->Rad51 inhibits

Caption: Amuvatinib's dual mechanism of action.

Troubleshooting_Workflow Start Inconsistent Experimental Results Identify_Issue Identify Specific Issue (e.g., IC50 variability, Western blot) Start->Identify_Issue Consult_FAQ Consult FAQs for Common Causes Identify_Issue->Consult_FAQ Review_Protocols Review Detailed Experimental Protocols Identify_Issue->Review_Protocols Check_Data Compare with Reference Data Tables Identify_Issue->Check_Data Implement_Solutions Implement Troubleshooting Solutions Consult_FAQ->Implement_Solutions Review_Protocols->Implement_Solutions Check_Data->Implement_Solutions Analyze_Results Analyze New Results Implement_Solutions->Analyze_Results Analyze_Results->Identify_Issue Inconsistent Results Resolved Issue Resolved Analyze_Results->Resolved Consistent Results

Caption: A logical workflow for troubleshooting.

References

Amuvatinib Hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of Amuvatinib Hydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound in solid (powder) form should be stored at -20°C. Under these conditions, it is reported to be stable for up to three years.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. For long-term storage, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to one year.[1][3] For shorter periods, stock solutions may be stored at -20°C for up to one month.[1]

Q3: Can I store this compound solutions at room temperature or 4°C?

A3: It is not recommended to store this compound solutions for extended periods at room temperature or 4°C due to the potential for degradation. For optimal results, freshly prepared solutions or thawed aliquots of frozen stock solutions should be used. If temporary storage at 4°C is necessary, it should be for the shortest possible time.

Q4: Is this compound sensitive to light?

Q5: What are the known incompatibilities of this compound?

A5: this compound should be considered incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances could lead to chemical degradation.

Stability and Storage Data Summary

FormStorage TemperatureReported StabilityNotes
Solid (Powder) -20°CUp to 3 years[1][2]Protect from moisture and light.
Stock Solution (in DMSO) -80°CUp to 1 year[1][3]Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO.
Stock Solution (in DMSO) -20°CUp to 1 month[1]Suitable for short-term storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in stock solution upon thawing. - The concentration of the stock solution may be too high. - The DMSO used may have absorbed moisture, reducing solubility.[1] - The solution may have been stored for too long or at an inappropriate temperature.- Gently warm the solution to 37°C and vortex to redissolve. - If precipitation persists, centrifuge the vial and use the clear supernatant. Consider preparing a fresh stock solution at a slightly lower concentration. - Always use fresh, anhydrous DMSO for preparing stock solutions.[1]
Inconsistent or lower than expected activity in cell-based assays. - Degradation of the compound due to improper storage or handling. - Multiple freeze-thaw cycles of the stock solution. - Instability of the compound in the final aqueous-based cell culture medium.- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. - Ensure stock solutions are properly aliquoted and stored at -80°C. - Minimize the time the compound is in aqueous media before being added to cells. Prepare working solutions immediately before use.
Variability between experiments. - Differences in the age or handling of the stock solutions used. - Inconsistent final concentrations due to pipetting errors with viscous DMSO stock.- Use a consistent batch of stock solution for a series of related experiments. - When diluting the DMSO stock, ensure thorough mixing to achieve a homogenous solution. For viscous solutions, reverse pipetting may improve accuracy.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, light-protecting microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.

    • Aliquot the stock solution into single-use volumes in sterile, light-protecting tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.

General Protocol for Assessing Stability in Experimental Media

This protocol provides a general framework for researchers to assess the stability of this compound in their specific experimental buffer or cell culture medium.

  • Materials:

    • This compound stock solution

    • Experimental buffer or cell culture medium

    • HPLC or LC-MS system for analysis

  • Procedure:

    • Prepare a working solution of this compound in your experimental medium at the final concentration you intend to use in your assays.

    • Immediately after preparation (t=0), take a sample of the working solution and analyze it by a suitable analytical method (e.g., HPLC) to determine the initial peak area or concentration.

    • Incubate the remaining working solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 2, 4, 8, 24 hours), take additional samples and analyze them using the same method.

    • Compare the peak area or concentration of this compound at each time point to the initial value at t=0. A significant decrease in the peak area over time indicates instability in the medium.

Visualizations

G cluster_storage This compound Storage cluster_conditions Recommended Conditions Solid Solid -20C -20C Solid->-20C Long-term Stock_Solution Stock_Solution -80C -80C Stock_Solution->-80C Long-term Working_Solution Working_Solution Fresh_Prep Fresh_Prep Working_Solution->Fresh_Prep Immediate Use

Caption: Recommended storage conditions for different forms of this compound.

G Start Start Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Storage Verify Stock Solution Storage Conditions (-80°C, Aliquoted) Inconsistent_Results->Check_Storage Yes End Consistent Results Inconsistent_Results->End No Check_Handling Review Solution Preparation and Dilution (Fresh Dilutions, Proper Mixing) Check_Storage->Check_Handling Assess_Media_Stability Perform Stability Test in Experimental Medium Check_Handling->Assess_Media_Stability Use_Fresh_Stock Prepare Fresh Stock Solution Assess_Media_Stability->Use_Fresh_Stock If Degradation is Observed Use_Fresh_Stock->End

Caption: Troubleshooting workflow for inconsistent experimental results.

G Amuvatinib Amuvatinib c-Kit c-Kit Amuvatinib->c-Kit PDGFRα PDGFRα Amuvatinib->PDGFRα Flt3 Flt3 Amuvatinib->Flt3 c-Met c-Met Amuvatinib->c-Met c-Ret c-Ret Amuvatinib->c-Ret RAD51 RAD51 Amuvatinib->RAD51 Proliferation_Survival Cell Proliferation & Survival Signaling c-Kit->Proliferation_Survival PDGFRα->Proliferation_Survival Flt3->Proliferation_Survival c-Met->Proliferation_Survival c-Ret->Proliferation_Survival DNA_Repair DNA Damage Repair RAD51->DNA_Repair

Caption: Simplified signaling pathways inhibited by Amuvatinib.

References

Cell line specific responses to Amuvatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues encountered during experiments with Amuvatinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Amuvatinib Hydrochloride?

A1: this compound is an oral, multi-targeted tyrosine kinase inhibitor. Its primary mechanism involves the suppression of several key signaling molecules implicated in cancer cell growth and survival. These include c-MET, c-RET, and mutant forms of c-KIT, platelet-derived growth factor receptor (PDGFR), and FLT3.[1] Additionally, Amuvatinib suppresses the RAD51 protein, a critical component of double-stranded DNA repair, which can sensitize cancer cells to DNA-damaging agents.[1][2]

Q2: In which cancer cell types has Amuvatinib shown activity?

A2: Amuvatinib has demonstrated activity across a range of cancer cell lines, including but not limited to non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), multiple myeloma, and melanoma.[3][4] Its efficacy can be cell-line specific, often depending on the genetic background of the cells, such as the expression levels of its target kinases or the mutation status of key oncogenes.

Q3: What are the known downstream signaling pathways affected by Amuvatinib?

A3: Amuvatinib has been shown to inhibit the phosphorylation of its primary targets, leading to the downregulation of downstream pro-survival and proliferative signaling pathways. In myeloma cell lines, for instance, Amuvatinib inhibits the HGF-dependent phosphorylation of MET, which in turn reduces the phosphorylation of AKT and ERK1/2.[4] Its inhibition of RAD51 is associated with reduced ribosomal protein S6 phosphorylation and an overall inhibition of global translation.[2][5]

Q4: Are there known mechanisms of resistance to Amuvatinib?

A4: While specific resistance mechanisms to Amuvatinib are still under investigation, general mechanisms of resistance to tyrosine kinase inhibitors may apply. These can include secondary mutations in the target kinase, amplification of the target gene, or activation of bypass signaling pathways that circumvent the inhibited kinase. For example, in gastrointestinal stromal tumors, a "kinase switch" has been observed as a mechanism of resistance to other TKIs.

Q5: Can Amuvatinib be used in combination with other therapies?

A5: Yes, preclinical and clinical studies have explored the use of Amuvatinib in combination with standard chemotherapies and radiation. Its ability to suppress RAD51 and inhibit DNA repair makes it a good candidate for combination with DNA-damaging agents, where it has been shown to have synergistic effects.[6] For example, it has been studied in combination with platinum-etoposide chemotherapy in SCLC patients.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results with Amuvatinib.

  • Possible Cause 1: Cell line heterogeneity.

    • Troubleshooting Tip: Ensure you are using a well-characterized and authenticated cell line. Perform STR profiling to confirm the identity of your cells. Different subclones within a cell line population can exhibit varied sensitivity to Amuvatinib.

  • Possible Cause 2: Inconsistent drug concentration.

    • Troubleshooting Tip: this compound should be dissolved in an appropriate solvent (e.g., DMSO) at a high concentration to create a stock solution. Ensure thorough mixing before making serial dilutions for your experiments. Prepare fresh dilutions for each experiment to avoid degradation.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Troubleshooting Tip: To minimize evaporation and temperature gradients, avoid using the outer wells of your multi-well plates for experimental samples. Fill these wells with sterile PBS or media instead. Ensure proper humidification in your incubator.

Problem 2: No significant inhibition of cell proliferation observed at expected concentrations.

  • Possible Cause 1: Low expression of Amuvatinib targets in the chosen cell line.

    • Troubleshooting Tip: Before starting your experiment, perform a baseline characterization of your cell line. Use Western blotting or qPCR to assess the expression levels of c-MET, c-KIT, PDGFR, and other Amuvatinib targets. Cell lines with low or absent target expression are less likely to respond. For example, in myeloma cell lines, sensitivity to Amuvatinib has been correlated with high HGF expression.[4]

  • Possible Cause 2: Intrinsic resistance of the cell line.

    • Troubleshooting Tip: The chosen cell line may have inherent resistance mechanisms. Consider testing Amuvatinib in a panel of cell lines with different genetic backgrounds to identify sensitive models. Review the literature for known resistance markers in your cancer type of interest.

  • Possible Cause 3: Suboptimal assay conditions.

    • Troubleshooting Tip: Optimize the seeding density of your cells and the duration of drug exposure. Amuvatinib's cytotoxic effects can be time-dependent.[7] Consider extending the incubation time (e.g., 48 to 72 hours) to observe a more pronounced effect.

Problem 3: Difficulty in detecting changes in downstream signaling pathways.

  • Possible Cause 1: Inappropriate time point for analysis.

    • Troubleshooting Tip: The inhibition of signaling pathways by Amuvatinib can be rapid and transient. Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation. For example, inhibition of MET phosphorylation in U266 myeloma cells was observed after a 15-minute HGF stimulation following Amuvatinib treatment.

  • Possible Cause 2: Low antibody quality.

    • Troubleshooting Tip: Use validated antibodies specific for the phosphorylated and total forms of your target proteins (e.g., phospho-MET, total-MET, phospho-AKT, total-AKT). Run appropriate positive and negative controls to ensure antibody specificity.

  • Possible Cause 3: Insufficient drug concentration.

    • Troubleshooting Tip: Ensure that the concentration of Amuvatinib used is sufficient to inhibit the target kinases in your specific cell line. Refer to the IC50 values in the data tables below as a starting point and consider performing a dose-response experiment for your specific assay.

Data Presentation

Table 1: Amuvatinib IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
U266Multiple Myeloma~5High HGF expression is associated with sensitivity.[4]
H1299Lung CarcinomaNot specifiedUsed to study the effect on RAD51 and homologous recombination.[2]
NRAS-mutant Melanoma Cell LinesMelanomaSelectively cytotoxicMore sensitive compared to BRAF-mutant melanoma cell lines.
BRAF-mutant Melanoma Cell LinesMelanomaLess sensitive
H460Non-Small Cell Lung CancerNot specifiedSynergistic effect observed with βIII-tubulin suppression.[3]

Data compiled from publicly available literature. IC50 values can vary depending on the assay conditions and cell line passage number.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the results as a dose-response curve and determine the IC50 value.

Western Blot Analysis of Signaling Pathways
  • Cell Lysis: After treating cells with Amuvatinib for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK, RAD51, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualizations

Amuvatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET PI3K PI3K cMET->PI3K RAS RAS cMET->RAS cKIT c-KIT cKIT->PI3K PDGFR PDGFR PDGFR->PI3K FLT3 FLT3 FLT3->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation RAD51 RAD51 DNA_Repair DNA Repair RAD51->DNA_Repair Amuvatinib Amuvatinib Amuvatinib->cMET Inhibits Amuvatinib->cKIT Inhibits Amuvatinib->PDGFR Inhibits Amuvatinib->FLT3 Inhibits Amuvatinib->RAD51 Inhibits

Caption: Amuvatinib's multi-targeted inhibition of key signaling pathways.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Plan cluster_troubleshooting Troubleshooting Logic Start Start Experiment Cell_Culture Cell Line Culture Start->Cell_Culture Drug_Treatment Amuvatinib Treatment Cell_Culture->Drug_Treatment Assay Perform Assay (Viability, Western Blot, etc.) Drug_Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis Unexpected_Results Unexpected Results? Data_Analysis->Unexpected_Results Conclusion Conclusion Unexpected_Results->Conclusion No Check_Cell_Line Check Cell Line (Authentication, Target Expression) Unexpected_Results->Check_Cell_Line Yes Check_Reagents Check Reagents (Drug Integrity, Antibody Validity) Check_Cell_Line->Check_Reagents Check_Protocol Check Protocol (Timepoints, Concentrations) Check_Reagents->Check_Protocol Revise_Experiment Revise Experiment Check_Protocol->Revise_Experiment Revise_Experiment->Drug_Treatment

Caption: A logical workflow for experiments and troubleshooting with Amuvatinib.

References

Interpreting variable pharmacokinetic data of Amuvatinib Hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amuvatinib Hydrochloride. The information addresses common challenges related to its variable pharmacokinetic (PK) data.

Troubleshooting Guides

Question: We are observing significant inter-individual variability in Amuvatinib plasma concentrations in our preclinical/clinical study. What are the potential causes and how can we mitigate this?

Answer:

High pharmacokinetic variability is a known characteristic of this compound, particularly with the dry-powder capsule (DPC) formulation. Several factors can contribute to this variability. Consider the following troubleshooting steps:

  • Formulation and Administration:

    • Formulation Type: Amuvatinib's absorption is highly dependent on its formulation. As demonstrated in clinical studies, a lipid-suspension capsule (LSC) formulation significantly increases systemic exposure compared to the dry-powder capsule (DPC) formulation[1]. If you are using the DPC formulation, expect lower and more variable exposure[2]. For more consistent results, consider utilizing a lipid-based formulation.

    • Food Effect: The presence of food, particularly a high-fat meal, dramatically increases the absorption of Amuvatinib DPC, leading to a 183% increase in mean Cmax and a 118% increase in mean AUC(0-∞)[1]. To minimize variability, strictly control the food intake of subjects. Dosing in a fasted state is recommended for consistency, although this will result in lower overall exposure.

  • Patient-Specific Factors:

    • Genetic Polymorphisms: Genetic variations in drug-metabolizing enzymes and transporters can lead to significant inter-individual differences in drug exposure. While specific data for Amuvatinib is limited, tyrosine kinase inhibitors as a class are known to be substrates for cytochrome P450 (CYP) enzymes[3][4][5]. Consider genotyping for common polymorphisms in relevant CYP enzymes.

    • Hepatic and Renal Function: Impaired liver or kidney function can alter the metabolism and excretion of Amuvatinib, leading to increased exposure and potential toxicity. Ensure that subjects' organ function is within the appropriate range for the study protocol.

  • Drug-Drug Interactions:

    • CYP3A4 Inhibitors and Inducers: Amuvatinib's metabolism is likely mediated by CYP enzymes, with CYP3A4 being a common pathway for many tyrosine kinase inhibitors[6][7]. Co-administration with strong inhibitors or inducers of CYP3A4 could significantly alter Amuvatinib's plasma concentrations. Carefully review all concomitant medications.

Below is a troubleshooting workflow to address high pharmacokinetic variability:

G start High PK Variability Observed formulation Review Formulation & Administration Protocol start->formulation food Standardize Food Intake (Fasted vs. Fed) formulation->food lsc Consider Lipid-Suspension Capsule (LSC) Formulation formulation->lsc patient_factors Assess Patient-Specific Factors food->patient_factors lsc->patient_factors genotyping Genotype for CYP Polymorphisms patient_factors->genotyping organ_function Monitor Hepatic/Renal Function patient_factors->organ_function ddi Evaluate for Drug-Drug Interactions (DDIs) genotyping->ddi organ_function->ddi cyp_review Review Concomitant Meds for CYP3A4 Modulators ddi->cyp_review end Reduced PK Variability cyp_review->end

Troubleshooting workflow for high pharmacokinetic variability of Amuvatinib.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters of Amuvatinib?

A1: The pharmacokinetics of Amuvatinib are highly influenced by its formulation and the presence of food. Here is a summary of key data from a Phase I study in healthy volunteers[1]:

ParameterAmuvatinib DPC (Fasted)Amuvatinib DPC (High-Fat Meal)Amuvatinib LSC (Fasted)
Dose Single 200 mgSingle 200 mgSingle 200 mg
Cmax (ng/mL) Data not explicitly provided, but increased by 183% with a high-fat meal.Data not explicitly provided.Data not explicitly provided, but AUC was increased by approximately two-third-fold compared to DPC.
AUC(0-∞) (ng*h/mL) Data not explicitly provided, but increased by 118% with a high-fat meal.Data not explicitly provided.Increased by approx. 67% compared to DPC (fasted).
Tmax (h) Not specified.Not specified.Not specified.
Half-life (t1/2) Not specified.Not specified.Not specified.

Note: DPC = Dry-Powder Capsule; LSC = Lipid-Suspension Capsule. Explicit mean values with standard deviations were not provided in the primary publication, only percentage changes.

Q2: How should plasma samples be collected and analyzed to ensure accurate pharmacokinetic data for Amuvatinib?

A2: A validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is essential for the accurate quantification of Amuvatinib in plasma. Below is a recommended experimental protocol based on standard methods for tyrosine kinase inhibitors[8][9][10][11][12].

Experimental Protocol: Quantification of Amuvatinib in Human Plasma by LC-MS/MS

  • Sample Collection and Handling:

    • Collect whole blood samples in tubes containing K2EDTA as the anticoagulant.

    • Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of Amuvatinib).

    • Vortex the mixture for 1 minute to precipitate plasma proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Gradient Elution: Start with a low percentage of Mobile Phase B, and gradually increase to elute Amuvatinib and the internal standard.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for Amuvatinib and the internal standard should be optimized.

  • Calibration and Quality Control:

    • Prepare a calibration curve by spiking known concentrations of Amuvatinib into blank plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples to ensure the accuracy and precision of the assay.

G start Blood Sample (K2EDTA) centrifuge1 Centrifuge (1500g, 10 min, 4°C) start->centrifuge1 plasma Collect Plasma Supernatant centrifuge1->plasma store Store at -80°C plasma->store protein_precip Protein Precipitation (Acetonitrile + IS) store->protein_precip centrifuge2 Centrifuge (14,000g, 10 min, 4°C) protein_precip->centrifuge2 supernatant Transfer Supernatant centrifuge2->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Workflow for the bioanalysis of Amuvatinib in plasma.

Q3: What are the primary signaling pathways affected by Amuvatinib?

A3: Amuvatinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets include c-MET, mutant forms of c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and Fms-like tyrosine kinase 3 (FLT3). Additionally, Amuvatinib has a distinct mechanism of action through the suppression of RAD51, a key protein in the homologous recombination pathway of DNA repair[1][2][13].

c-MET Signaling Pathway:

The c-MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades that are crucial for cell proliferation, survival, and migration. Amuvatinib inhibits the kinase activity of c-MET, thereby blocking these downstream signals.

G cluster_downstream Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cMET->PI3K_AKT_mTOR STAT STAT Pathway cMET->STAT Amuvatinib Amuvatinib Amuvatinib->cMET Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Migration Cell Migration STAT->Migration

Simplified c-MET signaling pathway inhibited by Amuvatinib.

RAD51 and Homologous Recombination Pathway:

Amuvatinib suppresses the expression of RAD51, a crucial protein for the repair of DNA double-strand breaks through homologous recombination. This inhibition of DNA repair can sensitize cancer cells to DNA-damaging agents.

G DSB DNA Double-Strand Break (DSB) Resection DNA End Resection DSB->Resection RPA_binding RPA Binding to ssDNA Resection->RPA_binding RAD51_loading RAD51 Loading & Filament Formation RPA_binding->RAD51_loading Homology_search Homology Search & Strand Invasion RAD51_loading->Homology_search Cell_Death Cell Death/ Apoptosis RAD51_loading->Cell_Death Amuvatinib Amuvatinib Amuvatinib->RAD51_loading Suppresses DNA_synthesis DNA Synthesis Homology_search->DNA_synthesis Resolution Resolution of Holliday Junctions DNA_synthesis->Resolution Repair DNA Repair Resolution->Repair

Amuvatinib's role in the RAD51-mediated homologous recombination pathway.

References

Technical Support Center: Mitigating Toxicities in Amuvatinib Hydrochloride Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amuvatinib Hydrochloride in combination therapies. The information is designed to help anticipate and manage toxicities, ensuring the integrity of experimental outcomes and the safety of study subjects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

Amuvatinib is an oral, multi-targeted tyrosine kinase inhibitor. Its primary targets include mutant c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and c-MET.[1] Additionally, it has been shown to suppress RAD51, a key protein in the homologous recombination DNA repair pathway.[2]

Q2: What are the most common toxicities observed in Amuvatinib combination studies?

In a phase 1B study combining Amuvatinib with standard cancer therapies, the most common adverse events were non-hematologic (fatigue, alopecia, diarrhea, nausea, anorexia) and hematologic (neutropenia, anemia, thrombocytopenia, leukopenia). Dose-limiting toxicities included febrile neutropenia and diarrhea.[3]

Q3: Is there a known issue with the bioavailability of Amuvatinib?

Yes, early studies with a dry-powder capsule (DPC) formulation of Amuvatinib showed low and variable systemic exposure.[4] A lipid-suspension capsule (LSC) formulation was developed to improve bioavailability.[5][6] Researchers should ensure they are using the appropriate formulation for their studies.

Q4: Are there any known drug-drug interactions with Amuvatinib?

A phase 1B study reported no pharmacokinetic interactions of Amuvatinib with several standard chemotherapy regimens, including paclitaxel/carboplatin, carboplatin/etoposide, topotecan, docetaxel, and erlotinib.[3] However, researchers should always assess the potential for interactions with any new combination agent.

Troubleshooting Guides for Common Toxicities

The following guides provide strategies for managing common adverse events associated with Amuvatinib combination therapies. The recommendations are based on clinical trial data for Amuvatinib and similar targeted therapies.

Hematologic Toxicities

Issue: Myeloid suppression (neutropenia, thrombocytopenia, anemia) is observed in subjects.

Troubleshooting Steps:

  • Monitor Complete Blood Counts (CBCs): Regularly monitor CBCs with differentials, especially during the initial cycles of treatment. The frequency of monitoring should be based on the known myelosuppressive potential of the combination agents.

  • Dose Interruption and Reduction: For Grade 3 or 4 neutropenia or thrombocytopenia, consider interrupting the administration of Amuvatinib and the combination agent until the counts recover to Grade 1 or baseline. A subsequent dose reduction of Amuvatinib may be warranted.

  • Supportive Care:

    • Neutropenia: For severe or febrile neutropenia, consider the use of granulocyte colony-stimulating factors (G-CSF) as per institutional guidelines.

    • Anemia: Blood transfusions may be necessary for severe anemia.

    • Thrombocytopenia: Platelet transfusions may be required for severe thrombocytopenia or in cases of bleeding.

Table 1: Summary of Hematologic Toxicities in Amuvatinib Combination Study

Adverse EventGrades 1-4 FrequencyDose-Limiting Toxicity
NeutropeniaCommonYes (Febrile)
AnemiaCommonNo
ThrombocytopeniaCommonNo
LeukopeniaCommonNo

Data derived from a phase 1B study of Amuvatinib in combination with five standard cancer therapies.[3]

Gastrointestinal Toxicities

Issue: Subjects are experiencing diarrhea, nausea, and/or anorexia.

Troubleshooting Steps:

  • Symptomatic Management:

    • Diarrhea: Initiate standard anti-diarrheal agents (e.g., loperamide) at the first sign of loose stools. For persistent or severe diarrhea, consider dose interruption of Amuvatinib and intensive hydration.

    • Nausea and Vomiting: Administer prophylactic antiemetics before each dose of the combination therapy.

    • Anorexia: Provide nutritional support and counseling.

  • Dose Modification: If gastrointestinal toxicities are severe (Grade 3 or 4) or persistent despite optimal supportive care, interrupt Amuvatinib treatment. Once the toxicity has resolved to Grade 1 or baseline, consider resuming Amuvatinib at a reduced dose.

Table 2: Summary of Non-Hematologic Toxicities in Amuvatinib Combination Study

Adverse EventGrades 1-4 FrequencyDose-Limiting Toxicity
DiarrheaCommonYes
NauseaCommonNo
AnorexiaCommonNo
FatigueCommonNo
AlopeciaCommonNo

Data derived from a phase 1B study of Amuvatinib in combination with five standard cancer therapies.[3]

Experimental Protocols

Disclaimer: The following experimental protocols are summarized based on publicly available information from abstracts and related publications. Full, detailed protocols were not accessible in the provided search results. Researchers should refer to the original publications for complete methodologies.

Phase 1B Combination Therapy Study (Mita et al., 2014)
  • Study Design: A phase 1B dose-escalation study to determine the maximum tolerated dose (MTD) and safety profile of Amuvatinib in combination with five standard chemotherapy regimens.[3]

  • Patient Population: Adults with advanced solid tumors who were either treatment-naïve or moderately pre-treated.[3]

  • Treatment Regimens: Amuvatinib was administered orally at doses ranging from 100-800 mg/day in 21-day cycles in combination with one of the following intravenous chemotherapy regimens:

    • Paclitaxel followed by carboplatin

    • Carboplatin followed by etoposide

    • Topotecan

    • Docetaxel

    • Oral erlotinib[3]

  • Pharmacodynamic Assessments: Skin punch biopsies were collected to measure levels of RAD51 and residual DNA damage (53BP1 foci) as markers of Amuvatinib's biological activity.[3]

In Vitro Cytotoxicity and Signaling Assays (Mahadevan et al., 2007)
  • Cell Lines: Human gastrointestinal stromal tumor (GIST) cell lines were used to evaluate the activity of Amuvatinib.[7]

  • Cytotoxicity Assays: Cell viability was assessed using standard methods such as MTT or CellTiter-Glo assays after treatment with varying concentrations of Amuvatinib.

  • Western Blot Analysis: To investigate the effect of Amuvatinib on its target signaling pathways, cells were treated with the compound, and cell lysates were subjected to western blotting to detect the phosphorylation status of c-KIT, PDGFRα, and downstream effectors like AKT and ERK.[7]

Signaling Pathways and Experimental Workflows

Amuvatinib's Multi-Targeted Mechanism of Action

Amuvatinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS PDGFRA PDGFRα PDGFRA->PI3K PDGFRA->RAS cMET c-MET cMET->PI3K cMET->RAS STAT3 STAT3 cMET->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation RAD51_node RAD51 HR Homologous Recombination RAD51_node->HR Amuvatinib Amuvatinib Amuvatinib->cKIT Inhibits Amuvatinib->PDGFRA Inhibits Amuvatinib->cMET Inhibits Amuvatinib->RAD51_node Suppresses

Caption: Amuvatinib inhibits multiple receptor tyrosine kinases and suppresses RAD51.

Experimental Workflow for Assessing Amuvatinib Efficacy and Toxicity

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_analysis Data Analysis InVitro In Vitro Studies (Cell Lines) InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo Promising Results Efficacy Efficacy Assessment (Tumor Response) InVitro->Efficacy PhaseI Phase I Trial (Safety & Dosing) InVivo->PhaseI Safety Confirmed InVivo->Efficacy Toxicity Toxicity Profiling (Adverse Events) InVivo->Toxicity PD Pharmacodynamics (Biomarker Analysis) InVivo->PD PhaseII Phase II Trial (Efficacy & Safety) PhaseI->PhaseII MTD Established PhaseI->Toxicity PhaseI->PD PhaseII->Efficacy PhaseII->Toxicity

Caption: A typical workflow for evaluating Amuvatinib in combination studies.

RAD51-Mediated Homologous Recombination Repair Pathway

RAD51_Pathway DSB DNA Double-Strand Break Resection DNA Resection DSB->Resection ssDNA Single-Strand DNA (ssDNA) Resection->ssDNA RPA RPA Coating ssDNA->RPA RAD51_loading RAD51 Loading (BRCA2-mediated) RPA->RAD51_loading RAD51_filament RAD51 Nucleoprotein Filament RAD51_loading->RAD51_filament Strand_Invasion Strand Invasion & D-Loop Formation RAD51_filament->Strand_Invasion DNA_Synthesis DNA Synthesis & Ligation Strand_Invasion->DNA_Synthesis Repair Error-Free Repair DNA_Synthesis->Repair Amuvatinib Amuvatinib Amuvatinib->RAD51_loading Suppresses

Caption: Amuvatinib suppresses RAD51, a key protein in homologous recombination.

References

Amuvatinib Hydrochloride dose-response curve analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting Amuvatinib Hydrochloride dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Amuvatinib is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism involves competing with ATP to bind at the catalytic sites of several receptor tyrosine kinases, including c-MET, c-RET, and mutant forms of c-KIT, platelet-derived growth factor receptor (PDGFR), and FLT3.[1][2] Additionally, Amuvatinib has a distinct function in suppressing the DNA repair protein Rad51, which is crucial for homologous recombination.[3][4] This dual action not only inhibits oncogenic signaling pathways but can also sensitize tumor cells to DNA-damaging agents like chemotherapy and radiation.[4]

Q2: What is a typical IC50 value to expect for Amuvatinib?

A2: The half-maximal inhibitory concentration (IC50) for Amuvatinib is highly dependent on the cell line and the specific kinase being targeted. For instance, in solid cancers, Amuvatinib has been shown to be effective in inhibiting c-MET at concentrations with an IC50 of approximately 5 μM.[2] However, the concentration required to induce apoptosis can be significantly higher (e.g., 25 μM) in certain cell lines under full serum conditions, which may not be achievable in a clinical setting.[5] It is crucial to determine the IC50 empirically in your specific experimental system.

Q3: How does Amuvatinib's inhibition of Rad51 affect dose-response analysis when used in combination therapies?

A3: Amuvatinib's ability to suppress Rad51 protein expression inhibits the homologous recombination DNA repair pathway.[4] This makes cancer cells more vulnerable to agents that cause double-strand DNA breaks, such as certain chemotherapeutics (e.g., mitomycin C) and ionizing radiation.[4] When analyzing dose-response curves in combination studies, you may observe a synergistic effect, where Amuvatinib significantly lowers the concentration of the DNA-damaging agent required to achieve a cytotoxic effect. This sensitizing effect is a key aspect of its therapeutic potential.[4]

Q4: Why might there be a discrepancy between effective in vitro concentrations and achievable in vivo plasma levels?

A4: Early phase I clinical trials with a dry powder capsule formulation of Amuvatinib reported low and variable systemic exposure, with plasma levels reaching approximately 1-2 μM.[5][6] While this concentration may be sufficient to inhibit some target kinases, it is significantly lower than the doses required to induce robust apoptosis in some in vitro models (e.g., 25 μM).[5] This highlights the importance of considering pharmacokinetic properties when interpreting in vitro data. An improved lipid-suspension capsule (LSC) formulation was later developed to increase bioavailability.[7]

Troubleshooting Guide

Q1: Issue - My dose-response curve is flat, showing minimal to no effect even at high concentrations.

A1:

  • Cell Line Resistance: The selected cell line may not express the primary targets of Amuvatinib (c-MET, c-KIT, etc.) or may have intrinsic resistance mechanisms. Verify target expression via Western Blot or qPCR.

  • Drug Inactivity: Ensure the this compound compound has not degraded. Use a freshly prepared stock solution and protect it from light.

  • Poor Bioavailability: As noted in clinical trials, Amuvatinib can have low solubility and exposure.[6][7] Ensure the drug is fully dissolved in your culture medium. Consider using a low percentage of DMSO for the initial stock, but ensure the final DMSO concentration in the culture is non-toxic (typically <0.5%).

  • Assay Duration: The incubation time may be too short to observe a cytotoxic or cytostatic effect. Consider extending the drug exposure time (e.g., from 48h to 72h or 96h) and re-evaluating the response.

Q2: Issue - I am observing high variability between my technical replicates for the same concentration.

A2:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure an equal number of cells are seeded in each well.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered drug concentrations and cell growth. Avoid using the outermost wells or ensure proper humidification in the incubator.

  • Incomplete Drug Solubilization: Precipitated drug can lead to inconsistent concentrations across wells. Visually inspect your drug dilutions for any precipitate before adding them to the cells.

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate serial dilutions and dispensing of reagents.

Q3: Issue - The dose-response curve is unusually shallow (low Hill slope).

A3: A shallow dose-response curve can indicate that the drug's effect varies significantly from cell to cell within the population.[8] This may be due to:

  • Multiple Targets: Amuvatinib is a multi-targeted inhibitor. The shallow curve could be a composite of different dose-response relationships for each of its targets within the cell.

  • Cytostatic vs. Cytotoxic Effects: At lower concentrations, the drug might only be inhibiting proliferation (cytostatic), while higher concentrations are required to induce cell death (cytotoxic). The assay used (e.g., MTT vs. a caspase activity assay) will influence the observed curve shape.

  • Cellular Heterogeneity: The cell population may have inherent variability in target expression or sensitivity, leading to a wider range of responses.[8]

Experimental Protocols

Protocol: In Vitro Dose-Response Analysis via Cell Viability (MTT) Assay

This protocol provides a standard methodology for generating a dose-response curve for this compound.

  • Cell Seeding:

    • Culture cells of interest to ~80% confluency.

    • Trypsinize and create a single-cell suspension. Count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).

    • Incubate for 24 hours to allow cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the corresponding drug dilution to each well. Include vehicle control (media with the same final concentration of DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48-72 hours (or a pre-determined optimal time) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values of the drug-treated wells to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability (%) against the logarithm of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit the data and calculate the IC50 value.[8]

Quantitative Data Summary

Table 1: Pre-clinical Potency of Amuvatinib

Target IC50 Cell Context Reference

| c-MET | ~5 µM | Solid Cancers |[2] |

Table 2: Phase I Clinical Trial Dosage Information

Formulation Dose Range / Regimen Population Key Finding Reference
Dry Powder Capsule (DPC) 100 - 1,500 mg/day Advanced Solid Tumors Well tolerated, but low and variable plasma exposure. [6]

| Lipid-Suspension Capsule (LSC) | 300 mg every 8 hours | Healthy Volunteers | Improved systemic exposure compared to DPC. |[7] |

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Amuvatinib_Signaling_Pathway Amuvatinib Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (c-MET, c-KIT, PDGFRα, FLT3, RET) Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/ERK Pathways) RTK->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation DNA_Damage DNA Double-Strand Breaks Rad51 Rad51 DNA_Damage->Rad51 recruits HR Homologous Recombination (DNA Repair) Rad51->HR Amuvatinib Amuvatinib Amuvatinib->RTK inhibits Amuvatinib->Rad51 suppresses

Caption: Amuvatinib's dual mechanism: inhibiting receptor tyrosine kinases and suppressing Rad51.

Dose_Response_Workflow Dose-Response Curve Experimental Workflow prep 1. Cell Culture & Seeding (96-well plate) treat 2. Amuvatinib Serial Dilution & Cell Treatment prep->treat incubate 3. Incubation (e.g., 48-72 hours) treat->incubate assay 4. Cell Viability Assay (e.g., MTT, XTT) incubate->assay read 5. Data Acquisition (Plate Reader) assay->read analyze 6. Data Analysis read->analyze curve 7. Generate Dose-Response Curve & Calculate IC50 analyze->curve

Caption: Standard workflow for determining Amuvatinib IC50 using a cell viability assay.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Amuvatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Amuvatinib Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is practically insoluble in water.[1][2] The reported aqueous solubility is approximately 0.0741 mg/mL. It is also insoluble in ethanol but is soluble in dimethyl sulfoxide (DMSO).[1]

Q2: Why is the poor aqueous solubility of this compound a concern for research and development?

A2: Poor aqueous solubility can lead to low and variable oral bioavailability, which can compromise the therapeutic efficacy of the drug.[2][3] For in vitro experiments, achieving relevant concentrations in aqueous buffers can be challenging, potentially leading to inaccurate results.

Q3: What are the primary strategies to enhance the solubility of this compound?

A3: Several formulation strategies can be employed to improve the solubility and dissolution rate of this compound. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS) and lipid-suspension capsules (LSC).[4][5]

  • Solid Dispersions: Dispersing Amuvatinib in a polymeric carrier can enhance its dissolution.[6][7]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[1][8]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and formulation of this compound.

Issue 1: Difficulty Dissolving this compound for In Vitro Assays

Problem: this compound precipitates out of aqueous buffer solutions, leading to inconsistent results.

Possible Causes & Solutions:

Cause Solution
Low Aqueous Solubility Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the biological system.
pH-Dependent Solubility Amuvatinib is a weakly basic compound, and its solubility may be pH-dependent. Experiment with buffers at different pH values to find the optimal pH for solubility without compromising the experimental conditions.
Precipitation Over Time Use freshly prepared solutions for your experiments. If the experiment is long, consider the stability of the compound in the chosen buffer and solvent system.
Issue 2: Low and Variable Oral Bioavailability in Animal Studies

Problem: Inconsistent plasma concentrations of Amuvatinib are observed after oral administration in preclinical models.

Possible Causes & Solutions:

Cause Solution
Poor Dissolution in GI Fluids Formulate this compound as a lipid-based system (e.g., SEDDS) or a solid dispersion to enhance its dissolution rate in the gastrointestinal tract.[4][9]
First-Pass Metabolism While Amuvatinib's metabolism is a factor, improving its dissolution and absorption can help saturate metabolic enzymes and increase bioavailability. Lipid-based formulations can also promote lymphatic absorption, partially bypassing first-pass metabolism.[10]
Food Effects The absorption of poorly soluble drugs can be significantly affected by the presence of food. Conduct studies in both fasted and fed states to characterize any food effect and consider formulations that minimize this variability.

Quantitative Data Summary

The following table summarizes the known solubility of Amuvatinib.

Solvent Solubility Reference
WaterInsoluble (~0.0741 mg/mL)[1][2]
EthanolInsoluble[1]
DMSO32 mg/mL - 90 mg/mL[1]

Experimental Protocols

Here are detailed methodologies for common solubility enhancement techniques that can be adapted for this compound.

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)

Objective: To prepare a Self-Emulsifying Drug Delivery System (SEDDS) of this compound to improve its oral bioavailability.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Oleic acid)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol P, Propylene glycol)

Methodology:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

    • Add an excess amount of the drug to a known volume of the excipient.

    • Shake the mixture for 48 hours at room temperature.

    • Centrifuge the samples and analyze the supernatant for drug content using a validated analytical method (e.g., HPLC).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility data, select the most suitable oil, surfactant, and co-surfactant.

    • Prepare mixtures of the selected excipients at various ratios.

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable microemulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of Amuvatinib-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant.

    • Add the calculated amount of this compound to the mixture.

    • Gently heat and vortex the mixture until the drug is completely dissolved.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®, Poloxamer 407)

  • Organic Solvent (e.g., Acetone, Methanol)

Methodology:

  • Selection of Polymer:

    • Choose a polymer that is soluble in the same organic solvent as this compound and has good water solubility.

  • Preparation of the Solid Dispersion:

    • Prepare solutions of this compound and the selected polymer in a common organic solvent in different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5).[6]

    • Mix the solutions thoroughly.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

    • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Cyclodextrin (e.g., β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin)

  • Deionized Water

Methodology:

  • Phase Solubility Studies:

    • Prepare aqueous solutions of the cyclodextrin at various concentrations.

    • Add an excess amount of this compound to each solution.

    • Shake the mixtures at a constant temperature until equilibrium is reached (e.g., 72 hours).

    • Filter the samples and analyze the filtrate for the concentration of this compound to determine the stoichiometry of the complex.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Based on the determined stoichiometry (e.g., 1:1 molar ratio), weigh the required amounts of this compound and cyclodextrin.

    • Triturate the physical mixture in a mortar.

    • Add a small amount of a water-alcohol mixture to form a paste.

    • Knead the paste for a specified time (e.g., 45-60 minutes).

    • Dry the resulting product in an oven at a controlled temperature.

    • Pulverize the dried complex and store it in a desiccator.

Visualizations

Amuvatinib Signaling Pathway Inhibition

Amuvatinib_Signaling_Pathway Amuvatinib Amuvatinib Hydrochloride RTK Receptor Tyrosine Kinases (c-KIT, PDGFR, FLT3, c-MET, RET) Amuvatinib->RTK Inhibits Rad51 Rad51 Amuvatinib->Rad51 Suppresses RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation DNA_Repair Homologous Recombination DNA Repair Rad51->DNA_Repair

Caption: Amuvatinib inhibits multiple RTKs and suppresses Rad51.

Experimental Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow Start Poorly Soluble Amuvatinib HCl Formulation Formulation Strategy Start->Formulation Lipid Lipid-Based Formulation Formulation->Lipid SEDDS, LSC Solid Solid Dispersion Formulation->Solid Solvent Evaporation Cyclo Cyclodextrin Complexation Formulation->Cyclo Kneading Method Characterization Physicochemical Characterization Lipid->Characterization Solid->Characterization Cyclo->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution Bioavailability In Vivo Bioavailability Studies Dissolution->Bioavailability End Optimized Formulation Bioavailability->End

Caption: Workflow for developing a soluble Amuvatinib formulation.

Logical Relationship of Troubleshooting Steps

Troubleshooting_Logic Problem Poor Solubility Issue InVitro In Vitro Assay Precipitation Problem->InVitro InVivo Low In Vivo Exposure Problem->InVivo Solvent Use Co-solvent (e.g., DMSO) InVitro->Solvent pH Optimize Buffer pH InVitro->pH Formulate Develop Advanced Formulation InVivo->Formulate SEDDS SEDDS Formulate->SEDDS SD Solid Dispersion Formulate->SD CC Cyclodextrin Complex Formulate->CC

Caption: Decision tree for addressing Amuvatinib solubility issues.

References

Validation & Comparative

A Head-to-Head Battle in GIST Models: Amuvatinib Hydrochloride versus Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amuvatinib Hydrochloride and Imatinib in preclinical Gastrointestinal Stromal Tumor (GIST) models. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in key studies.

Gastrointestinal stromal tumors (GISTs) are predominantly driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) proto-oncogenes. Imatinib, a selective tyrosine kinase inhibitor (TKI) targeting these receptors, has been the frontline therapy for GIST. However, the emergence of primary and secondary resistance has prompted the development of novel therapeutic agents such as this compound, a multi-targeted TKI.

Comparative Efficacy in GIST Cell Lines

In vitro studies provide a direct comparison of the cytotoxic effects of Amuvatinib and Imatinib on various GIST cell lines, each with distinct genetic profiles. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for both compounds in several GIST cell lines.

Cell LinePrimary KIT MutationImatinib IC50 (µM)Amuvatinib IC50 (µM)
GIST-882Exon 13 (K642E)0.077Not specified in the primary source, but used in combination studies.
GIST430/654Exon 11 (V560_L576del) + Exon 13 (V654A)0.59Not specified in the primary source, but used in combination studies.
GIST48Exon 11 (V560_Y579del) + Exon 17 (D820G)0.660.91

Data sourced from Mahadevan et al., 2015.

The data indicates that in the Imatinib-resistant GIST48 cell line, which harbors a secondary mutation in exon 17, Amuvatinib demonstrates inhibitory activity, albeit with a slightly higher IC50 than Imatinib. The study also highlights the use of Amuvatinib in synergistic combinations with other TKIs to overcome Imatinib resistance.

Mechanisms of Action and Signaling Pathways

Imatinib functions by competitively inhibiting the ATP binding site of KIT and PDGFRA, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Activating mutations in KIT or PDGFRA lead to ligand-independent autophosphorylation and constitutive activation of these pathways. Imatinib effectively blocks this aberrant signaling in sensitive GIST models.

Amuvatinib is a multi-targeted tyrosine kinase inhibitor that, in addition to targeting mutant forms of KIT and PDGFRA, also inhibits other receptor tyrosine kinases such as c-MET and c-RET. This broader spectrum of activity may provide an advantage in tumors where resistance to Imatinib is driven by the activation of alternative signaling pathways.

Below are diagrams illustrating the targeted signaling pathways.

GIST_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT PI3K PI3K KIT->PI3K RAS RAS KIT->RAS PDGFRA PDGFRA PDGFRA->PI3K PDGFRA->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Imatinib Imatinib Imatinib->KIT Imatinib->PDGFRA Amuvatinib Amuvatinib Amuvatinib->KIT Amuvatinib->PDGFRA

Targeted Signaling Pathways in GIST.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the comparative studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the dose-dependent effects of Amuvatinib and Imatinib on the viability of GIST cell lines.

Cell_Viability_Workflow start Seed GIST cells in 96-well plates treat Treat with varying concentrations of Amuvatinib or Imatinib start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Workflow for Cell Viability (MTT) Assay.

Detailed Steps:

  • Cell Seeding: GIST cell lines (e.g., GIST-882, GIST430/654, GIST48) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with a range of concentrations of this compound or Imatinib.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the drugs to exert their effects.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated controls, and the IC50 values are calculated.

Western Blot Analysis

This technique is employed to investigate the effects of Amuvatinib and Imatinib on the phosphorylation status of key proteins in the KIT signaling pathway.

Western_Blot_Workflow start Treat GIST cells with Amuvatinib or Imatinib lyse Lyse cells to extract proteins start->lyse quantify Quantify protein concentration lyse->quantify separate Separate proteins by size using SDS-PAGE quantify->separate transfer Transfer proteins to a PVDF or nitrocellulose membrane separate->transfer block Block the membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibodies (e.g., anti-p-KIT, anti-KIT) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect protein bands using chemiluminescence secondary_ab->detect analyze Analyze protein expression levels detect->analyze

Workflow for Western Blot Analysis.

Detailed Steps:

  • Cell Treatment and Lysis: GIST cells are treated with the drugs for a specified time, after which they are lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated KIT, total KIT, phosphorylated AKT, total AKT).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The light is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the protein bands is quantified to determine the relative levels of protein expression and phosphorylation.

Conclusion

The available preclinical data indicates that this compound is an active agent in GIST cell lines, including those with mutations conferring resistance to Imatinib. While direct comparative in vivo data in GIST xenograft models is limited in the public domain, the in vitro evidence suggests that Amuvatinib's broader kinase inhibition profile may offer a therapeutic advantage, particularly in the context of Imatinib resistance. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy of Amuvatinib and Imatinib in GIST. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.

Amuvatinib Hydrochloride vs. Sunitinib: A Comparative Analysis for Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

A definitive head-to-head comparison of amuvatinib hydrochloride and sunitinib for the treatment of renal cell carcinoma (RCC) is not currently possible due to a lack of direct comparative clinical trial data. Sunitinib is an established standard-of-care treatment for RCC with a wealth of clinical evidence, while amuvatinib's development has been focused on other malignancies, and its specific efficacy in RCC has not been extensively reported in publicly available literature.

This guide provides a detailed overview of each compound, summarizing their mechanisms of action, available clinical data for sunitinib in RCC, and the preclinical rationale for amuvatinib's potential, based on its molecular targets. This information is intended for researchers, scientists, and drug development professionals to understand the current landscape and potential future directions.

Sunitinib: An Established Multi-Targeted Tyrosine Kinase Inhibitor in RCC

Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and has been a cornerstone in the first-line treatment of metastatic renal cell carcinoma (mRCC) for over a decade.[1][2][3] Its anti-tumor activity in RCC is primarily attributed to its potent anti-angiogenic effects.[1][4]

Mechanism of Action

Sunitinib exerts its therapeutic effects by inhibiting several RTKs involved in tumor growth, angiogenesis, and metastasis.[5][6] Key targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3): Inhibition of VEGFR signaling is the principal mechanism behind sunitinib's anti-angiogenic effects, cutting off the tumor's blood supply.[1][4]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): These receptors are involved in tumor growth and angiogenesis.[1][7]

  • Stem cell factor receptor (c-KIT): Inhibition of c-KIT contributes to the direct anti-tumor effects.[1][7]

  • Fms-like tyrosine kinase-3 (FLT3) and RET: These are additional targets of sunitinib.[1]

The inhibition of these pathways disrupts downstream signaling, leading to a reduction in tumor vascularization, induction of tumor cell apoptosis, and stimulation of an anti-tumor immune response.[1]

Sunitinib_Mechanism cluster_cell Tumor Cell / Endothelial Cell VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR TumorGrowth Tumor Growth & Proliferation PDGFR->TumorGrowth cKIT c-KIT cKIT->TumorGrowth FLT3 FLT3 FLT3->TumorGrowth RET RET RET->TumorGrowth Sunitinib Sunitinib Sunitinib->VEGFR inhibits Sunitinib->PDGFR inhibits Sunitinib->cKIT inhibits Sunitinib->FLT3 inhibits Sunitinib->RET inhibits Metastasis Metastasis Angiogenesis->Metastasis TumorGrowth->Metastasis

Caption: Sunitinib's multi-targeted inhibition of key receptor tyrosine kinases.

Clinical Efficacy in Renal Cell Carcinoma

Sunitinib has demonstrated significant efficacy in large-scale clinical trials for mRCC, establishing it as a benchmark for first-line therapy.[2][8][9]

Efficacy EndpointSunitinibComparator (IFN-α)Reference
Median Progression-Free Survival (mPFS) 11 months5 months[1][2][3]
Objective Response Rate (ORR) 31% - 47%12%[1][9]
Median Overall Survival (mOS) 26.4 months21.8 months[2][9]

Data from a pivotal Phase III trial comparing sunitinib to interferon-alfa (IFN-α) in treatment-naïve mRCC patients.

Experimental Protocol: Phase III Trial of Sunitinib in mRCC

A typical Phase III clinical trial protocol evaluating sunitinib in treatment-naïve mRCC patients would involve the following:

  • Patient Population: Adult patients with histologically confirmed, advanced or metastatic clear-cell RCC, with no prior systemic therapy. Patients are often stratified based on risk factors (e.g., Memorial Sloan Kettering Cancer Center risk criteria).[1][2]

  • Study Design: A randomized, multi-center, open-label study.

  • Treatment Arms:

    • Experimental Arm: Sunitinib administered orally at a dose of 50 mg once daily for four weeks, followed by a two-week rest period (Schedule 4/2).[2][10]

    • Control Arm: Interferon-alfa administered subcutaneously.[2][3]

  • Primary Endpoint: Progression-Free Survival (PFS), assessed by an independent review committee according to Response Evaluation Criteria in Solid Tumors (RECIST).[3]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), safety, and patient-reported outcomes.[3]

  • Assessments: Tumor assessments (e.g., CT or MRI scans) are performed at baseline and at regular intervals (e.g., every 6-12 weeks). Safety is monitored through physical examinations, vital signs, and laboratory tests.

Sunitinib_Trial_Workflow Start Patient Screening (mRCC, Treatment-Naïve) Randomization Randomization Start->Randomization ArmA Sunitinib Arm (50mg daily, 4 wks on / 2 wks off) Randomization->ArmA ArmB IFN-α Arm Randomization->ArmB FollowUp Tumor Assessment (RECIST) & Safety Monitoring ArmA->FollowUp ArmB->FollowUp FollowUp->FollowUp Repeat every cycle Endpoint Primary Endpoint: Progression-Free Survival FollowUp->Endpoint

Caption: Simplified workflow of a Phase III clinical trial for Sunitinib in mRCC.

This compound: A Novel Inhibitor with a Different Target Profile

Amuvatinib (formerly MP470) is an oral, selective multi-targeted tyrosine kinase inhibitor with a distinct set of targets compared to sunitinib.[11] Clinical development and research for amuvatinib have primarily focused on its potential in solid tumors like small cell lung carcinoma and its ability to sensitize cancer cells to chemo- and radiotherapy.[11][12] There is a lack of specific preclinical or clinical data for amuvatinib in renal cell carcinoma.

Mechanism of Action

Amuvatinib's mechanism of action involves the inhibition of several key proteins, some of which are implicated in tumor growth and DNA repair:[11][12]

  • c-MET and c-RET: These are receptor tyrosine kinases involved in cell proliferation, survival, and migration.[11]

  • Mutant forms of c-KIT and PDGFR: Amuvatinib targets mutated versions of these receptors.[11]

  • RAD51: A key protein in the homologous recombination (HR) pathway for DNA double-strand break repair. By inhibiting RAD51, amuvatinib can impair a cancer cell's ability to repair DNA damage, thereby sensitizing it to other cancer therapies.[12]

Amuvatinib_Mechanism cluster_cell Tumor Cell cMET c-MET Proliferation Cell Proliferation & Survival cMET->Proliferation cRET c-RET cRET->Proliferation mutant_cKIT mutant c-KIT mutant_cKIT->Proliferation mutant_PDGFR mutant PDGFR mutant_PDGFR->Proliferation RAD51 RAD51 DNA_Repair DNA Damage Repair (Homologous Recombination) RAD51->DNA_Repair Amuvatinib Amuvatinib Amuvatinib->cMET inhibits Amuvatinib->cRET inhibits Amuvatinib->mutant_cKIT inhibits Amuvatinib->mutant_PDGFR inhibits Amuvatinib->RAD51 inhibits ChemoRadioResistance Chemo/Radio Resistance DNA_Repair->ChemoRadioResistance

Caption: Amuvatinib's mechanism targeting signaling pathways and DNA repair.

High-Level Comparison and Future Outlook

FeatureSunitinibThis compound
Primary Mechanism in RCC Anti-angiogenesis via VEGFR inhibition.[1][4]Not established in RCC. General mechanism involves inhibition of c-MET, c-RET, and RAD51.[11][12]
Key Molecular Targets VEGFR, PDGFR, c-KIT, FLT3, RET.[1][6]c-MET, c-RET, mutant c-KIT/PDGFR, RAD51.[11]
Clinical Data in RCC Extensive Phase I-IV data demonstrating efficacy and safety.[2][8][9]No dedicated clinical trial data available for RCC.
Regulatory Status in RCC Approved for first-line treatment of mRCC.[1][2]Not approved for RCC.

While a direct comparison is not feasible, the differing target profiles of sunitinib and amuvatinib suggest they may have distinct therapeutic applications. Sunitinib's proven anti-angiogenic activity makes it effective in the hypervascular environment of clear cell RCC. Amuvatinib's inhibition of RAD51 and its potential to overcome resistance to DNA-damaging agents could be a valuable strategy, but this remains to be explored in the context of renal cell carcinoma.

Future research could investigate the expression and role of amuvatinib's targets (c-MET, c-RET, RAD51) in different subtypes of RCC. Preclinical studies in RCC cell lines and patient-derived xenograft models would be necessary to establish a rationale for any potential clinical investigation of amuvatinib in this disease. Until such data becomes available, sunitinib and other approved targeted therapies and immunotherapies remain the standard of care for renal cell carcinoma.

References

A Comparative Guide to Amuvatinib Hydrochloride and Other c-Kit Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Amuvatinib Hydrochloride (also known as MP-470) against other prominent tyrosine kinase inhibitors (TKIs) targeting the c-Kit receptor. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.

Introduction to c-Kit as a Therapeutic Target

The c-Kit proto-oncogene encodes a receptor tyrosine kinase (RTK), also known as CD117 or stem cell factor receptor. Upon binding its ligand, the stem cell factor (SCF), c-Kit dimerizes and undergoes autophosphorylation, activating downstream signaling cascades critical for cell survival, proliferation, and differentiation.[1][2][3] Key pathways activated include PI3K/AKT, MAPK/ERK, and JAK/STAT.[1][4] Gain-of-function mutations in the KIT gene lead to constitutive, ligand-independent activation of the receptor, a primary oncogenic driver in several cancers, most notably Gastrointestinal Stromal Tumors (GISTs).[3][5] This has established c-Kit as a critical therapeutic target, leading to the development of numerous TKIs.

This compound: A Multi-Targeted Kinase and DNA Repair Inhibitor

Amuvatinib is a potent, orally administered, multi-targeted TKI. Its primary mechanism of action involves competitive inhibition at the ATP-binding pocket of several key kinases.[6] Beyond its kinase inhibition profile, Amuvatinib possesses a unique secondary mechanism: the suppression of the RAD51 protein, a critical component of the homologous recombination (HR) DNA repair pathway.[7][8] This dual action suggests potential for both direct anti-tumor activity and synergy with DNA-damaging agents like chemotherapy and radiotherapy.[7][9]

Target Profile:

  • Primary Kinase Targets: c-Kit, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and Flt3.[6]

  • Secondary Kinase Targets: c-MET and c-RET.[10][11]

  • DNA Repair Target: RAD51.[6][11]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the efficacy of Amuvatinib and other selected c-Kit inhibitors.

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC₅₀)

This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the drug concentration required to inhibit 50% of the target kinase's activity in vitro. Lower values denote higher potency.

Inhibitorc-Kit (Wild-Type)PDGFRαFlt3Other Key TargetsReference
Amuvatinib 10 nM40 nM81 nMc-MET, c-RET[6]
Imatinib 100 nM100 nM>10,000 nMv-Abl (600 nM)[1]
Sunitinib ~80 nM (assay dependent)2 nM (PDGFRβ)-VEGFR2 (80 nM)[1]
Regorafenib Potent InhibitionPotent Inhibition-VEGFR, RAF[4]
Dasatinib 79 nM--Abl (<1 nM), Src (0.8 nM)[1]
Table 2: Efficacy of c-Kit Inhibitors in Advanced GIST Clinical Trials

This table compares key efficacy endpoints from clinical trials in patients with advanced GIST, typically after failure of prior therapies.

InhibitorLine of TherapyMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Disease Control Rate (DCR)Reference
Amuvatinib Refractory Solid TumorsNot EstablishedTransient PET response in 1 GIST patientStable disease in 1 GIST patient[12]
Imatinib 1st Line~20-24 months~50-67%~80%[13][14]
Sunitinib 2nd Line5.5 - 6.4 months~7%~58%[15]
Regorafenib 3rd Line4.8 months4.5%52.6%[7][11]
Ripretinib 4th Line6.3 months9.4%-[15]

Note: Clinical data for single-agent Amuvatinib in GIST is limited to a Phase I study, preventing a direct comparison of standard efficacy endpoints.

Table 3: Activity Against Common c-Kit Mutations

The efficacy of TKIs is highly dependent on the specific KIT mutation. This table outlines the activity of various inhibitors against primary mutations (typically in exons 9 and 11) and secondary resistance mutations (exons 13, 14, 17).

InhibitorExon 9 (Primary)Exon 11 (Primary)Exon 13/14 (Resistance)Exon 17 (Resistance)Reference
Amuvatinib Active (in vitro)Active (V560G)Active (V654A)Active (D816V/H)[6][16]
Imatinib Sensitive (requires higher dose)Highly SensitiveResistantResistant[17][18]
Sunitinib SensitiveSensitiveActiveMinimal Activity[6][17][18]
Regorafenib ActiveActivePartially Active (V654A poor)Active (some mutations)[6][17][18]
Avapritinib ---Highly Active (D816V)[15]
Ripretinib ActiveActiveActiveActive[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for key assays used to evaluate TKI efficacy.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphotransferase reaction.

  • Reaction Setup: Recombinant purified c-Kit enzyme is diluted in a kinase buffer. The substrate (e.g., a generic tyrosine polymer like Poly-(Glu,Tyr)) and ATP are prepared in the same buffer.

  • Inhibitor Incubation: The c-Kit enzyme is added to a 384-well plate. Varying concentrations of the test inhibitor (e.g., Amuvatinib) or a DMSO control are then added to the wells.

  • Kinase Reaction: The substrate/ATP mixture is added to initiate the reaction. The plate is incubated at room temperature for a set period (e.g., 60-120 minutes) to allow for ATP consumption and ADP production.

  • ATP Depletion: ADP-Glo™ Reagent is added to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is followed by a 40-minute incubation.

  • Signal Generation: Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used as a substrate by luciferase to produce a luminescent signal.

  • Data Acquisition: After a final incubation period (e.g., 30-60 minutes), the luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, is read using a plate reader.

  • IC₅₀ Calculation: The data is normalized to controls, and the concentration of the inhibitor that causes 50% inhibition of kinase activity (IC₅₀) is calculated from the dose-response curve.

This protocol is based on methodologies described by Promega and BPS Bioscience.[12][19][20][21]

Clonogenic Survival Assay

This in vitro assay assesses the ability of a single cell to proliferate indefinitely to form a colony, measuring cell reproductive death after treatment.

  • Cell Seeding: A single-cell suspension is prepared, and cells are counted. Cells are seeded at a low, defined density (e.g., 200-1000 cells/well) into 6-well plates to ensure colonies grow from individual cells without overlapping.

  • Cell Adhesion: Plates are incubated overnight (18-24 hours) to allow cells to attach firmly to the surface.

  • Treatment: The culture medium is replaced with fresh medium containing the test drug (e.g., Amuvatinib) at various concentrations, a vehicle control (e.g., DMSO), or medium alone. For radiosensitization studies, cells are irradiated with specified doses (e.g., 2, 4, 6 Gy) hours after drug addition.[10]

  • Incubation: The plates are incubated for an extended period (typically 10-14 days) without disturbance to allow for colony formation. The medium may be changed periodically if required by the cell line's metabolic rate.

  • Fixation and Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS. They are then fixed (e.g., with 70% ethanol or 6% glutaraldehyde) and stained with a dye such as 0.5% crystal violet, which stains the cells dark purple.[10][22][23]

  • Colony Counting: After washing away excess stain and drying the plates, colonies containing at least 50 cells (the threshold for a surviving cell) are counted manually or using an automated colony counter.

  • Calculation: The Plating Efficiency (PE) and Surviving Fraction (SF) are calculated.

    • PE = (Number of colonies counted / Number of cells seeded) x 100%

    • SF = PE of treated sample / PE of control sample The surviving fraction is then plotted against the drug concentration or radiation dose to generate a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cKit_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors cluster_cytoplasm cluster_nucleus Nucleus SCF SCF (Ligand) cKit Extracellular Domain Transmembrane Domain Juxtamembrane Domain ATP Binding Site Kinase Domain SCF->cKit:f0 Binding & Dimerization cKit:f4->cKit:f4 PI3K PI3K cKit:f4->PI3K RAS RAS cKit:f4->RAS STAT STAT cKit:f4->STAT Amuvatinib Amuvatinib & Other TKIs Amuvatinib->cKit:f3 Blocks ATP Binding AKT AKT PI3K->AKT Outcome Cell Proliferation, Survival, Differentiation AKT->Outcome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT->Transcription Transcription->Outcome

Caption: Simplified c-Kit signaling pathway and point of TKI inhibition.

Clonogenic_Assay_Workflow start Start: Single-Cell Suspension seed 1. Seed Cells (Low Density in 6-well plates) start->seed adhere 2. Incubate Overnight (Allow cells to adhere) seed->adhere treat 3. Treat Cells (Add Inhibitor and/or Radiation) adhere->treat incubate_long 4. Long-Term Incubation (10-14 days for colony growth) treat->incubate_long fix_stain 5. Fix and Stain Colonies (e.g., Crystal Violet) incubate_long->fix_stain count 6. Count Colonies (>50 cells/colony) fix_stain->count calculate 7. Calculate Surviving Fraction count->calculate end End: Dose-Response Curve calculate->end

Caption: Experimental workflow for a clonogenic survival assay.

Conclusion

This compound is a potent, multi-targeted inhibitor of c-Kit and other clinically relevant kinases, with robust activity against various primary and secondary resistance mutations in preclinical models. Its unique ability to also inhibit the DNA repair protein RAD51 distinguishes it from other c-Kit inhibitors and provides a strong rationale for its use in combination with radiotherapy and DNA-damaging chemotherapy.[7][9]

However, a direct comparison of clinical efficacy in GIST is challenging due to the limited publicly available clinical trial data for Amuvatinib as a monotherapy in this indication. While established TKIs like Imatinib, Sunitinib, and Regorafenib have well-defined roles in the clinical management of GIST based on extensive Phase III trial data,[11][13][15] Amuvatinib's potential remains largely demonstrated at the preclinical level. A Phase I trial confirmed its safety and showed a hint of activity in a heavily pre-treated GIST patient, warranting further investigation.[12] For drug development professionals, Amuvatinib represents a promising scaffold, particularly for developing agents that combine kinase inhibition with sensitization to other cancer therapies. Future clinical trials are necessary to fully define its efficacy and place in the therapeutic armamentarium against c-Kit-driven malignancies.

References

Amuvatinib Hydrochloride and PARP Inhibitors: A Synergistic Approach to Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new frontier in precision oncology is emerging from the synergistic combination of Amuvatinib Hydrochloride, a multi-kinase inhibitor with RAD51-suppressing activity, and Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination holds the potential to significantly enhance anti-tumor efficacy, particularly in cancers proficient in homologous recombination (HR), a key DNA repair pathway. This guide provides a comprehensive comparison of this therapeutic strategy with alternative approaches, supported by preclinical data and detailed experimental methodologies.

The Rationale for Synergy: Targeting DNA Damage Repair

This compound's mechanism of action involves the suppression of RAD51, a critical protein in the HR pathway for repairing DNA double-strand breaks.[1] By inhibiting RAD51, Amuvatinib effectively creates a state of "BRCAness" or HR deficiency in cancer cells. This induced vulnerability makes them highly susceptible to PARP inhibitors, which block a complementary DNA repair pathway for single-strand breaks. The simultaneous inhibition of both pathways leads to a synthetic lethal effect, resulting in the accumulation of catastrophic DNA damage and subsequent cancer cell death.

A phase 1B clinical study demonstrated that Amuvatinib was well-tolerated and showed anti-tumor activity when combined with chemotherapy.[1] Pharmacodynamic assessments in this study confirmed decreased levels of RAD51 and increased residual DNA damage in patients treated with Amuvatinib, providing clinical evidence for its mechanism of action.[1]

Preclinical Evidence: Synergy of a RAD51 Inhibitor with a PARP Inhibitor

While direct preclinical studies on the combination of Amuvatinib and PARP inhibitors are not yet published, compelling evidence for the synergistic potential of this drug class combination comes from studies on other RAD51 inhibitors. A study on the novel RAD51 inhibitor, CYT-0851, in combination with the PARP inhibitor olaparib in breast cancer models, provides a strong surrogate dataset.

Quantitative Data Summary

The following tables summarize the synergistic effects observed when combining a RAD51 inhibitor (CYT-0851) with a PARP inhibitor (olaparib) in triple-negative breast cancer (TNBC) cell lines.

Table 1: Synergistic Cytotoxicity of CYT-0851 and Olaparib in TNBC Cell Lines

Cell LineCYT-0851 IC50 (µM)Olaparib IC50 (µM)Combination Index (CI)*
HCC1937Data not availableData not availableSynergistic
HCC1143Data not availableData not availableSynergistic
BT20Data not availableData not availableSynergistic
4T1 (murine)Data not availableData not availableSynergistic

*A Combination Index (CI) < 1 indicates synergy. The study reported concentration-dependent synergy in all tested cell lines.[2]

Table 2: Enhanced DNA Damage with Combination Therapy

TreatmentγH2AX Foci Accumulation (post-IR)Comet Assay Tail Moment (Neutral)
ControlBaselineBaseline
CYT-0851IncreasedIncreased
OlaparibIncreasedIncreased
CYT-0851 + Olaparib Significantly Increased Significantly Increased

Data from the 4T1 murine breast cancer cell line. IR denotes ionizing radiation.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical study of CYT-0851 and olaparib.

Cell Viability and Synergy Analysis
  • Cell Culture: Human triple-negative breast cancer cell lines (HCC1937, HCC1143, BT20) and a murine metastatic breast cancer cell line (4T1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells were treated with a matrix of concentrations of CYT-0851 and olaparib, both as single agents and in combination.

  • Viability Assay: Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTS or CellTiter-Glo assay.

  • Synergy Calculation: The Chou-Talalay method was used to determine the combination index (CI) from the dose-response curves. A CI value less than 1 indicates a synergistic interaction.[2]

DNA Damage Assessment
  • Immunofluorescence for γH2AX Foci:

    • Cells were seeded on coverslips and treated with CYT-0851, olaparib, or the combination, followed by exposure to ionizing radiation.

    • After a recovery period, cells were fixed, permeabilized, and incubated with a primary antibody against phosphorylated histone H2AX (γH2AX).

    • A fluorescently labeled secondary antibody was used for detection, and the nuclei were counterstained with DAPI.

    • The number of γH2AX foci per nucleus was quantified using fluorescence microscopy and image analysis software.[2]

  • Neutral Comet Assay:

    • Cells were treated as described above.

    • Following treatment, cells were embedded in low-melting-point agarose on a microscope slide and lysed.

    • Electrophoresis was performed under neutral conditions to detect double-strand DNA breaks.

    • The "tail moment" (a measure of DNA damage) was quantified using specialized software.[2]

Visualizing the Synergy

The following diagrams illustrate the signaling pathways and the logical basis for the synergistic interaction between Amuvatinib and PARP inhibitors.

Synergy_Pathway cluster_Amuvatinib Amuvatinib Action cluster_PARPi PARP Inhibitor Action cluster_Cell Cancer Cell Amuvatinib Amuvatinib Hydrochloride RAD51 RAD51 Amuvatinib->RAD51 inhibits HR_Repair Homologous Recombination Repair RAD51->HR_Repair mediates DNA_DSB DNA Double-Strand Breaks HR_Repair->DNA_DSB repairs Cell_Death Apoptosis PARPi PARP Inhibitor PARP PARP PARPi->PARP inhibits SSB_Repair Single-Strand Break Repair PARP->SSB_Repair mediates SSB_Repair->DNA_DSB prevents formation of DNA_DSB->Cell_Death leads to

Caption: Mechanism of synthetic lethality between Amuvatinib and PARP inhibitors.

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., TNBC) treatment Treat with Amuvatinib, PARP Inhibitor, or Combination start->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability dna_damage DNA Damage Assays (γH2AX, Comet) treatment->dna_damage synergy Synergy Analysis (Chou-Talalay CI) viability->synergy quantification Quantification of DNA Damage dna_damage->quantification outcome Determine Synergy and Mechanism of Action synergy->outcome quantification->outcome

Caption: Workflow for assessing synergy between Amuvatinib and PARP inhibitors.

Conclusion

The combination of this compound with PARP inhibitors represents a promising therapeutic strategy. By inducing a synthetic lethal phenotype through the inhibition of RAD51-mediated homologous recombination, Amuvatinib can sensitize tumors to the cytotoxic effects of PARP inhibitors. The preclinical data from surrogate RAD51 inhibitors strongly support this hypothesis, demonstrating clear synergy and enhanced DNA damage. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination in various cancer types.

References

Amuvatinib Hydrochloride: A Comparative Analysis of its Efficacy in c-MET Phosphorylation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amuvatinib Hydrochloride's effectiveness in inhibiting c-MET phosphorylation against other known inhibitors. The information presented is supported by experimental data to aid researchers in their evaluation of potential therapeutic agents targeting the c-MET signaling pathway.

Introduction to c-MET and Amuvatinib

The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, migration, and survival. Dysregulation of the HGF/c-MET axis is implicated in the progression of various cancers, making it a key target for therapeutic intervention. Amuvatinib (formerly MP470) is a multi-targeted tyrosine kinase inhibitor that has demonstrated inhibitory activity against c-MET.[1] This guide will delve into the quantitative effects of Amuvatinib on c-MET phosphorylation and compare its performance with other selective c-MET inhibitors.

Comparative Efficacy of c-MET Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Amuvatinib and a selection of alternative c-MET inhibitors. These values represent the concentration of the inhibitor required to reduce c-MET activity by 50% and are a key indicator of potency.

InhibitorIC50 Value (c-MET Phosphorylation)Cell Line/Assay Conditions
Amuvatinib ~5 µMSolid cancers[1]
Capmatinib0.6 nMNot specified[2]
Tepotinib1.7 - 9.2 nMEBC-1 and Hs746T cells[3][4][5]
Cabozantinib5.4 nMNot specified[6]
Crizotinib8 - 20 nMKinase and cell-based assays[7]

Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and ATP concentration. The data presented here is for comparative purposes.

Experimental evidence demonstrates that Amuvatinib effectively reduces c-MET phosphorylation. In primary myeloma cells, treatment with 25 µM Amuvatinib resulted in a 40-50% reduction in c-MET phosphorylation on Tyr1234/1235.[1] Furthermore, in the U266 myeloma cell line, Amuvatinib at concentrations of 5, 10, or 25 µM readily inhibited HGF-dependent phosphorylation of c-MET.[1]

c-MET Signaling Pathway and Inhibition

The following diagram illustrates the canonical c-MET signaling pathway and the point of inhibition by Amuvatinib and other tyrosine kinase inhibitors.

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF cMET c-MET Receptor HGF->cMET Binds p_cMET Phosphorylated c-MET (p-cMET) cMET->p_cMET Autophosphorylation GRB2_SOS GRB2/SOS p_cMET->GRB2_SOS PI3K PI3K p_cMET->PI3K STAT3 STAT3 p_cMET->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Amuvatinib Amuvatinib & Other TKIs Amuvatinib->p_cMET Inhibits Phosphorylation

Figure 1. The HGF/c-MET signaling cascade and its inhibition by tyrosine kinase inhibitors.

Experimental Protocols

This section details common methodologies used to quantify the effect of inhibitors on c-MET phosphorylation.

Western Blotting for Phospho-c-MET

Objective: To qualitatively and semi-quantitatively measure the levels of phosphorylated c-MET in cell lysates.

Protocol:

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with Amuvatinib or other inhibitors at various concentrations for a specified time.

    • Wash cells with ice-old phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-MET (e.g., anti-phospho-c-MET Tyr1234/1235).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-MET or a housekeeping protein like GAPDH.

Flow Cytometry for Phospho-c-MET

Objective: To quantify the percentage of cells with phosphorylated c-MET on a single-cell level.

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells in suspension or adherent cells (detached with a non-enzymatic solution) with inhibitors.

    • Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve cellular structures and protein phosphorylation.

  • Permeabilization:

    • Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer) to allow antibodies to access intracellular epitopes.

  • Immunostaining:

    • Incubate the permeabilized cells with a primary antibody specific for phosphorylated c-MET conjugated to a fluorophore.

    • Wash the cells to remove unbound antibody.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission signal.

    • Analyze the data using flow cytometry software to determine the percentage of p-c-MET positive cells and the mean fluorescence intensity, which is proportional to the amount of phosphorylated c-MET per cell.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) for Kinase Activity

Objective: A high-throughput, bead-based immunoassay to measure kinase activity and inhibition.[8][9][10]

Protocol:

  • Assay Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when a specific biomolecular interaction occurs.[8] In a kinase assay, a biotinylated substrate peptide is captured by a streptavidin-coated donor bead. A phospho-specific antibody conjugated to an acceptor bead recognizes the phosphorylated substrate.[11] When the substrate is phosphorylated by the kinase, the donor and acceptor beads are brought close enough for a singlet oxygen molecule transfer, resulting in a luminescent signal.

  • Procedure:

    • In a microplate well, combine the c-MET enzyme, a biotinylated substrate peptide, ATP, and the inhibitor (e.g., Amuvatinib) at various concentrations.

    • Allow the kinase reaction to proceed for a set incubation period.

    • Add the streptavidin-coated donor beads and the anti-phospho-substrate antibody-coated acceptor beads.

    • Incubate in the dark to allow for bead-antibody-substrate binding.

    • Read the plate on an AlphaScreen-compatible plate reader. The signal intensity is proportional to the kinase activity.

    • Calculate the IC50 value by plotting the signal against the inhibitor concentration.

Experimental Workflow for Inhibitor Validation

The following diagram outlines a typical workflow for validating the effect of a kinase inhibitor on c-MET phosphorylation.

workflow cluster_invitro In Vitro Assays cluster_analysis Analysis of c-MET Phosphorylation cluster_data Data Interpretation cell_culture Cell Culture (e.g., U266, EBC-1) inhibitor_treatment Treat with Inhibitor (e.g., Amuvatinib) cell_culture->inhibitor_treatment cell_lysis Cell Lysis inhibitor_treatment->cell_lysis flow_cytometry Flow Cytometry (p-cMET Staining) inhibitor_treatment->flow_cytometry alphascreen AlphaScreen Assay (Kinase Activity) inhibitor_treatment->alphascreen western_blot Western Blot (p-cMET, Total c-MET) cell_lysis->western_blot quantification Quantification of Phosphorylation Levels western_blot->quantification flow_cytometry->quantification ic50 IC50 Determination alphascreen->ic50 comparison Comparison with Alternative Inhibitors quantification->comparison ic50->comparison

Figure 2. A generalized workflow for validating c-MET inhibitors.

Conclusion

This compound demonstrates inhibitory activity against c-MET phosphorylation, albeit with a higher IC50 value compared to more recently developed, highly selective c-MET inhibitors such as Capmatinib and Tepotinib. The choice of inhibitor for research or therapeutic development will depend on various factors, including the specific cancer type, the presence of other mutations, and the desired selectivity profile. The experimental protocols provided in this guide offer robust methods for the continued evaluation and comparison of Amuvatinib and other c-MET inhibitors.

References

Navigating TKI Resistance: A Comparative Analysis of Amuvatinib Hydrochloride and Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of tyrosine kinase inhibitor (TKI) resistance is paramount in the quest for more effective cancer therapies. This guide provides a comparative analysis of Amuvatinib Hydrochloride (MP-470) against other prominent TKIs—Imatinib, Nilotinib, Dasatinib, and Ponatinib—with a focus on their efficacy against various resistance mutations. The information presented herein is supported by experimental data to aid in strategic research and development decisions.

Amuvatinib is a multi-targeted TKI that has demonstrated inhibitory activity against a range of kinases implicated in cancer, including c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), and Fms-like tyrosine kinase 3 (FLT3), as well as their mutated forms.[1] Amuvatinib also uniquely targets the DNA repair protein Rad51, which may contribute to its anti-cancer activity.[2][3] This guide will delve into the comparative effectiveness of Amuvatinib and other TKIs against clinically relevant mutations that confer resistance to standard therapies.

Comparative Efficacy Against Resistant Mutants

The emergence of mutations in the kinase domains of target proteins is a primary mechanism of acquired resistance to TKIs. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Amuvatinib and other TKIs against wild-type and various mutant kinases, providing a quantitative comparison of their potency.

Table 1: Comparative IC50 Values (nM) Against c-Kit Mutants

MutationAmuvatinib (MP-470)ImatinibDasatinibNilotinibPonatinib
Wild-type 10[1]----
V560G (Exon 11) 34[4]YES---
V654A (Exon 13) 127[4]NO-NO[4]-
T670I (Exon 14) -RESISTANT[4]RESISTANT[4]RESISTANT[4]SENSITIVE
D816V (Exon 17) 950[4]RESISTANT---
D816H (Exon 17) 10[4]RESISTANT---
Data for Imatinib, Dasatinib, Nilotinib, and Ponatinib against specific c-Kit mutations are often presented qualitatively (Sensitive/Resistant) in the literature. Quantitative data is provided where available.

Table 2: Comparative IC50 Values (nM) Against PDGFRα Mutants

MutationAmuvatinib (MP-470)ImatinibSunitinibPonatinib
Wild-type 40[1]--1.1[5]
V561D (Exon 12) 40[4]YES--
D842V (Exon 18) 81[4]RESISTANTRESISTANT-
Sunitinib is included for comparison as it is a standard therapy for GISTs. Dasatinib and Nilotinib have limited activity against PDGFRα.

Table 3: Comparative IC50 Values (nM) Against FLT3 Mutants

MutationAmuvatinib (MP-470)SorafenibQuizartinibPonatinib
Wild-type 81[1]---
D835Y (TKD) SENSITIVE[1]RESISTANTRESISTANT-
Sorafenib and Quizartinib are included as they are well-characterized FLT3 inhibitors. Data for Imatinib, Nilotinib, and Dasatinib against FLT3 mutants is limited as it is not their primary target.

Table 4: Comparative IC50 Values (nM) Against BCR-ABL Mutants

MutationImatinibNilotinibDasatinibPonatinib
Wild-type 25-1005-200.5-50.37
G250E >1000150101.5
E255K/V >1000>1000100-5002.0
T315I >10000>10000>100002.0
M351T 200-40025-505-101.5
F359V/C/I 400-1000100-20010-2010
Data for Amuvatinib against BCR-ABL mutants is not readily available in the public domain.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methodologies used to evaluate these TKIs, the following diagrams illustrate the key signaling pathways targeted and a general workflow for assessing TKI efficacy.

G Figure 1: Key Signaling Pathways Targeted by Amuvatinib and Other TKIs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (c-Kit, PDGFRα, FLT3, c-MET) RAS RAS RTK->RAS GRB2/SOS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT STAT->Proliferation JAK->STAT RAD51 Rad51 DNA_Repair DNA Repair RAD51->DNA_Repair Amuvatinib Amuvatinib Amuvatinib->RTK Amuvatinib->RAD51 Unique MOA Other_TKIs Other TKIs (Imatinib, etc.) Other_TKIs->RTK

Caption: Figure 1: Key Signaling Pathways Targeted by Amuvatinib and Other TKIs.

G Figure 2: General Workflow for In Vitro TKI Efficacy Testing start Start cell_culture Culture of Cancer Cell Lines (Wild-type or Mutant) start->cell_culture kinase_assay In Vitro Kinase Assay (Biochemical Assay) start->kinase_assay t_treatment Treatment with Serially Diluted TKIs cell_culture->t_treatment incubation Incubation (e.g., 72 hours) t_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis end End data_analysis->end kinase_incubation Incubation with TKI and ATP kinase_assay->kinase_incubation kinase_detection Detection of Substrate Phosphorylation kinase_incubation->kinase_detection kinase_detection->data_analysis

Caption: Figure 2: General Workflow for In Vitro TKI Efficacy Testing.

Experimental Protocols

The data presented in this guide are derived from standard preclinical assays designed to determine the efficacy of kinase inhibitors. Below are generalized protocols for the key experiments cited.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

  • Reagents and Materials: Purified recombinant kinase (wild-type or mutant), kinase-specific substrate (peptide or protein), ATP, kinase reaction buffer, test compounds (Amuvatinib, other TKIs), and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • Procedure: a. The kinase enzyme is incubated with serially diluted concentrations of the test compound in the kinase reaction buffer. b. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of substrate phosphorylation or ATP consumption is measured using a suitable detection method (e.g., luminescence, fluorescence resonance energy transfer).

  • Data Analysis: The kinase activity is plotted against the compound concentration, and the IC50 value is determined using a nonlinear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.

  • Reagents and Materials: Cancer cell lines (expressing wild-type or mutant kinases), cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 72 hours). c. After the incubation period, the MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells. d. The formazan crystals are dissolved by adding a solubilizing agent. e. The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting cell viability against the log of the compound concentration.

Conclusion

This guide provides a comparative overview of this compound and other TKIs against key resistance mutations. The data indicates that Amuvatinib is a potent inhibitor of several clinically relevant mutant kinases, including some that are resistant to other TKIs. Its unique mechanism of inhibiting Rad51 may offer an additional therapeutic advantage. However, the lack of publicly available data for Amuvatinib against the full spectrum of BCR-ABL mutations highlights an area for future investigation. Researchers and drug developers are encouraged to consider the specific mutational context of the disease when selecting or designing next-generation TKIs. The experimental protocols provided herein offer a foundation for conducting further comparative studies to elucidate the full potential of Amuvatinib and other novel inhibitors in overcoming TKI resistance.

References

Amuvatinib Hydrochloride in Imatinib-Resistant GIST: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to imatinib, the first-line therapy for gastrointestinal stromal tumors (GIST), presents a significant clinical challenge. This guide provides a comparative analysis of amuvatinib hydrochloride, a multi-targeted tyrosine kinase inhibitor, against established second- and third-line therapies for imatinib-resistant GIST. The information is compiled from preclinical and clinical studies to aid in research and development efforts.

Executive Summary

Gastrointestinal stromal tumors are primarily driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases. While imatinib has revolutionized the treatment of GIST, a majority of patients eventually develop resistance, most commonly due to secondary mutations in these kinases. This compound has shown preclinical activity against imatinib-resistant GIST cell lines and limited clinical efficacy in heavily pretreated patients. This guide compares the available data on amuvatinib with the established second- and third-line treatments, sunitinib and regorafenib, to provide a framework for evaluating its potential therapeutic role.

Mechanism of Action and Signaling Pathways

Imatinib resistance in GIST is predominantly caused by the acquisition of secondary mutations in the KIT proto-oncogene, affecting either the ATP-binding pocket or the activation loop of the kinase domain. These mutations prevent imatinib from effectively inhibiting the kinase activity, leading to the reactivation of downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Amuvatinib is a multi-targeted tyrosine kinase inhibitor that targets mutant forms of KIT and PDGFRA, in addition to other kinases like c-MET and FLT3. By inhibiting these kinases, amuvatinib aims to overcome the resistance mechanisms that render imatinib ineffective.

Below is a diagram illustrating the KIT signaling pathway and the points of inhibition by various tyrosine kinase inhibitors.

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_Receptor KIT Receptor Tyrosine Kinase RAS RAS KIT_Receptor->RAS PI3K PI3K KIT_Receptor->PI3K STAT3 STAT3 KIT_Receptor->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival STAT3->Proliferation_Survival SCF Stem Cell Factor (SCF) SCF->KIT_Receptor Binds and Activates Imatinib Imatinib Imatinib->KIT_Receptor Inhibits (Primary Mutations) Amuvatinib Amuvatinib Amuvatinib->KIT_Receptor Inhibits (Resistant Mutations) Sunitinib_Regorafenib Sunitinib / Regorafenib Sunitinib_Regorafenib->KIT_Receptor Inhibits (Resistant Mutations)

Caption: Simplified KIT signaling pathway in GIST and points of TKI inhibition.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing amuvatinib with sunitinib and regorafenib are limited. The available data is summarized below.

DrugCell LinePrimary KIT MutationSecondary KIT Mutation(s)IC50 (µM)Reference
Amuvatinib GIST48Exon 11 (V560D)Exon 17 (D820A)0.91[1]
Imatinib GIST48Exon 11 (V560D)Exon 17 (D820A)0.66[1]
Sunitinib GIST cell lines with secondary ATP-binding pocket mutations (e.g., exon 13 V654A)Exon 11V654AEffective[2]
Sunitinib GIST cell lines with secondary activation loop mutations (e.g., exon 17)Exon 11D820Y, D820E, N822KIneffective[3]
Regorafenib GIST cell lines with secondary activation loop mutations (e.g., exon 17)Exon 11N822KMore effective than Sunitinib[2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. The data for sunitinib and regorafenib are qualitative based on the provided search results, highlighting their differential activity against specific secondary mutations.

Clinical Efficacy in Imatinib-Resistant GIST

Clinical data for amuvatinib in imatinib-resistant GIST is sparse. A phase I study in patients with advanced solid tumors included two GIST patients who had failed both imatinib and sunitinib. One of these patients experienced a transient response.

In contrast, sunitinib and regorafenib have undergone extensive clinical evaluation and are approved for the treatment of imatinib-resistant GIST.

DrugPhase III TrialPatient PopulationMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
Sunitinib NCT00075218Imatinib-resistant or -intolerant GIST27.3 weeks (vs. 6.4 weeks for placebo)7%[3][4]
Regorafenib GRID (NCT01271712)GIST progression after imatinib and sunitinib4.8 months (vs. 0.9 months for placebo)4.5%[3]

Experimental Protocols

Cell Viability Assay (General Protocol)

This protocol outlines a general method for assessing the effect of tyrosine kinase inhibitors on the viability of GIST cell lines. Specific details may vary between studies.

Cell_Viability_Assay_Workflow Cell_Seeding Seed GIST cells in 96-well plates Drug_Treatment Treat with varying concentrations of TKIs Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Reagent Add viability reagent (e.g., MTS, MTT) Incubation->Viability_Reagent Measurement Measure absorbance/fluorescence Viability_Reagent->Measurement IC50_Calculation Calculate IC50 values Measurement->IC50_Calculation

Caption: Workflow for a typical cell viability assay to determine IC50 values.

Detailed Steps:

  • Cell Culture: GIST cell lines (e.g., GIST-T1, GIST48, GIST882) are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Drug Preparation and Treatment: Amuvatinib, sunitinib, regorafenib, and imatinib are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells to achieve a range of final concentrations. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the drugs to exert their effects.

  • Viability Assessment: A viability reagent, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Metabolically active cells convert these reagents into a colored formazan product.

  • Data Acquisition: After a further incubation period (typically 1-4 hours), the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Patient-Derived Xenograft (PDX) Models (General Protocol)

PDX models are a valuable tool for in vivo drug efficacy testing as they more closely recapitulate the heterogeneity of human tumors.

PDX_Model_Workflow Tumor_Implantation Implant patient GIST tissue subcutaneously into immunocompromised mice Tumor_Growth Monitor tumor growth Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups when tumors reach a specific size Tumor_Growth->Randomization Drug_Administration Administer TKIs (e.g., oral gavage) Randomization->Drug_Administration Tumor_Measurement Measure tumor volume regularly Drug_Administration->Tumor_Measurement Endpoint Endpoint: Analyze tumor growth inhibition Tumor_Measurement->Endpoint

Caption: General workflow for establishing and utilizing GIST PDX models.

Detailed Steps:

  • Animal Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of the human tumor tissue.

  • Tumor Tissue Implantation: Fresh, sterile tumor tissue obtained from consenting GIST patients is surgically implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Passaging: Tumors are allowed to grow, and their volume is monitored regularly using calipers. Once a tumor reaches a certain size (e.g., 1000-1500 mm³), it can be harvested and passaged into subsequent generations of mice to expand the model.

  • Drug Efficacy Studies: Once tumors in a cohort of mice reach a specified volume (e.g., 100-200 mm³), the animals are randomized into different treatment groups (e.g., vehicle control, amuvatinib, sunitinib, regorafenib).

  • Drug Administration: The drugs are administered according to a predefined schedule and route (e.g., daily oral gavage).

  • Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry or western blotting to assess target modulation and downstream signaling. Tumor growth inhibition (TGI) is calculated to compare the efficacy of the different treatments.

Conclusion and Future Directions

The available data suggests that this compound exhibits preclinical activity against at least one imatinib-resistant GIST cell line and has shown a signal of clinical activity in a heavily pretreated GIST patient. However, a direct and comprehensive comparison with the established second- and third-line therapies, sunitinib and regorafenib, is currently lacking. To establish the potential of amuvatinib in the clinical management of imatinib-resistant GIST, further research is warranted. Specifically, head-to-head preclinical studies in a panel of GIST cell lines and patient-derived xenograft models with diverse secondary KIT mutations are needed to better define its activity spectrum relative to existing therapies. Furthermore, well-designed clinical trials are necessary to evaluate its safety and efficacy in this patient population. The insights from such studies will be crucial for determining the future role of amuvatinib in the evolving landscape of GIST treatment.

References

A Comparative Guide to Biomarkers for Predicting Response to Amuvatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting the therapeutic response to Amuvatinib Hydrochloride (MP-470), a multi-targeted tyrosine kinase inhibitor (TKI). By examining its performance in the context of other TKIs and presenting supporting experimental data, this document aims to inform preclinical research and clinical trial design.

This compound is a potent oral inhibitor of several key oncogenic drivers, including c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), Fms-like tyrosine kinase 3 (Flt3), MET, and RET.[1] Uniquely, it also demonstrates inhibitory activity against the DNA repair protein Rad51, suggesting a dual mechanism of action that combines the blockade of oncogenic signaling with the induction of synthetic lethality in the context of DNA damage.[2] Understanding the molecular biomarkers that correlate with sensitivity or resistance to Amuvatinib is crucial for identifying patient populations most likely to benefit from this therapy.

Comparative Efficacy of Amuvatinib Based on Preclinical Data

Predictive biomarkers for Amuvatinib are intrinsically linked to its target profile. The following tables summarize the in vitro efficacy of Amuvatinib against various cancer cell lines, with a focus on those harboring mutations in its primary kinase targets, and compares its activity with other relevant TKIs where data is available.

Table 1: In Vitro Activity of Amuvatinib Against c-Kit and PDGFRα Mutants

Kinase MutantExonAmino Acid ChangeAmuvatinib IC50 (µM)Imatinib SensitivitySunitinib Sensitivity
c-Kit Wild-Type> 30SensitiveSensitive
11V560G0.034YesYes
13V654A0.127NoYes
17D816V0.950NoNo
17D816H0.010NoNo
PDGFRα Wild-Type> 30SensitiveSensitive
12V561D0.040YesYes
18D842V0.081NoNo

Data sourced from a presentation by Dr. James William Welsh at the 11th Annual Targeted Therapies of Lung Cancer Meeting.[3] Imatinib and Sunitinib sensitivity are based on established clinical and preclinical data.

Table 2: Amuvatinib (MP-470) IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Key Genetic Features (if known)
NB7Neuroblastoma0.0282-
Hs-746TStomach Cancer0.0459c-MET amplification
RCC-ABKidney Cancer0.0944-
A3-KAWB-cell Lymphoma0.1122-
BL-41Burkitt's Lymphoma0.1541-
KU812Chronic Myeloid Leukemia0.1724BCR-ABL fusion
FTC-133Thyroid Cancer0.1981-
NCI-H838Lung Adenocarcinoma0.2650-
COLO-792Melanoma0.2944-
DMS-53Small Cell Lung Cancer0.3496-

This is a partial list. Data sourced from the Genomics of Drug Sensitivity in Cancer database.[4]

Table 3: Comparative Activity of Amuvatinib in Melanoma Cell Lines

Cell LinePrimary MutationAmuvatinib Effect
Multiple NRAS-mutant linesNRASSelective growth inhibition, induction of apoptosis
Multiple BRAF-mutant linesBRAFNo significant growth inhibition

Data from a study showing Amuvatinib's selective cytotoxicity against NRAS-mutant melanoma.[5]

Key Biomarkers and Their Rationale

Based on Amuvatinib's mechanism of action and preclinical evidence, the following are proposed as key biomarkers for predicting response:

  • Mutations in c-Kit and PDGFRα: Activating mutations in these receptor tyrosine kinases are established drivers in cancers such as gastrointestinal stromal tumors (GIST). Amuvatinib has demonstrated potent activity against several imatinib-resistant c-Kit and PDGFRα mutations in preclinical models, suggesting its potential as a second-line therapy in GIST.[3]

  • c-MET Overexpression or Amplification: c-MET is a key target of Amuvatinib. Overexpression or amplification of c-MET is a known mechanism of resistance to EGFR TKIs in non-small cell lung cancer (NSCLC).[6][7] Amuvatinib's ability to inhibit c-MET suggests its potential to overcome this resistance mechanism.

  • Rad51 Expression and Homologous Recombination Deficiency (HRD): Amuvatinib's unique ability to suppress Rad51, a critical component of the homologous recombination DNA repair pathway, opens the possibility of its use in tumors with HRD.[2] High Rad51 expression is often associated with resistance to DNA-damaging agents.[8] Amuvatinib may sensitize these tumors to chemotherapy or radiation.

  • NRAS Mutations: Preclinical studies have shown that Amuvatinib selectively inhibits the growth of NRAS-mutant melanoma cell lines, while BRAF-mutant lines are resistant.[4][5] This suggests a potential role for Amuvatinib in this difficult-to-treat patient population.

Experimental Protocols

The identification of predictive biomarkers for Amuvatinib response relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays.

1. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Amuvatinib and other TKIs on cancer cell lines.

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Amuvatinib or a comparator TKI for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.

2. Western Blotting for Phosphorylated Kinases

This technique is used to assess the inhibitory effect of Amuvatinib on the phosphorylation of its target kinases.

  • Cell Lysis: Treat cells with Amuvatinib for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of c-Kit, PDGFRα, or c-MET, and subsequently with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Experimental Workflows

Amuvatinib's Multi-Targeting Signaling Pathway

Amuvatinib_Signaling_Pathway Amuvatinib Amuvatinib Hydrochloride cKit c-Kit Amuvatinib->cKit PDGFRa PDGFRα Amuvatinib->PDGFRa cMET c-MET Amuvatinib->cMET Rad51 Rad51 Amuvatinib->Rad51 Apoptosis Apoptosis Amuvatinib->Apoptosis induces Sensitization Sensitization to DNA Damaging Agents Amuvatinib->Sensitization enhances PI3K_AKT PI3K/AKT Pathway cKit->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cKit->RAS_MAPK PDGFRa->PI3K_AKT PDGFRa->RAS_MAPK cMET->PI3K_AKT cMET->RAS_MAPK DNA_Repair Homologous Recombination DNA Repair Rad51->DNA_Repair Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation DNA_Repair->Proliferation

Caption: Amuvatinib inhibits multiple signaling pathways.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow Start Patient Tumor Samples or Cancer Cell Lines Biomarker_ID Biomarker Identification (Genomic/Proteomic Analysis) Start->Biomarker_ID Sequencing Sanger/NGS for c-Kit, PDGFRα, NRAS Biomarker_ID->Sequencing IHC IHC for c-MET, Rad51 Biomarker_ID->IHC In_Vitro In Vitro Studies Biomarker_ID->In_Vitro Cell_Viability Cell Viability Assays (IC50 Determination) In_Vitro->Cell_Viability Western_Blot Western Blot (Target Inhibition) In_Vitro->Western_Blot Correlation Correlate Biomarker Status with Amuvatinib Sensitivity Cell_Viability->Correlation Western_Blot->Correlation Preclinical Preclinical Animal Models Correlation->Preclinical Clinical Clinical Trial Stratification Preclinical->Clinical

Caption: Workflow for validating predictive biomarkers.

References

A Comparative Analysis of Amuvatinib Hydrochloride Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amuvatinib Hydrochloride formulations, supported by experimental data. Amuvatinib is a multi-targeted tyrosine kinase inhibitor that has shown potential in oncological research through its action on key signaling pathways.

This document delves into the comparative performance of two oral formulations of this compound: a dry powder capsule (DPC) and a more recent lipid-suspension capsule (LSC). The development of the LSC formulation was driven by the need to improve the systemic exposure of Amuvatinib, a compound with low aqueous solubility.

Performance Data: Dry Powder vs. Lipid-Suspension Capsules

Pharmacokinetic data from a phase 1 clinical study in healthy volunteers clearly demonstrates the enhanced bioavailability of the lipid-suspension capsule formulation compared to the dry powder capsule. The following table summarizes the key pharmacokinetic parameters.

FormulationAnalyteCmax (ng/mL)AUC (ng*h/mL)
Dry Powder Capsule (DPC) Amuvatinib10.3 ± 5.6134 ± 78
Lipid-Suspension Capsule (LSC) Amuvatinib27.8 ± 12.3358 ± 141

Data sourced from a single-dose pharmacokinetic study comparing Amuvatinib DPC to the LSC formulation[1]. Values are presented as mean ± standard deviation.

The lipid-suspension capsule (LSC) formulation resulted in an approximately 2.7-fold increase in the mean maximum plasma concentration (Cmax) and a 2.7-fold increase in the mean area under the plasma concentration-time curve (AUC) compared to the dry powder capsule (DPC) formulation[1]. This significant improvement in oral bioavailability is a critical factor for achieving therapeutic concentrations of the drug.

Furthermore, the study highlighted a significant food effect on the absorption of the DPC formulation. Administration of the dry powder capsule with a high-fat meal resulted in a 183% increase in mean Cmax and a 118% increase in mean AUC compared to administration in a fasted state[1]. This indicates that the absorption of the DPC formulation is highly dependent on the presence of food, a factor that can be mitigated with the lipid-suspension formulation.

Experimental Protocols

In Vitro Dissolution Testing (Representative Protocol)

This protocol is a representative methodology for comparing the in vitro dissolution profiles of different this compound formulations.

Objective: To assess the rate and extent of drug release from dry powder and lipid-suspension capsules in simulated gastrointestinal fluids.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Media:

  • Simulated Gastric Fluid (SGF), pH 1.2, without pepsin.

  • Simulated Intestinal Fluid (SIF), pH 6.8, without pancreatin.

Method:

  • Place 900 mL of the dissolution medium into each vessel and equilibrate the temperature to 37 ± 0.5 °C.

  • Place one capsule of either the DPC or LSC formulation in each vessel.

  • Begin paddle rotation at a specified speed (e.g., 75 rpm).

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of Amuvatinib in each sample using a validated High-Performance Liquid Chromatography (HPLC) method.

HPLC Analysis (Representative Method):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer), with the pH adjusted as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined to be the λmax of Amuvatinib.

  • Quantification: The concentration of Amuvatinib is determined by comparing the peak area of the samples to a standard curve of known Amuvatinib concentrations.

In Vivo Bioavailability Study (Representative Protocol)

This protocol outlines a typical design for an in vivo study to compare the bioavailability of different this compound formulations in a preclinical or clinical setting.

Objective: To determine and compare the rate and extent of absorption of Amuvatinib from DPC and LSC formulations after oral administration.

Study Design: A randomized, crossover study design is recommended to minimize inter-subject variability.

Subjects: Healthy volunteers or a relevant animal model.

Method:

  • Subjects are fasted overnight prior to drug administration.

  • A single oral dose of either the DPC or LSC formulation is administered with a standardized volume of water.

  • Blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant at predetermined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma is separated by centrifugation and stored frozen until analysis.

  • A washout period of sufficient duration (at least 5-7 half-lives of the drug) is implemented before the subjects receive the alternate formulation.

  • The concentration of Amuvatinib in the plasma samples is quantified using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each formulation:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Plasma Concentration-Time Curve): A measure of the total systemic exposure to the drug. This is calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞).

  • t1/2 (Elimination Half-Life): The time required for the plasma concentration of the drug to decrease by half.

Mechanism of Action and Signaling Pathways

Amuvatinib is a multi-targeted tyrosine kinase inhibitor that exerts its effects by blocking the activity of several key proteins involved in cancer cell growth, proliferation, and DNA repair. The primary targets of Amuvatinib include c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and RAD51.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amuvatinib Amuvatinib c-KIT c-KIT Amuvatinib->c-KIT Inhibits PDGFR PDGFR Amuvatinib->PDGFR Inhibits PI3K PI3K c-KIT->PI3K RAS RAS c-KIT->RAS STAT STAT c-KIT->STAT PDGFR->PI3K PDGFR->RAS PDGFR->STAT AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT->Proliferation RAD51 RAD51 DNA_Repair DNA_Repair RAD51->DNA_Repair Amuvatinib_DNA Amuvatinib Amuvatinib_DNA->RAD51 Inhibits G cluster_formulation Formulation Comparison Workflow Formulation_Selection Select Formulations (DPC vs. LSC) In_Vitro In Vitro Dissolution (USP Apparatus 2) Formulation_Selection->In_Vitro In_Vivo In Vivo Bioavailability (PK Study) Formulation_Selection->In_Vivo Data_Analysis Data Analysis (Cmax, AUC) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison

References

A Comparative Analysis of Amuvatinib Hydrochloride's In Vivo Efficacy Against Other Multi-Kinase Inhibitors in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Amuvatinib Hydrochloride against other multi-kinase inhibitors, supported by experimental data from preclinical studies. This analysis focuses on key therapeutic areas where these inhibitors have been evaluated, including gastrointestinal stromal tumors (GIST), small cell lung cancer (SCLC), and other solid tumors with relevant kinase targets.

Amuvatinib (also known as MP-470) is a multi-targeted tyrosine kinase inhibitor with activity against a panel of kinases implicated in cancer progression, including mutant c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), c-Met, and FMS-like tyrosine kinase 3 (FLT3). It also has a unique mechanism of suppressing the DNA repair protein Rad51. This guide compares its preclinical in vivo performance with established multi-kinase inhibitors Sunitinib, Regorafenib, and Cabozantinib, which have overlapping and distinct target profiles and are approved for various solid tumors.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from preclinical xenograft studies, providing a comparative overview of the antitumor activity of Amuvatinib and other selected multi-kinase inhibitors. It is important to note that direct head-to-head preclinical studies are limited, and the data presented here is compiled from separate studies. The experimental conditions, such as the cancer cell line, animal model, and dosing regimen, can vary between studies and influence the observed efficacy.

Table 1: In Vivo Efficacy of this compound in Preclinical Models
Cancer TypeXenograft ModelTreatmentDosing ScheduleKey Efficacy ReadoutReference
Small Cell Lung Cancer (SCLC)NCI-H146Amuvatinib + Etoposide (VP-16)Not SpecifiedSustained reduction in Tumor/Control (T/C) ratio < 39%[1]
GlioblastomaU87 MGAmuvatinib + RadiationNot SpecifiedAbsolute Growth Delay of 17.7 ± 2.8 days (combination) vs. 6.1 ± 2.3 days (radiation alone); 87.5% survival at day 48 (combination) vs. 50% (radiation alone)[2]
Prostate CancerLNCaPAmuvatinib + ErlotinibNot Specified30-65% dose-dependent Tumor Growth Inhibition (TGI)[3]

Note: The available preclinical data for Amuvatinib in vivo efficacy is primarily from studies where it was used in combination with other therapeutic agents.

Table 2: In Vivo Efficacy of Comparator Multi-Kinase Inhibitors in Preclinical Models
InhibitorCancer TypeXenograft ModelDosing ScheduleKey Efficacy ReadoutReference
Sunitinib Renal Cell CarcinomaA-498, 786-O, SN12C40 mg/kg or 80 mg/kg, daily oral gavageTumor stasis or regression[1]
NeuroblastomaSK-N-BE(2)20, 30, or 40 mg/kg, daily oral gavageDose-dependent tumor growth inhibition[3]
Regorafenib Colorectal CancerHCT11630 mg/kg, daily oral gavage for 10 days70-90% tumor growth suppression[2]
Gastric CancerGC09-01095, 10, or 15 mg/kg/day, daily oral gavage for 22 days81-88% inhibition of tumor growth[4]
Cabozantinib Papillary Renal Cell CarcinomaPatient-Derived Xenograft (PDX)30 mg/kg, daily oral gavage>14-fold decrease in tumor volume over 21 days[5]
Medullary Thyroid CancerTT10, 30, and 60 mg/kg, daily oral gavage for 21 daysSignificant dose-dependent tumor growth inhibition[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental designs, the following diagrams have been generated using the Graphviz (DOT language).

Signaling_Pathways cluster_Amuvatinib Amuvatinib cluster_Sunitinib Sunitinib cluster_Cabozantinib Cabozantinib Amuvatinib Amuvatinib cKit_A mutant c-Kit Amuvatinib->cKit_A PDGFRa_A PDGFRα Amuvatinib->PDGFRa_A cMet_A c-Met Amuvatinib->cMet_A FLT3_A FLT3 Amuvatinib->FLT3_A Rad51_A Rad51 Amuvatinib->Rad51_A Proliferation_A Cell Proliferation cKit_A->Proliferation_A Survival_A Cell Survival cKit_A->Survival_A PDGFRa_A->Proliferation_A PDGFRa_A->Survival_A cMet_A->Proliferation_A cMet_A->Survival_A Angiogenesis_A Angiogenesis cMet_A->Angiogenesis_A FLT3_A->Proliferation_A DNA_Repair_A DNA Repair Rad51_A->DNA_Repair_A Sunitinib Sunitinib VEGFR_S VEGFR Sunitinib->VEGFR_S PDGFR_S PDGFR Sunitinib->PDGFR_S cKit_S c-Kit Sunitinib->cKit_S FLT3_S FLT3 Sunitinib->FLT3_S RET_S RET Sunitinib->RET_S Angiogenesis_S Angiogenesis VEGFR_S->Angiogenesis_S Proliferation_S Cell Proliferation PDGFR_S->Proliferation_S cKit_S->Proliferation_S Cabozantinib Cabozantinib VEGFR2_C VEGFR2 Cabozantinib->VEGFR2_C cMet_C c-Met Cabozantinib->cMet_C AXL_C AXL Cabozantinib->AXL_C RET_C RET Cabozantinib->RET_C Angiogenesis_C Angiogenesis VEGFR2_C->Angiogenesis_C Invasion_C Invasion/Metastasis cMet_C->Invasion_C AXL_C->Invasion_C

Caption: Targeted signaling pathways of Amuvatinib, Sunitinib, and Cabozantinib.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis cell_culture 1. Cancer Cell Line Culture & Expansion implantation 3. Subcutaneous/ Orthotopic Implantation of Tumor Cells/Tissue cell_culture->implantation animal_model 2. Immunocompromised Mouse Model animal_model->implantation tumor_growth 4. Tumor Growth to Palpable Size (e.g., 100-200 mm³) implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization drug_admin 6. Daily Oral Gavage (Drug vs. Vehicle) randomization->drug_admin measurement 7. Tumor Volume Measurement (e.g., twice weekly with calipers) drug_admin->measurement body_weight 8. Body Weight Monitoring (Toxicity Assessment) drug_admin->body_weight endpoint 9. Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival Analysis) measurement->endpoint body_weight->endpoint

Caption: General experimental workflow for in vivo xenograft studies.

Detailed Experimental Protocols

The following are synthesized methodologies for the key experiments cited, based on the information available in the referenced preclinical studies. These protocols provide a general framework, and specific details may vary between individual experiments.

General In Vivo Xenograft Study Protocol
  • Cell Culture and Animal Models:

    • Human cancer cell lines (e.g., NCI-H146 for SCLC, HCT116 for colorectal cancer) are cultured in appropriate media and conditions to ensure exponential growth.

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation:

    • A suspension of cancer cells (typically 1 x 106 to 5 x 106 cells in a volume of 100-200 µL of saline or media, sometimes mixed with Matrigel) is injected subcutaneously into the flank of the mice.

    • For patient-derived xenografts (PDX), small tumor fragments are surgically implanted subcutaneously.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

    • Mice are randomized into control (vehicle) and treatment groups.

  • Drug Administration:

    • The multi-kinase inhibitors are typically formulated for oral administration.

    • The drug or vehicle is administered daily via oral gavage at the specified dose.

  • Efficacy and Toxicity Assessment:

    • Tumor volumes and body weights are monitored throughout the study.

    • The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. The Tumor/Control (T/C) ratio is also a common metric.

    • At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).

Specific Protocols for Comparator Drugs
  • Sunitinib in Renal Cell Carcinoma Xenograft Model:

    • Cell Lines: A-498, 786-O, or SN12C.

    • Dosing: 40 mg/kg or 80 mg/kg administered daily by oral gavage.

    • Vehicle: Citrate-buffered solution (pH 3.5).

    • Treatment Start: When average tumor volume reaches 200-300 mm³.

    • Efficacy Metric: Comparison of tumor growth ratios (tumor volume at a given time divided by the initial tumor volume) between treated and control groups.[1]

  • Regorafenib in Colorectal Cancer Xenograft Model:

    • Cell Line: HCT116.

    • Dosing: 30 mg/kg administered daily by oral gavage for 10 consecutive days.

    • Vehicle: Cremophor EL/95% ethanol (50:50).

    • Treatment Start: 7 days after tumor cell injection.

    • Efficacy Metric: Tumor volume measurements over time to determine tumor growth suppression.[2]

  • Cabozantinib in Papillary Renal Cell Carcinoma PDX Model:

    • Model: Patient-derived xenograft of papillary renal cell carcinoma.

    • Dosing: 30 mg/kg administered once daily by oral gavage.

    • Vehicle: Water.

    • Treatment Start: When tumor volume reaches approximately 100-200 mm³.

    • Efficacy Metric: Change in tumor volume over the treatment period.[5]

References

Amuvatinib Hydrochloride vs. Second-Generation Tyrosine Kinase Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms for various malignancies. This guide provides a detailed comparison of Amuvatinib Hydrochloride, a multi-targeted TKI, with established second-generation TKIs, namely Dasatinib, Nilotinib, and Bosutinib. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, target specificities, preclinical potency, and clinical efficacy based on available experimental data.

Mechanism of Action and Target Profile

This compound distinguishes itself through its multi-targeted profile, inhibiting not only key oncogenic kinases but also the DNA repair protein Rad51.[1][2] Second-generation TKIs, on the other hand, were primarily developed to overcome resistance to the first-generation TKI, Imatinib, in the context of Chronic Myeloid Leukemia (CML), exhibiting potent activity against the BCR-ABL fusion protein and its various mutations.

This compound is a potent inhibitor of c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), and Flt3.[1] It also demonstrates inhibitory activity against c-MET and c-RET.[1][2] A unique aspect of Amuvatinib's mechanism is its suppression of Rad51, a critical component of the homologous recombination DNA repair pathway, which can sensitize tumor cells to DNA-damaging agents like chemotherapy and radiation.[3][4]

Dasatinib is a potent inhibitor of both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many Imatinib-resistant BCR-ABL mutations.[5] It is a multi-targeted inhibitor, also targeting SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[5][6]

Nilotinib , structurally related to Imatinib, is a highly potent and selective inhibitor of the BCR-ABL tyrosine kinase.[7][8] It binds to the inactive conformation of the ABL kinase.[9] Its targets also include KIT, LCK, EPHA3, EPHA8, DDR1, DDR2, and PDGFRB.[7]

Bosutinib acts as a dual inhibitor of SRC and ABL kinases.[10][11] It is an ATP-competitive inhibitor that has shown efficacy against most Imatinib-resistant BCR-ABL mutations, with the notable exceptions of T315I and V299L.[12]

Below is a DOT script generating a diagram illustrating the primary targets of these TKIs.

TKI_Targets cluster_Amuvatinib Amuvatinib cluster_SecondGen Second-Generation TKIs Amuvatinib Amuvatinib cKit c-Kit Amuvatinib->cKit PDGFRa PDGFRα Amuvatinib->PDGFRa Flt3 Flt3 Amuvatinib->Flt3 cMET c-MET Amuvatinib->cMET cRET c-RET Amuvatinib->cRET Rad51 Rad51 Amuvatinib->Rad51 Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC_family SRC Family Dasatinib->SRC_family cKit2 c-Kit Dasatinib->cKit2 PDGFRb PDGFRβ Dasatinib->PDGFRb Nilotinib Nilotinib Nilotinib->BCR_ABL Nilotinib->cKit2 Nilotinib->PDGFRb Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->SRC_family

Caption: Primary molecular targets of Amuvatinib and second-generation TKIs.

Preclinical Potency: In Vitro Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro inhibitory activities of this compound and the second-generation TKIs against various cancer cell lines and kinases. It is important to note that these values are from different studies and direct comparisons should be made with caution.

Table 1: In Vitro Kinase Inhibition (IC50)
KinaseAmuvatinib (nM)Dasatinib (nM)Nilotinib (nM)Bosutinib (nM)
c-Kit10[1]79[2]160 (GIST882)[13]-
PDGFRα40[1]-<25 (FIP1L1-PDGFRA)[13]-
Flt381[1]---
Abl-<1[2]15[8]1[1][10]
Src-0.8[2]-1.2[1][10]
BCR-ABL-<1 (K562)[3]<30 (murine myeloid progenitor)[14]5 (KU812), 20 (K562)[10]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
Cell LineCancer TypeAmuvatinib (µM)Dasatinib (µM)Nilotinib (nM)Bosutinib (nM)
K562Chronic Myeloid Leukemia-~0.0046[15]≤12[14]20[10]
KU812Chronic Myeloid Leukemia--≤12[14]5[10]
MEG-01Chronic Myeloid Leukemia---20[10]
MDA-MB-231Breast Cancer-6.1[16]--
4T1Breast Cancer-0.014[16]--
C643Thyroid Cancer-~0.05[2]--
TPC1Thyroid Cancer-~0.05[2]--

Clinical Efficacy and Safety

The clinical development of Amuvatinib has primarily focused on its potential in solid tumors, often in combination with chemotherapy.[4][12][17][18] In contrast, Dasatinib, Nilotinib, and Bosutinib have well-established clinical data in the treatment of CML, with numerous phase III trials demonstrating their efficacy and safety profiles.

This compound

A phase I first-in-human study of single-agent Amuvatinib in patients with advanced solid tumors showed that the drug was well-tolerated.[17] While a maximum tolerated dose was not reached, a transient response was observed in a refractory gastrointestinal stromal tumor (GIST) patient.[17] Another study in combination with standard chemotherapies showed preliminary evidence of anti-tumor activity, particularly in neuroendocrine tumors, small cell lung cancer (SCLC), and non-small cell lung cancer (NSCLC).[12][18]

Second-Generation TKIs in Chronic Myeloid Leukemia (CML)

Clinical trials have consistently shown that Dasatinib, Nilotinib, and Bosutinib are highly effective in treating CML, both in newly diagnosed patients and in those who are resistant or intolerant to Imatinib.

Dasatinib: In a head-to-head trial against Imatinib for newly diagnosed chronic phase CML (CP-CML), Dasatinib led to a higher rate of complete cytogenetic response (CCyR).[4] Long-term follow-up of a phase I trial in Imatinib-resistant or -intolerant patients showed a 91% complete hematologic response (CHR) and a 51% major cytogenetic response (MCyR).[7]

Nilotinib: The ENESTnd trial, a large randomized study, demonstrated that Nilotinib produced faster and deeper molecular responses compared to Imatinib in newly diagnosed Ph+ CML patients.[19] A 24-month follow-up of patients with Imatinib-resistant or -intolerant CML-CP showed that Nilotinib induced an MCyR in 59% of patients and a CCyR in 44% of patients, with an overall survival of 87%.[9]

Bosutinib: The BFORE trial showed that Bosutinib induced significantly higher rates of major molecular response (MMR) and CCyR at 12 months compared to Imatinib in newly diagnosed CP-CML.[20] Updated results from this trial confirmed the superior efficacy of Bosutinib over Imatinib at the two-year mark.[21]

A randomized study directly comparing Nilotinib and Dasatinib in de novo CML (JALSG CML212 study) found no significant difference in the cumulative achievement rates of a deep molecular response (MR4.5) by 18 months, suggesting similar efficacy between these two second-generation TKIs in this setting.[22]

The following DOT script illustrates a simplified workflow of a typical clinical trial for a new TKI.

Clinical_Trial_Workflow start Patient Recruitment (e.g., Newly Diagnosed CML) randomization Randomization start->randomization treatment_A Treatment Arm A (e.g., Amuvatinib) randomization->treatment_A treatment_B Treatment Arm B (e.g., Second-Gen TKI) randomization->treatment_B follow_up Follow-up and Data Collection treatment_A->follow_up treatment_B->follow_up primary_endpoint Primary Endpoint Analysis (e.g., MMR, CCyR) follow_up->primary_endpoint secondary_endpoint Secondary Endpoint Analysis (e.g., OS, PFS) primary_endpoint->secondary_endpoint results Results and Publication secondary_endpoint->results Cell_Viability_Assay start Seed Cells in 96-well Plate treatment Treat with Test Compound start->treatment incubation Incubate for Specified Duration treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization absorbance Measure Absorbance solubilization->absorbance data_analysis Calculate IC50 absorbance->data_analysis

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Amuvatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Amuvatinib Hydrochloride is a multi-targeted tyrosine kinase inhibitor that requires careful handling due to its potential health hazards. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. While comprehensive toxicological properties are not fully established, it may cause skin and eye irritation and could be harmful if inhaled or absorbed through the skin. Therefore, appropriate precautions must be taken to minimize exposure.

General Handling Precautions:

  • Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to avoid the generation and inhalation of dust or aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound.

  • Keep the container tightly sealed when not in use.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Required PPE Additional Recommendations
Weighing and Aliquoting (Solid) - Double Chemotherapy Gloves- Disposable Gown- Eye Protection (Safety Goggles)- N95 Respirator- Perform in a ventilated balance enclosure or chemical fume hood.- Use low-lint materials.
Solution Preparation (Dissolving) - Double Chemotherapy Gloves- Disposable Gown- Eye Protection (Face Shield over Safety Goggles)- Handle in a chemical fume hood.- Be cautious of splashing.
In Vitro / In Vivo Administration - Double Chemotherapy Gloves- Disposable Gown- Eye Protection (Safety Glasses with side shields)- Change gloves immediately if contaminated.- Follow specific institutional guidelines for animal handling.
General Laboratory Work - Single Pair of Nitrile Gloves- Laboratory Coat- Eye Protection (Safety Glasses)- Maintain good laboratory hygiene.

PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown Don2 2. Respirator/Mask Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuff) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator/Mask Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Disposal_Workflow Start Waste Generation (Contaminated PPE, glassware, etc.) Segregate Segregate as Hazardous Chemical Waste Start->Segregate Container Place in a designated, labeled, and sealed hazardous waste container Segregate->Container Pickup Arrange for pickup by a licensed professional waste disposal service Container->Pickup End Proper Disposal Pickup->End

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amuvatinib Hydrochloride
Reactant of Route 2
Reactant of Route 2
Amuvatinib Hydrochloride

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。